Dolasetron Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Dolasetron is a selective serotonin 5-HT3 receptor antagonist. In vivo, the drug is rapidly converted into its major active metabolite, hydrodolasetron, which seems to be largely responsible for the drug's pharmacological activity. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Dolasetron, and its active metabolite hydrodolasetron, are highly specific and selective antagonist of serotonin subtype 3 (5-HT3) receptors. 5-HT3 receptors are present peripherally on vagal nerve terminals and centrally in the area postrema of the brain. Chemotherapeutic medications appear to precipitate release of serotonin from the enterochromaffin cells of the small intestine, which activates 5-HT3 receptors on vagal efferents to initiate the vomiting reflex. Dolasetron has not been shown to have activity at other known serotonin receptors, and has low affinity for dopamine receptors. Dolasetron causes dose-related acute, and usually reversible, electrocardiogram (ECG) changes including QRS widening and PR, QTc, and JT prolongation; QTc prolongation is caused primarily by QRS widening. Dolasetron seems to prolong both depolarization and,to a lesser extent, repolarization time, and its active metabolites may block sodium channels. The active metabolite of dolasetron (i.e., hydrodolasetron) may block sodium channels and prolong cardiac depolarization and, to a lesser extent, repolarization time. |
|---|---|
CAS No. |
115956-13-3 |
Molecular Formula |
C20H24N2O6S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13?,14?;/m0./s1 |
InChI Key |
PSGRLCOSIXJUAL-UMBGRREESA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
Appearance |
Solid powder |
Other CAS No. |
115956-13-3 |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Freely soluble in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Dolasetron Mesylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dolasetron (B1670872) mesylate is a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist used in the prevention of nausea and vomiting.[1] In vitro, its mechanism is characterized by the competitive inhibition of the 5-HT₃ receptor, a ligand-gated ion channel. Upon administration, dolasetron is rapidly and completely metabolized to its active form, hydrodolasetron (B601787), which is responsible for the majority of the pharmacological effect.[1][2][3] Hydrodolasetron exhibits a significantly higher potency for the 5-HT₃ receptor than the parent compound.[4][5] This guide details the core molecular interactions, summarizes key quantitative data from in vitro assays, provides methodologies for hallmark experiments, and discusses receptor selectivity and off-target effects.
Core Mechanism: Selective 5-HT₃ Receptor Antagonism
The antiemetic effect of dolasetron is mediated through its active metabolite, hydrodolasetron, which acts as a competitive antagonist at serotonin 5-HT₃ receptors.[4][6] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[6][7]
The 5-HT₃ receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[8][9] In its physiological role, the binding of serotonin (5-hydroxytryptamine, or 5-HT) to these receptors triggers a conformational change, opening a central, non-selective cation channel.[9][10] This leads to a rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions, resulting in the depolarization of the neuron and the propagation of the emetic signal to the vomiting center in the medulla.[5][8][11]
Dolasetron and its active metabolite hydrodolasetron bind to the 5-HT₃ receptor at or near the same site as serotonin but do not activate the channel.[1][11] By competitively inhibiting serotonin binding, they prevent channel opening and subsequent neuronal depolarization, effectively blocking the initiation of the vomiting reflex at both peripheral and central sites.[1][7]
References
- 1. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 2. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
Dolasetron Mesylate: An In-depth Technical Guide on its 5-HT3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 5-HT3 receptor binding affinity of dolasetron (B1670872) mesylate and its active metabolite, hydrodolasetron (B601787). Dolasetron mesylate is a selective antagonist of the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel integral to the emetic reflex. Its clinical efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting is primarily attributed to the potent and specific binding of its active metabolite to these receptors.
Core Concepts: Mechanism of Action
This compound is a prodrug that is rapidly and extensively converted to its active metabolite, hydrodolasetron, by carbonyl reductase in the liver.[1][2] Hydrodolasetron exhibits a significantly higher affinity for the 5-HT3 receptor than the parent compound and is responsible for the therapeutic effects.[2] The antiemetic action is mediated through the competitive blockade of 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the central nervous system.[3][4] By inhibiting the binding of serotonin, which is released by enterochromaffin cells in response to emetogenic stimuli, hydrodolasetron effectively suppresses the initiation of the vomiting reflex.[1][4]
Quantitative Analysis of 5-HT3 Receptor Binding Affinity
The binding affinity of dolasetron and its active metabolite, hydrodolasetron, to the 5-HT3 receptor has been quantified using various in vitro assays. The following table summarizes key binding parameters, providing a comparative perspective with other commonly used 5-HT3 receptor antagonists. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity. The pKi value, which is the negative logarithm of the Ki, is also provided for ease of comparison, with higher values denoting greater affinity.
| Compound | Assay Type | Receptor Source | Ki (nM) | IC50 (nM) | pKi | Reference |
| Hydrodolasetron | Functional Assay | NG108-15 cells | - | 0.1 | - | N/A |
| Dolasetron | Functional Assay | NG108-15 cells | - | 3.8 | - | N/A |
| Granisetron | Radioligand Binding | Rat cerebral cortex | - | - | 9.15 | [5] |
| Ondansetron | Radioligand Binding | Rat cerebral cortex | - | - | 8.70 | N/A |
| Palonosetron | Radioligand Binding | N/A | >30-fold higher affinity than first-generation antagonists | - | - | [1][6] |
Note: The table is populated with available data. Direct comparative studies providing Ki, IC50, and pKi values for dolasetron and hydrodolasetron across various experimental conditions are limited in the public domain.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for the 5-HT3 receptor is commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., hydrodolasetron) to displace a radiolabeled ligand with known high affinity for the receptor.
I. Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).
-
Radioligand: A tritiated high-affinity 5-HT3 receptor antagonist, such as [³H]-Granisetron.
-
Test Compounds: Dolasetron, hydrodolasetron, and other comparators.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., granisetron).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration apparatus and scintillation counter.
II. Procedure
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT3 receptor.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding for each concentration of the test compound.
-
Total Binding: Add assay buffer, radioligand, and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound, radioligand, and the membrane preparation.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
III. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[5] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor directly gates an ion channel. Upon binding of serotonin, the receptor undergoes a conformational change that opens a central pore permeable to cations, primarily Na+, K+, and Ca2+.[5] This influx of positive ions leads to rapid membrane depolarization and the generation of an excitatory postsynaptic potential in neurons.
The binding of an antagonist like hydrodolasetron competitively blocks the binding of serotonin, thereby preventing channel opening and subsequent neuronal excitation. This action forms the basis of its antiemetic effect.
Recent studies have elucidated further downstream signaling events following 5-HT3 receptor activation. The influx of Ca2+ can trigger a cascade involving Calmodulin (CaM) and Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can activate the Extracellular signal-regulated kinase (ERK) pathway. This Ca2+/CaMKII/ERK signaling pathway has been implicated in the emetic response.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. Selective serotonin 5-HT3 receptor antagonists for postoperative nausea and vomiting: are they all the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
The Metabolic Conversion of Dolasetron Mesylate to Hydrodolasetron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic conversion of the 5-HT₃ receptor antagonist, dolasetron (B1670872) mesylate, to its pharmacologically active metabolite, hydrodolasetron (B601787). Dolasetron serves as a prodrug, undergoing rapid and extensive reduction to hydrodolasetron, which is primarily responsible for its antiemetic effects.[1] This conversion is a critical step in the drug's mechanism of action and is mediated by cytosolic carbonyl-reducing enzymes. This document details the enzymatic pathways, pharmacokinetic profiles, and experimental methodologies used to characterize this biotransformation, presenting quantitative data in a clear, tabular format for ease of comparison. Furthermore, it includes detailed experimental protocols and visual diagrams of the metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Dolasetron mesylate is a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist indicated for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[1] The therapeutic efficacy of dolasetron is almost entirely attributable to its major metabolite, hydrodolasetron, which exhibits a significantly higher affinity for the 5-HT₃ receptor.[2] Upon administration, dolasetron is rapidly and completely metabolized, with the parent drug being rarely detectable in plasma.[3][4] Understanding the dynamics of this conversion is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
The Metabolic Pathway: From Prodrug to Active Metabolite
The primary metabolic pathway of dolasetron is a reduction of its ketone moiety to a secondary alcohol, forming hydrodolasetron. This reaction is primarily catalyzed by a ubiquitous cytosolic enzyme, carbonyl reductase.[3][5] In addition to carbonyl reductase, studies have shown that members of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1, AKR1C2, and AKR1C4, are also capable of reducing dolasetron.[5] Among these, AKR1C1 and AKR1C4 have been identified as the most efficient in this conversion.[5]
Following its formation, hydrodolasetron is further metabolized through oxidation. Hydroxylation of hydrodolasetron is primarily mediated by the cytochrome P450 enzyme CYP2D6, while N-oxidation is carried out by CYP3A and flavin monooxygenase.[3]
Metabolic Conversion Workflow
The following diagram illustrates the key steps in the metabolic conversion of dolasetron.
Caption: Metabolic pathway of dolasetron to hydrodolasetron and subsequent oxidation.
Quantitative Data: Pharmacokinetics of Hydrodolasetron
The pharmacokinetic profile of hydrodolasetron has been extensively studied in various populations. The following tables summarize key pharmacokinetic parameters following intravenous and oral administration of this compound.
Table 1: Pharmacokinetic Parameters of Hydrodolasetron After Intravenous Administration of this compound[6]
| Population | Dose | Cmax (ng/mL) | t½ (h) | CLapp (mL/min/kg) | AUC (ng·h/mL) |
| Healthy Volunteers (n=30) | 1.8 mg/kg | 505.3 | 7.3 | 9.0 | 5090 |
| Cancer Patients (n=21) | 0.6 mg/kg | 128.6 | 7.6 | 9.4 | 1620 |
| Cancer Patients (n=21) | 1.8 mg/kg | 505.3 | 7.8 | 9.1 | 5150 |
| Severe Hepatic Impairment | 1.8 mg/kg | - | 11.7 | 9.0 | - |
| Severe Renal Impairment | 1.8 mg/kg | - | 12.8 | 4.8 | - |
Data presented as mean values. Cmax: Maximum plasma concentration; t½: Elimination half-life; CLapp: Apparent clearance; AUC: Area under the plasma concentration-time curve. Data adapted from the Anzemet® (this compound) product monograph.[6]
Table 2: Pharmacokinetic Parameters of Hydrodolasetron After Oral Administration of this compound[1][3]
| Population | Dose | Cmax (ng/mL) | t½ (h) | CLapp (mL/min/kg) |
| Young Healthy Volunteers (n=30) | 100 mg | 147 | 8.1 | 13.4 |
| Elderly Healthy Volunteers (n=24) | 100 mg | 175 | 9.9 | 10.8 |
| Cancer Patients | 100 mg | 150 | 8.1 | 13.9 |
| Severe Hepatic Impairment | 100 mg | 174 | 11.4 | 7.8 |
| Severe Renal Impairment | 100 mg | 165 | 13.9 | 7.5 |
Data presented as mean values. Cmax: Maximum plasma concentration; t½: Elimination half-life; CLapp: Apparent clearance. Data adapted from the Anzemet® (this compound) tablet label.[1][3]
Enzyme Kinetics
While the roles of carbonyl reductase and aldo-keto reductases in the conversion of dolasetron to hydrodolasetron are well-established, specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for dolasetron with these enzymes are not extensively reported in publicly available literature. One study indicated that AKR1C1 and AKR1C4 are the most efficient aldo-keto reductases in this conversion, though specific kinetic parameters were not provided.[5]
Experimental Protocols
Protocol 1: In Vitro Conversion of Dolasetron to Hydrodolasetron by Carbonyl Reductase (Representative Protocol)
This protocol describes a representative spectrophotometric assay to measure the activity of carbonyl reductase in the conversion of dolasetron to hydrodolasetron by monitoring the consumption of the cofactor NADPH.
Materials:
-
Purified human carbonyl reductase
-
This compound
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Prepare a stock solution of this compound in the potassium phosphate buffer.
-
Prepare a stock solution of NADPH in the same buffer.
-
In a 96-well microplate, prepare reaction mixtures containing potassium phosphate buffer, this compound at various concentrations, and purified carbonyl reductase.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. The rate of NADPH consumption is directly proportional to the rate of dolasetron reduction.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.
-
Perform control reactions without the enzyme and without the substrate to account for non-enzymatic degradation of NADPH and background absorbance, respectively.
Experimental Workflow for In Vitro Carbonyl Reductase Assay
Caption: Workflow for the in vitro assay of dolasetron reduction by carbonyl reductase.
Protocol 2: Quantification of Dolasetron and Hydrodolasetron in Human Plasma by HPLC-ESI-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of dolasetron and its primary metabolite in human plasma.[7][8]
1. Sample Preparation (Salt-Induced Phase Separation Extraction): [7][8] a. To 0.2 mL of human plasma in a polypropylene (B1209903) tube, add 10 µL of internal standard working solution (e.g., ondansetron, 1.6 µg/mL). b. Add 0.2 mL of 2 mol/L sodium carbonate aqueous solution. c. Add 0.4 mL of acetonitrile. d. Vortex the mixture for approximately 30 seconds. e. Centrifuge at 13,400 rpm for 5 minutes. f. Transfer 100 µL of the upper acetonitrile-rich phase to an autosampler vial.
2. HPLC Conditions: [7]
- Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) in water (pH adjusted) in a gradient or isocratic elution.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
3. ESI-MS/MS Conditions: [7]
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Capillary Voltage: 4.0 kV
- Cone Voltage: 34 V
- Source Temperature: 135°C
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for dolasetron, hydrodolasetron, and the internal standard.
4. Method Validation: [7][8] The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. The reported method demonstrated a linear range of 7.9-4750.0 ng/mL for dolasetron and 4.8-2855.1 ng/mL for hydrodolasetron, with limits of quantification of 7.9 and 4.8 ng/mL, respectively.[7][8]
Signaling Pathway of Dolasetron's Pharmacological Action
Hydrodolasetron exerts its antiemetic effect by acting as a competitive antagonist at the 5-HT₃ receptor, a ligand-gated ion channel.[1] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[6] Chemotherapy and other emetogenic stimuli can cause the release of serotonin from enterochromaffin cells in the gut, which then activates 5-HT₃ receptors, initiating the vomiting reflex.
Upon binding of serotonin, the 5-HT₃ receptor channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization.[9] The increase in intracellular Ca²⁺ can trigger downstream signaling cascades, including the activation of Calmodulin-dependent kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK) pathway.[9][10] Hydrodolasetron prevents this cascade by blocking the initial binding of serotonin to the receptor.
5-HT₃ Receptor Signaling Pathway
Caption: Downstream signaling of the 5-HT₃ receptor and the inhibitory action of hydrodolasetron.
Conclusion
The conversion of this compound to hydrodolasetron is a rapid and efficient metabolic process central to its therapeutic action. This biotransformation is primarily mediated by carbonyl reductase and, to a lesser extent, by aldo-keto reductases. The resulting active metabolite, hydrodolasetron, exhibits a predictable pharmacokinetic profile, though variations exist in specific patient populations. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and characterization of dolasetron and other compounds metabolized through similar pathways. A thorough understanding of this metabolic conversion is essential for optimizing clinical use and for the development of future antiemetic therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonyl reduction of naltrexone and dolasetron by oxidoreductases isolated from human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Dolasetron Mesylate chemical structure and properties
An In-depth Technical Guide to Dolasetron (B1670872) Mesylate
Introduction
Dolasetron Mesylate is a potent and highly selective serotonin (B10506) subtype 3 (5-HT3) receptor antagonist.[1][2] It is primarily utilized as an antiemetic and antinauseant agent, particularly for the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative recovery.[3][4] The therapeutic action of Dolasetron is mediated through the competitive inhibition of serotonin at 5-HT3 receptors, both peripherally and centrally.[3] Upon administration, Dolasetron is rapidly converted to its pharmacologically active metabolite, hydrodolasetron (B601787), which is largely responsible for its clinical effects.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and analytical methodologies pertaining to this compound.
Chemical Structure and Identification
This compound is chemically designated as (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate.[1][5] It is the mesylate salt of dolasetron.
Figure 1: this compound Structure.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H indole-3-carboxylate (B1236618) monomethanesulfonate, monohydrate | [5][6] |
| CAS Number | 115956-13-3 | [7] |
| Empirical Formula | C19H20N2O3 • CH3SO3H • H2O | [1][5][8] |
| Molecular Weight | 438.50 g/mol | [1][5][8] |
| Dolasetron Base % | Approximately 74% of the monohydrate salt | [1][5][6] |
Physicochemical Properties
This compound is a white to off-white powder.[5][8] Its solubility and other key properties are critical for its formulation and delivery.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to off-white powder | [5][6][8] |
| Solubility | Very soluble in water; freely soluble in methanol (B129727) and propylene (B89431) glycol; slightly soluble in ethanol (B145695) and chloroform; insoluble in hexane. | [5][6][8] |
| pKa | 6.398 at 25°C | [8] |
| pH | 3.543 (at 5% w/v); 4.287 (at 0.5% w/v) | [8] |
| pH (Injection) | 3.2 to 3.8 | [1][9] |
| Melting Point | 162 - 164°C (for a specific new crystal form) | [10] |
Mechanism of Action
Dolasetron's antiemetic effect is derived from its antagonism of 5-HT3 receptors.[11] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine.[3][5] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which initiates a signal to the vomiting center in the medulla oblongata.[3][12] this compound competitively blocks these receptors, interrupting the emetic signal pathway.[3] This blockade occurs at both peripheral (vagal nerve terminals) and central (chemoreceptor trigger zone) locations.[3][5]
Figure 2: Dolasetron's 5-HT3 Antagonist Signaling Pathway.
Pharmacology and Pharmacokinetics
This compound is a prodrug that is rarely detected in plasma after oral administration.[5] It undergoes rapid and complete metabolism to its active metabolite, hydrodolasetron.[5][13]
Metabolism
The reduction of dolasetron to hydrodolasetron is mediated by the ubiquitous enzyme carbonyl reductase.[5] Hydrodolasetron, which has a significantly higher affinity for the 5-HT3 receptor, is responsible for the drug's pharmacological activity.[3][14] Further metabolism of hydrodolasetron occurs via hydroxylation (primarily by CYP2D6) and N-oxidation (by CYP3A and flavin monooxygenase).[5]
Figure 3: Metabolic Pathway of this compound.
Pharmacokinetic Parameters
Oral dolasetron is well-absorbed, with an absolute bioavailability of approximately 75%.[13][15] Food does not significantly affect its bioavailability.[13]
Table 3: Key Pharmacokinetic Parameters of Hydrodolasetron
| Parameter | Value | Reference(s) |
| Time to Peak Plasma (Tmax) | ~1.0 hour (oral) | [3][13] |
| Elimination Half-life (t½) | ~8 hours | [3][15] |
| Protein Binding | 69-77% | [16] |
| Volume of Distribution (Vd) | 5.8 L/kg | [16] |
| Primary Route of Excretion | Renal (as unchanged hydrodolasetron and other metabolites) | [3][15] |
Cardiovascular Effects
Dolasetron and its active metabolite, hydrodolasetron, can cause dose-dependent changes in electrocardiogram (ECG) intervals, including PR and QTc prolongation and QRS widening.[8][17][18] These effects are thought to be caused by the blockade of cardiac sodium channels, which slows cardiac depolarization.[14][19] These changes are typically reversible, returning to baseline within 6 to 8 hours.[1][8]
Experimental Protocols
Analytical Method: UV-Visible Spectroscopy
A simple and rapid UV spectrophotometric method has been developed for the estimation of this compound in bulk form.[2]
-
Objective: To quantify this compound using UV spectroscopy.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent/Diluent: Distilled water or an appropriate buffer.
-
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh a specific amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Working Standard Preparation: Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations.
-
Spectral Scan: Scan the standard solutions across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is reported to be 285 nm.[2]
-
Quantification Methods:
-
Method A (Absorbance Maxima): Measure the absorbance of the sample solution at 285 nm. Quantify the concentration by comparing it against a calibration curve of absorbance vs. concentration.[2]
-
Method B (First Order Derivative): Record the first-order derivative spectra. Calculate derivative amplitudes at the observed λmaxima (e.g., 297 nm) and λminima (e.g., 272 nm) for quantification.[2]
-
Method C (Area Under Curve): Calculate the area under the curve (AUC) within a specified wavelength range (e.g., 280-290 nm). Plot a calibration curve of AUC vs. concentration for quantification.[2]
-
-
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A precise and accurate RP-HPLC method is available for the estimation of Dolasetron in injection dosage forms.[20]
-
Objective: To separate and quantify Dolasetron from its pharmaceutical formulation.
-
Instrumentation: HPLC system with a UV detector.
-
Methodology:
-
Column: Altima C18 (150mm x 4.6mm, 5µm particle size).[20]
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetate (B1210297) buffer and methanol/acetonitrile), filtered and degassed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 285 nm.[2]
-
Injection Volume: Typically 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).[9]
-
Sample Preparation: Dilute the contents of the this compound injection vial with the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter.[20]
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Quantification: Identify the Dolasetron peak by its retention time. Calculate the amount of drug in the sample by comparing its peak area with the peak area of the standard.
-
Figure 4: General Experimental Workflow for HPLC Analysis.
Conclusion
This compound is a well-established 5-HT3 receptor antagonist with a clear mechanism of action and a well-defined pharmacokinetic profile. Its rapid conversion to the active metabolite hydrodolasetron ensures a prompt onset of its antiemetic effects. While effective, its potential for causing ECG interval changes necessitates careful consideration in patient selection and monitoring. The availability of validated analytical methods, such as UV-Visible spectroscopy and RP-HPLC, is crucial for quality control and ensuring the purity and potency of its pharmaceutical formulations. This guide provides foundational technical information for researchers and professionals involved in the development and study of this important therapeutic agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. iajps.com [iajps.com]
- 10. WO2006026927A1 - A new polymorph of this compound monohydrate and preparation thereof - Google Patents [patents.google.com]
- 11. cancerquest.org [cancerquest.org]
- 12. Dolasetron - Wikipedia [en.wikipedia.org]
- 13. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DailyMed - ANZEMET- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 16. Anzemet (dolasetron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. drugs.com [drugs.com]
- 20. ijpcbs.com [ijpcbs.com]
The Pharmacokinetics of Hydrodolasetron: A Technical Guide for Researchers
An In-depth Examination of the Active Metabolite of Dolasetron (B1670872) Mesylate
This technical guide provides a comprehensive overview of the pharmacokinetics of hydrodolasetron (B601787), the active metabolite of the 5-HT3 antagonist dolasetron mesylate. Dolasetron is a critical agent in the management of chemotherapy-induced and postoperative nausea and vomiting. Upon administration, dolasetron is rapidly and completely metabolized to hydrodolasetron, which is primarily responsible for the drug's therapeutic efficacy.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support further investigation and understanding of this compound.
Pharmacokinetic Profile of Hydrodolasetron
Hydrodolasetron exhibits linear pharmacokinetics following both oral and intravenous administration of this compound.[2] The parent drug, dolasetron, is rarely detected in plasma due to its rapid conversion.[3] The apparent absolute bioavailability of oral dolasetron, based on hydrodolasetron concentrations, is approximately 75%.[3]
Pharmacokinetic Parameters in Healthy Adults
The following tables summarize the key pharmacokinetic parameters of hydrodolasetron in healthy adult populations following single oral and intravenous doses of this compound.
Table 1: Pharmacokinetic Parameters of Hydrodolasetron in Healthy Adults Following a Single Oral Dose of this compound.
| Parameter | Value | Reference |
| Tmax (h) | ~1.0 | [3] |
| t½ (h) | 8.1 (18% CV) | [3] |
| CL/F (mL/min/kg) | 13.4 (29% CV) | [3] |
| Vd/F (L/kg) | 5.8 (25% CV) | [2] |
Tmax: Time to maximum plasma concentration; t½: Elimination half-life; CL/F: Apparent oral clearance; Vd/F: Apparent volume of distribution. CV: Coefficient of Variation.
Table 2: Pharmacokinetic Parameters of Hydrodolasetron in Healthy Adults Following a Single Intravenous Dose of this compound.
| Parameter | Value | Reference |
| Tmax (h) | ~0.6 | [2] |
| t½ (h) | 7.3 (24% CV) | [2] |
| CL (mL/min/kg) | Varies with dose | [4] |
| Vd (L/kg) | 5.8 (25% CV) | [2] |
Tmax: Time to maximum plasma concentration; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution. CV: Coefficient of Variation.
Pharmacokinetics in Special Populations
The pharmacokinetics of hydrodolasetron can be altered in specific populations.
Table 3: Summary of Hydrodolasetron Pharmacokinetics in Special Populations.
| Population | Key Findings | Reference |
| Pediatric Patients | Apparent clearance is 1.6 to 3.4-fold higher than in adults. | [5] |
| Geriatric Patients | Pharmacokinetics are similar to younger adults; no dose adjustment is necessary. | [4] |
| Renal Impairment (Severe) | Apparent oral clearance is decreased by 44%. | [4] |
| Hepatic Impairment (Severe) | Apparent oral clearance is decreased by 42%. | [4] |
Metabolism and Elimination
Dolasetron undergoes rapid and extensive metabolism. The primary and clinically relevant metabolic pathway is the reduction of dolasetron to hydrodolasetron, a reaction mediated by the ubiquitous enzyme, carbonyl reductase.[3] Hydrodolasetron is then further metabolized through multiple pathways, including hydroxylation, N-oxidation, glucuronidation, and sulfation, prior to excretion.[6] The cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A, along with flavin monooxygenase, are involved in the subsequent metabolism of hydrodolasetron.[5]
Two-thirds of an administered dose is recovered in the urine, and one-third is recovered in the feces.[2] A significant portion of hydrodolasetron is excreted unchanged in the urine.[3]
Experimental Protocols
This section outlines representative protocols for conducting a pharmacokinetic study of hydrodolasetron and for the bioanalytical quantification of the analyte in plasma samples.
Representative Pharmacokinetic Study Protocol
This protocol is a synthesized example based on common practices in dolasetron clinical trials.
Study Design: An open-label, single-dose, crossover study in healthy adult volunteers.
Subjects: Healthy male and female volunteers, aged 18-45 years, with no clinically significant abnormalities as determined by medical history, physical examination, and laboratory tests.
Dosing:
-
Oral Administration: A single oral dose of 100 mg this compound administered with 240 mL of water after an overnight fast.
-
Intravenous Administration: A single 1.8 mg/kg dose of this compound infused over 15 minutes.
Blood Sampling: Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours.
Sample Processing: Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -70°C until analysis.
Pharmacokinetic Analysis: Plasma concentration-time data for hydrodolasetron are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, CL, and Vd.
Bioanalytical Method for Hydrodolasetron Quantification
The following is a representative protocol for the quantification of hydrodolasetron in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled hydrodolasetron).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hydrodolasetron Transition: m/z 327.2 → 168.1
-
Internal Standard Transition: Dependent on the specific internal standard used.
-
-
Instrumentation: A triple quadrupole mass spectrometer.
Calibration and Quality Control: Calibration curves are prepared by spiking blank plasma with known concentrations of hydrodolasetron. Quality control samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
Drug Interactions
The metabolism of hydrodolasetron via CYP2D6 and CYP3A suggests a potential for drug-drug interactions. Co-administration with inhibitors or inducers of these enzymes could alter the pharmacokinetic profile of hydrodolasetron. For instance, co-administration with cimetidine, a broad-spectrum CYP inhibitor, has been shown to increase the systemic exposure of hydrodolasetron.[7] Caution should be exercised when dolasetron is co-administered with other drugs that are known to prolong the QTc interval.[7]
Conclusion
Hydrodolasetron, the active metabolite of this compound, exhibits predictable and linear pharmacokinetics in healthy adults. Its pharmacokinetic profile can be influenced by factors such as age and organ function. The metabolism of hydrodolasetron is well-characterized, involving multiple enzymatic pathways. The experimental protocols outlined in this guide provide a framework for the design and execution of future pharmacokinetic studies. A thorough understanding of the pharmacokinetics of hydrodolasetron is essential for the safe and effective use of dolasetron in clinical practice and for the development of new antiemetic therapies.
References
- 1. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dolasetron: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Dolasetron Monograph for Professionals - Drugs.com [drugs.com]
- 6. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
The Vagus Nerve as a Therapeutic Target: A Technical Guide to the Effects of Dolasetron Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolasetron (B1670872) mesylate, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, exerts its antiemetic effects primarily through the modulation of the vagus nerve. This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and physiological consequences of dolasetron mesylate's activity on vagal afferent neurons. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.
Introduction: The Emetic Reflex and the Vagus Nerve
Nausea and vomiting are complex physiological responses coordinated by the central nervous system, primarily within the brainstem's vomiting center. A critical afferent pathway for transmitting emetogenic signals from the gastrointestinal (GI) tract to the brain is the vagus nerve.[1][2] Enterochromaffin cells in the GI mucosa release serotonin (B10506) (5-HT) in response to various stimuli, including chemotherapeutic agents like cisplatin (B142131).[3][4][5] This released serotonin binds to 5-HT3 receptors, which are ligand-gated ion channels densely expressed on the terminals of vagal afferent neurons.[1][6] Activation of these receptors leads to depolarization of the vagal afferents, initiating a neural cascade that culminates in the sensations of nausea and the act of vomiting.[4][5]
This compound: Mechanism of Action
This compound is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its active metabolite, hydrodolasetron (B601787).[7][8] Hydrodolasetron is a highly selective antagonist of the 5-HT3 receptor.[7][9] By competitively binding to 5-HT3 receptors on peripheral vagal afferent terminals in the GI tract, hydrodolasetron prevents serotonin from binding and activating these receptors.[6][7] This blockade inhibits the initiation of the afferent emetic signal to the central nervous system, thereby preventing nausea and vomiting.[2][6] While 5-HT3 receptors are also present in the chemoreceptor trigger zone (CTZ) of the area postrema, the primary antiemetic effect of peripherally acting antagonists like dolasetron is attributed to their action on the vagus nerve.[6][9]
Quantitative Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of dolasetron and its active metabolite, hydrodolasetron.
Table 1: Pharmacokinetic Properties of Hydrodolasetron [7][10]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour |
| Elimination Half-Life (t½) | ~8.1 hours |
| Apparent Clearance (CL/F) | 13.4 mL/min/kg |
| Apparent Volume of Distribution (Vd/F) | 5.8 L/kg |
| Plasma Protein Binding | 69-77% |
| Absolute Bioavailability (Oral) | ~75% |
Table 2: Clinical Efficacy of this compound in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV) [1]
| Emetogenic Potential of Chemotherapy | This compound Dose (IV) | Complete Response Rate (No Emesis) |
| Highly Emetogenic | 1.8 mg/kg | ~50% |
| Moderately Emetogenic | 1.8 mg/kg | 60-80% |
Table 3: Binding Affinity of Hydrodolasetron for the 5-HT3 Receptor
| Compound | Receptor | Binding Affinity (pKi) | Species |
| Hydrodolasetron | 5-HT3 | While specific Ki or pKi values for hydrodolasetron are not readily available in the provided search results, it is consistently described as a potent and highly selective 5-HT3 receptor antagonist.[7][11] | Not Specified |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a representative experimental workflow for studying the effects of dolasetron on the vagus nerve.
Signaling Pathway of the Emetic Reflex
Caption: Signaling pathway of the emetic reflex and the inhibitory action of dolasetron.
Experimental Workflow: In Vivo Electrophysiology
Caption: Workflow for in vivo electrophysiological assessment of dolasetron's effect.
Experimental Protocols
This section outlines a representative experimental protocol for investigating the effects of this compound on vagus nerve activity using an in vivo animal model.
Cisplatin-Induced Emesis Model with Vagal Nerve Activity Recording
Objective: To determine the effect of this compound on cisplatin-induced increases in vagal afferent nerve activity.
Animal Model: Male ferrets are a suitable model as they exhibit a robust emetic response to cisplatin.
Materials:
-
Cisplatin
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for nerve exposure
-
Bipolar cuff electrodes for vagal nerve recording
-
Amplifier and data acquisition system
-
Saline solution
Procedure:
-
Animal Preparation: Ferrets are anesthetized with isoflurane. A surgical plane of anesthesia is maintained throughout the experiment.
-
Surgical Intervention: A midline cervical incision is made to expose the right vagus nerve. A bipolar cuff electrode is carefully placed around the isolated vagus nerve for recording afferent nerve activity.
-
Baseline Recording: A baseline recording of vagal nerve activity is established for a minimum of 30 minutes.
-
Drug Administration:
-
Control Group: Animals receive an intravenous (IV) infusion of saline.
-
Treatment Group: Animals receive an IV infusion of this compound at a clinically relevant dose (e.g., 1.8 mg/kg).
-
-
Emetogen Challenge: Thirty minutes after the saline or dolasetron infusion, all animals receive an intraperitoneal (IP) injection of cisplatin (e.g., 5-10 mg/kg) to induce emesis and vagal activation.[12]
-
Data Acquisition: Vagal nerve activity is continuously recorded for several hours post-cisplatin administration. The raw neural signal is amplified, filtered, and digitized for analysis.
-
Data Analysis: The firing rate of the vagal afferent nerve is quantified by counting the number of action potentials per unit of time. The change in firing rate from baseline is calculated for both the control and treatment groups. Statistical analysis (e.g., t-test or ANOVA) is used to compare the vagal nerve activity between the two groups.
In Vitro Vagal Nerve Depolarization Assay
Objective: To quantify the antagonistic effect of hydrodolasetron on serotonin-induced depolarization of isolated vagal nerve tissue.
Preparation: The vagus nerve is dissected from a rat and mounted in a grease-gap recording chamber, which allows for the measurement of compound action potentials.
Procedure:
-
Baseline Measurement: The resting membrane potential of the vagal nerve is recorded in a standard Krebs solution.
-
Serotonin Concentration-Response Curve: Increasing concentrations of serotonin are applied to the preparation, and the resulting depolarization is measured to establish a concentration-response curve.
-
Antagonist Incubation: The nerve preparation is incubated with a known concentration of hydrodolasetron for a predetermined period.
-
Post-Antagonist Serotonin Response: The serotonin concentration-response curve is re-established in the presence of hydrodolasetron.
-
Data Analysis: The rightward shift of the serotonin concentration-response curve in the presence of hydrodolasetron is used to calculate the pA2 value, which provides a measure of the antagonist's affinity for the 5-HT3 receptor.
Conclusion
This compound, through its active metabolite hydrodolasetron, is a highly effective antiemetic that functions by antagonizing 5-HT3 receptors on vagal afferent neurons. This action directly inhibits the transmission of emetic signals from the gastrointestinal tract to the central nervous system. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the intricate interplay between this compound and the vagus nerve. This knowledge is paramount for the continued development of targeted and effective antiemetic therapies.
References
- 1. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological aspects of anticancer drug-induced emesis with emphasis on serotonin release and vagal nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Serotonin and anticancer drug-induced emesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Role of serotonin in emesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Lack of effect of aprepitant on hydrodolasetron pharmacokinetics in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Human metabolism of this compound, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Dolasetron Mesylate: A Technical Guide
Executive Summary: Dolasetron (B1670872) mesylate is a potent and selective serotonin (B10506) subtype 3 (5-HT3) receptor antagonist developed for the prevention of nausea and vomiting, particularly those induced by chemotherapy and surgery.[1][2] Preclinically, dolasetron demonstrates high affinity for the 5-HT3 receptor. It is a prodrug, rapidly and completely converted in vivo by carbonyl reductase to its major active metabolite, hydrodolasetron (B601787), which is primarily responsible for the therapeutic effect.[2][3][4] Hydrodolasetron exhibits a significantly higher affinity for the 5-HT3 receptor than the parent compound.[4][5] Preclinical efficacy has been robustly demonstrated in various animal models of emesis.[6] The primary safety consideration identified in preclinical studies is a dose-dependent effect on cardiac conduction, attributed to the blockade of sodium channels by the active metabolite, which translates to PR, QRS, and QTc interval prolongation on the electrocardiogram (ECG).[5][7][8] This whitepaper provides a comprehensive overview of the preclinical pharmacology of dolasetron mesylate, detailing its mechanism of action, in vitro and in vivo pharmacodynamics, multi-species pharmacokinetics, and key toxicology findings.
Mechanism of Action
Primary Pharmacodynamic Target: 5-HT3 Receptor Antagonism
The antiemetic effect of dolasetron is mediated through the competitive blockade of 5-HT3 receptors.[1] These receptors are ligand-gated ion channels located peripherally on vagal afferent nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[7][9] Emetogenic stimuli, such as chemotherapeutic agents, cause damage to the gastrointestinal mucosa, leading to the release of serotonin from enterochromaffin cells.[7] This released serotonin activates 5-HT3 receptors on vagal afferents, initiating an afferent signal to the medulla oblongata's vomiting center, which triggers the emetic reflex.[1][7]
Dolasetron, primarily through its active metabolite hydrodolasetron, competitively inhibits the binding of serotonin to these 5-HT3 receptors, thereby interrupting the emetic signaling cascade at both the peripheral and central levels.[1][9]
Metabolic Activation
This compound is a prodrug that undergoes rapid and extensive presystemic metabolism to its pharmacologically active metabolite, hydrodolasetron (reduced dolasetron).[2][3] This conversion is mediated by the ubiquitous enzyme carbonyl reductase and is essentially complete, with the parent drug rarely being detected in plasma following oral administration.[3][10] Hydrodolasetron is responsible for the vast majority of the observed 5-HT3 receptor antagonist activity.[2]
Secondary Pharmacodynamic Effects: Ion Channel Interactions
In addition to its primary activity, the active metabolite hydrodolasetron has been shown to interact with cardiac ion channels.[7][9] Preclinical studies in isolated cardiac tissues, such as dog Purkinje fibers and guinea pig papillary muscle, revealed that micromolar concentrations of dolasetron and its metabolite produce concentration-dependent reductions in the maximum upstroke velocity of the action potential (Vmax).[5] This effect is indicative of sodium channel blockade and is believed to be the underlying mechanism for the observed dose-dependent prolongation of PR and QRS intervals on the ECG.[5][7][8]
In Vitro Pharmacology
In vitro studies have established the high affinity and selectivity of dolasetron and its metabolites for the 5-HT3 receptor.[5]
Receptor Binding and Functional Assays
In conventional radioligand binding assays, both dolasetron and hydrodolasetron exhibit high affinity for 5-HT3 receptors.[5] Functional assays confirm this potent antagonist activity. In voltage-clamped NG108-15 mouse neuroblastoma x rat glioma hybrid cells, which express 5-HT3 receptors, both compounds dose-dependently inhibited 5-HT-mediated inward ionic currents.[5] In these functional studies, the reduced metabolite, hydrodolasetron, was found to be substantially more potent than the parent compound.[5]
Table 1: In Vitro Potency of Dolasetron and Hydrodolasetron
| Compound | Assay | System | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Dolasetron | Functional Inhibition | NG108-15 Cells | IC50 | 3.8 nM | [5][11] |
| Hydrodolasetron | Functional Inhibition | NG108-15 Cells | IC50 | 0.1 nM | [5][11] |
| Dolasetron | Receptor Binding | Rat Brain | Ki | 330 nM | [11] |
| Hydrodolasetron | Receptor Binding | Rat Brain | Ki | 43 nM | [11] |
| Dolasetron | Functional Antagonism | Isolated Rabbit Heart | pA2 | 9.8 | [11] |
| Hydrodolasetron | Functional Antagonism | Isolated Rabbit Heart | pA2 | 9.4 |[11] |
Experimental Protocol: Radioligand Binding Assay
A representative protocol for determining the binding affinity (Ki) of dolasetron for the 5-HT3 receptor is as follows:
-
Membrane Preparation: Homogenize rat brain tissue (e.g., cortex or area postrema) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
-
Incubation: Incubate the prepared membranes with a known concentration of a specific 5-HT3 receptor radioligand (e.g., [3H]granisetron).
-
Competition: Conduct parallel incubations in the presence of increasing concentrations of unlabeled dolasetron or hydrodolasetron. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled 5-HT3 antagonist.
-
Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing drug. Use non-linear regression analysis to determine the IC50 value (the concentration of drug that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Preclinical Pharmacokinetics
The pharmacokinetics of dolasetron are characterized by its rapid and complete conversion to the active metabolite hydrodolasetron.[3] Therefore, pharmacokinetic assessments in preclinical species primarily focus on the exposure and disposition of hydrodolasetron.
Pharmacokinetics in Dogs
Studies in beagle dogs have been crucial for characterizing the pharmacokinetic profile. After intravenous administration, dolasetron itself has a very short half-life and high clearance.[3] Following oral administration, dolasetron is rapidly absorbed and converted to hydrodolasetron, leading to a much faster appearance of the active metabolite in plasma compared to when hydrodolasetron is administered directly.[3] Hydrodolasetron exhibits a much longer half-life and is extensively distributed.[3]
Table 2: Pharmacokinetic Parameters of Dolasetron and Hydrodolasetron in Dogs
| Compound | Route | Dose | t½ (h) | Cmax (ng/mL) | Tmax (h) | Vdβ (L/kg) | Cltot (mL/min/kg) | F (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| Dolasetron | IV | 2 mg/kg | 0.1 | - | - | 0.83 | 109 | - | [3] |
| PO | 5 mg/kg | - | - | - | - | - | 7 | [3] | |
| Hydrodolasetron | IV (as Dolasetron) | 2 mg/kg | ~4.0 | - | - | 8.5 | 25 | - | [3] |
| PO (as Dolasetron) | 5 mg/kg | ~4.0 | Similar to direct admin | 0.33 | 8.5 | 25 | ~100 | [3] |
| | PO (Direct) | 5 mg/kg | ~4.0 | Similar to dolasetron admin | 1.5 | 8.5 | 25 | ~100 |[3] |
Pharmacokinetics in Cats
Pharmacokinetic studies in cats have also been performed, though the drug appears to have a much shorter duration of action in this species. After intravenous or subcutaneous administration of dolasetron, the active metabolite hydrodolasetron was eliminated rapidly.[12][13]
Table 3: Pharmacokinetic Parameters of Hydrodolasetron in Cats (following 0.8 mg/kg Dolasetron)
| Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (h*ng/mL) | Reference |
|---|---|---|---|---|---|
| Intravenous | 94.7 | 0.5 | 3.3 | 323 | [13] |
| Subcutaneous | 67.9 | 0.5 | 3.8 | 437 |[13] |
Experimental Protocol: Preclinical Pharmacokinetic Study
A typical non-GLP pharmacokinetic study in dogs involves the following steps:
-
Animal Model: Male beagle dogs are fasted overnight prior to dosing but allowed access to water.
-
Dosing: A single dose of this compound is administered, for example, 2 mg/kg intravenously via the cephalic vein or 5 mg/kg orally via gavage.
-
Blood Sampling: Serial blood samples (e.g., 1-2 mL) are collected from a contralateral vein into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Samples are immediately centrifuged to separate plasma, which is then harvested and stored frozen (e.g., at -70°C) until analysis.
-
Bioanalysis: Plasma concentrations of dolasetron and hydrodolasetron are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, t½, clearance (Cl), and volume of distribution (Vd).
In Vivo Pharmacodynamics and Efficacy
The antiemetic efficacy of dolasetron has been evaluated in various animal models that are predictive of clinical utility.
Antiemetic Efficacy Models
The most common models use emetogenic challenges with cytotoxic agents or radiation in species that have a vomiting reflex, such as dogs and ferrets.[6][14] In these models, dolasetron has demonstrated potent and long-lasting inhibition of the emetic response when administered either intravenously or orally prior to the challenge.[6]
Table 4: Antiemetic Efficacy of Dolasetron in Animal Models
| Species | Emetic Challenge | Route | Dose Range (mg/kg) | Efficacy Outcome | Reference |
|---|---|---|---|---|---|
| Dog | Cisplatin (B142131) (IV) | IV or PO | 0.1 - 1 | Prevention of vomiting response | [6] |
| Ferret | Doxorubicin (IV) | IV or PO | 0.1 - 1 | Prevention of vomiting response | [6] |
| Ferret | X-ray Exposure | IV or PO | 0.1 - 1 | Prevention of vomiting response |[6] |
Experimental Protocol: Cisplatin-Induced Emesis in Dogs
-
Animal Model: Purpose-bred dogs (e.g., beagles) are used. They are acclimated to the laboratory environment and handling procedures.
-
Pre-treatment: Animals are randomized into treatment groups. On the day of the study, they are pre-treated with either vehicle or this compound (e.g., 1 mg/kg, IV or PO) a specified time before the emetogenic challenge (e.g., 30-60 minutes).
-
Emetogenic Challenge: A potent emetogen, such as cisplatin (e.g., 3 mg/kg), is administered intravenously.
-
Observation: Each animal is observed continuously by trained technicians for a set period (e.g., 8-24 hours). The number of retches and vomits are recorded, along with the latency to the first emetic episode.
-
Endpoint Analysis: The primary endpoint is typically the complete protection from vomiting and retching during the observation period. The efficacy of dolasetron is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-control group.
Preclinical Safety and Toxicology
Cardiovascular Safety Pharmacology
The primary safety finding for dolasetron is its effect on cardiac conduction.[15][16]
-
In Vivo (Anesthetized Dogs): Cumulative intravenous doses of dolasetron demonstrated effects on cardiac function. A dose of 18.5 mg/kg reduced the maximum rate of pressure change in the left ventricle (dp/dtmax), and a higher cumulative dose led to decreases in left ventricular pressure, systemic blood pressure, and heart rate.[5]
-
Ex Vivo (Cardiac Tissues): Studies using dog Purkinje fibers and guinea pig papillary muscle showed that dolasetron and hydrodolasetron cause a concentration- and frequency-dependent reduction in Vmax of the cardiac action potential, consistent with sodium channel blockade.[5] These effects are believed to underlie the observed QRS widening and PR/QTc interval prolongation.[5][7]
General and Genetic Toxicology
Acute Toxicity: Single-dose toxicity studies were conducted in rodents to determine the median lethal dose (LD50). Clinical signs of acute toxicity were primarily related to the central nervous system, including depression, tremors, and convulsions, with death attributed to these CNS effects.[5]
Table 5: Acute Toxicity (LD50) of this compound
| Species | Route | LD50 (mg/kg) | 95% Confidence Limits | Reference |
|---|---|---|---|---|
| Mouse | Oral | 545 | 469 - 611 | [5] |
| Intravenous | 165 | 155 - 175 | [5] | |
| Rat | Oral | 446 | 373 - 521 | [5] |
| | Intravenous | 150 | 142 - 158 |[5] |
Chronic and Reproductive Toxicology: Long-term and reproductive toxicology studies have also been conducted.
Table 6: Summary of Chronic and Reproductive Toxicology Findings
| Study Type | Species | Key Findings | Reference |
|---|---|---|---|
| Carcinogenicity (24-month) | CD-1 Mouse | Statistically significant increase in combined hepatocellular adenomas and carcinomas in male mice at ≥150 mg/kg/day. No increase in female mice. | [5] |
| Carcinogenicity (24-month) | Sprague-Dawley Rat | Not tumorigenic at doses up to 150 mg/kg/day (males) and 300 mg/kg/day (females). | [5] |
| Reproductive / Teratogenicity | Animal Studies | No evidence of teratogenicity when administered during organogenesis. |[5][17] |
Conclusion
The preclinical data for this compound characterize it as a potent and effective 5-HT3 receptor antagonist for the prevention of emesis. Its pharmacological activity is almost entirely attributable to its principal and active metabolite, hydrodolasetron, which is formed rapidly and completely after administration. Efficacy has been consistently demonstrated in gold-standard animal models of chemotherapy- and radiation-induced emesis. The key preclinical safety finding is a dose-dependent effect on cardiac electrophysiology, including prolongation of PR, QRS, and QTc intervals, which is mechanistically linked to sodium channel blockade. These comprehensive preclinical findings have been instrumental in defining the clinical utility and safety profile of dolasetron.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacokinetics of dolasetron and its major active metabolite, reduced dolasetron, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. catwatchnewsletter.com [catwatchnewsletter.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of chemotherapy/radiotherapy-induced emesis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA Warns Injectable Dolasetron Associated with Abnormal Heart Rhythms [theoncologynurse.com]
- 16. fda.gov [fda.gov]
- 17. wendyblount.com [wendyblount.com]
An In-Depth Technical Guide to the In Vivo Antiemetic Effects of Dolasetron Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo studies investigating the antiemetic properties of Dolasetron (B1670872) Mesylate. It covers the core mechanism of action, detailed experimental protocols derived from published studies, and quantitative efficacy data, presented for professional evaluation and reference.
Core Mechanism of Action
Dolasetron Mesylate is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2][3] Its antiemetic effect is primarily mediated by its active metabolite, hydrodolasetron, which is rapidly formed in vivo.[4][5] The mechanism hinges on blocking serotonin's action at 5-HT3 receptors located centrally and peripherally.
Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin from enterochromaffin cells in the small intestine.[1][2][6] This released serotonin then activates 5-HT3 receptors on vagal afferent nerve terminals, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately initiating the vomiting reflex.[1][6][7] Dolasetron, through hydrodolasetron, competitively inhibits serotonin binding at these receptors, effectively interrupting this signaling cascade.[1]
Caption: Signaling pathway for chemotherapy-induced emesis and the inhibitory action of Dolasetron.
Pharmacokinetics and Metabolism
Upon administration, this compound is rapidly and completely metabolized by carbonyl reductase to its pharmacologically active metabolite, hydrodolasetron.[5][7] The parent drug has a very short half-life of less than 10 minutes and is rarely detected in plasma.[7][8] Hydrodolasetron, which is responsible for the clinical effects, reaches peak plasma concentrations in about one to two hours and has a half-life of approximately 4-9 hours.[1][5][8] Elimination occurs through renal excretion and metabolism, primarily via glucuronidation and hydroxylation.[3]
In Vivo Efficacy Data
Dolasetron's antiemetic properties have been validated in various in vivo models, from preclinical animal studies to large-scale human clinical trials.
Preclinical Animal Studies
Animal models are crucial for establishing initial antiemetic activity. Ferrets and dogs are common models for studying chemotherapy-induced emesis due to their robust vomiting reflex.[9][10][11]
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets/Dogs
-
Animal Model: Male or female ferrets or dogs are used. Animals are acclimated and fasted overnight before the experiment.
-
Emetogenic Challenge: A highly emetogenic agent, typically cisplatin (B142131), is administered intravenously (IV) at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).[9]
-
Drug Administration: this compound or a comparator drug (e.g., ondansetron (B39145), metoclopramide) is administered, usually IV or orally, at a specified time (e.g., 30 minutes) before the cisplatin challenge.[9]
-
Observation Period: Animals are observed continuously for a set period (e.g., 4-24 hours).
-
Primary Endpoints:
-
Number of retches and vomits (emetic episodes).
-
Time to the first emetic episode.
-
Complete Response: The percentage of animals with zero emetic episodes.
-
-
Data Analysis: Efficacy is determined by comparing the emetic response in the dolasetron-treated group to placebo and/or active comparator groups.
Caption: A typical experimental workflow for evaluating antiemetic efficacy in an animal model.
Quantitative Data from Animal Studies
While specific datasets are proprietary, published literature indicates that dolasetron effectively inhibits emesis in these models. For instance, an oral dose of 1 mg/kg of dolasetron caused a rapid and nearly complete inhibition of the Bezold-Jarisch Reflex (a serotonin-mediated reflex) in rats.[6] Studies have consistently shown dolasetron's antiemetic activity against cisplatin, doxorubicin, and radiation-induced emesis in various animal species.[9][12]
| Animal Model | Emetogenic Stimulus | Dolasetron Dose (IV) | Comparator | Outcome Summary | Reference |
| Rat | Serotonin (BJR) | 0.14 mg/kg | - | Completely abolished the reflex for 85 minutes. | [6] |
| Ferret, Dog | Cisplatin, Doxorubicin | Not Specified | Ondansetron, Metoclopramide | Established antiemetic activity. | [6][9] |
Clinical Studies in Humans
Extensive in vivo studies in humans have established the efficacy of dolasetron for preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).
Experimental Protocol: Chemotherapy-Induced Nausea and Vomiting Trial
-
Patient Population: Chemotherapy-naïve cancer patients scheduled to receive moderately or highly emetogenic chemotherapy regimens (e.g., containing cisplatin ≥70 mg/m²).[6][13][14]
-
Study Design: Typically a randomized, double-blind, parallel-group study.
-
Treatment Arms:
-
Drug Administration: The study drug is administered as a single dose approximately 30 minutes before chemotherapy infusion.[6][14]
-
Observation Period: Patients are monitored for 24 hours (acute phase) and sometimes for several days (delayed phase).
-
Primary Endpoints:
Quantitative Data: Prevention of Acute CINV (First 24 Hours)
| Study Population (Chemotherapy) | Dolasetron Dose | Comparator | Complete Response (Dolasetron) | Complete Response (Comparator) | Reference |
| High-Dose Cisplatin (≥75 mg/m²) | 1.8 mg/kg IV | 0.6 mg/kg IV Dolasetron | 55% | 31% | [13] |
| High-Dose Cisplatin (~75 mg/m²) | 1.8 mg/kg IV | 32 mg IV Ondansetron | 49.2% | 50.4% | [14] |
| High-Dose Cisplatin (~100 mg/m²) | 1.8 mg/kg IV | 32 mg IV Ondansetron | 36.8% | 31.8% | [14] |
| Moderately Emetogenic | 100 mg Oral | Placebo | 59% - 73% | (Placebo data not specified) | [2][16] |
| Moderately Emetogenic | 200 mg Oral | 3-4 doses of 8mg Ondansetron | Equivalent Efficacy | Equivalent Efficacy | [4] |
Safety Profile: Cardiovascular Effects
A critical aspect of dolasetron's in vivo profile is its effect on cardiac electrophysiology. The active metabolite, hydrodolasetron, can block cardiac sodium channels, a property unrelated to its 5-HT3 antagonism.[2][5] This can lead to dose-dependent prolongations of ECG intervals, including the PR, QRS duration, and QTc interval.[2][5][6] While generally reversible and asymptomatic, this effect necessitates caution, particularly in patients with pre-existing cardiac conditions or those taking other QT-prolonging medications.[1][8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. Anzemet (dolasetron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. Dolasetron: a new option for nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation | Semantic Scholar [semanticscholar.org]
- 13. Antiemetic efficacy of two different single intravenous doses of dolasetron in patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase III double-blind comparison of this compound and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Dolasetron Mesylate's Role in Chemotherapy-Induced Nausea and Vomiting: An In-depth Technical Guide
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, potentially impacting their quality of life and adherence to treatment. The development of selective serotonin (B10506) 5-HT3 receptor antagonists has revolutionized the management of CINV. Dolasetron (B1670872) mesylate is a potent and highly selective 5-HT3 receptor antagonist that plays a crucial role in the prevention of CINV. This technical guide provides a comprehensive overview of the mechanism of action, clinical efficacy, and experimental evaluation of dolasetron mesylate for researchers, scientists, and drug development professionals.
The Pathophysiology of Chemotherapy-Induced Nausea and Vomiting
The emetic response to chemotherapy is a complex process involving both the central and peripheral nervous systems. A key mediator in the acute phase of CINV is the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).
Chemotherapeutic agents, particularly highly emetogenic drugs like cisplatin (B142131), cause damage to the enterochromaffin cells lining the gastrointestinal tract.[1] This damage triggers a massive release of serotonin. The released serotonin then binds to and activates 5-HT3 receptors located on the terminals of vagal afferent nerves.[2][3] This activation generates signals that are transmitted to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem.[4] These signals are then relayed to the vomiting center in the medulla, which coordinates the physiological responses of nausea and vomiting.[2]
This compound: A Potent 5-HT3 Receptor Antagonist
This compound is a selective antagonist of 5-HT3 receptors.[2] It exerts its antiemetic effect by competitively blocking the binding of serotonin to these receptors, both peripherally on vagal nerve terminals and centrally in the CTZ.[5][6] This blockade prevents the initiation of the signaling cascade that leads to nausea and vomiting.[5]
Dolasetron is a prodrug that is rapidly and completely converted by carbonyl reductase to its active metabolite, hydrodolasetron (B601787).[6] Hydrodolasetron is responsible for the majority of the pharmacological activity and has a much longer half-life than the parent compound.[7]
Pharmacokinetics of Dolasetron and Hydrodolasetron
| Parameter | Dolasetron | Hydrodolasetron |
| Absorption | Well absorbed orally.[6] | Appears rapidly in plasma after oral dolasetron administration.[6] |
| Metabolism | Rapidly and completely metabolized to hydrodolasetron.[6] | Metabolized by CYP2D6 and CYP3A.[6] |
| Half-life | <10 minutes[8] | ~8.1 hours (oral)[6] |
| Bioavailability | Parent drug rarely detected in plasma.[6] | Apparent absolute bioavailability of oral dolasetron is ~75%.[6] |
| Excretion | Primarily metabolized. | Approximately 61% of an oral dose is excreted in the urine as unchanged hydrodolasetron and its metabolites.[6] |
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting
Clinical trials have demonstrated the efficacy of dolasetron in preventing both acute (occurring within 24 hours of chemotherapy) and delayed (occurring 24 to 120 hours after chemotherapy) CINV. Its performance has been compared to other first-generation 5-HT3 antagonists, such as ondansetron, and second-generation antagonists, like palonosetron (B1662849).
Comparative Efficacy of Dolasetron and Ondansetron
Table 1: Efficacy of Dolasetron vs. Ondansetron in the Prevention of Acute CINV
| Study | Chemotherapy Emetogenicity | Treatment Arms | N | Complete Response (0-24h) |
| Hesketh et al. (1996) | High (Cisplatin ≥70 mg/m²) | Dolasetron 1.8 mg/kg IV | 203 | 49.2% (lower cisplatin stratum)36.8% (higher cisplatin stratum) |
| Ondansetron 32 mg IV | 202 | 50.4% (lower cisplatin stratum)31.8% (higher cisplatin stratum) | ||
| Lofters et al. (1997)[4] | Moderate | Dolasetron 2.4 mg/kg IV | 343 | 57% |
| Ondansetron 32 mg IV | 353 | 67% | ||
| Kim et al. (2004)[3] | Moderate (Cisplatin-based) | Dolasetron 100 mg IV | 50 | 36.0% |
| Ondansetron 8 mg IV (x3 doses) | 55 | 43.6% |
Table 2: Efficacy of Dolasetron vs. Ondansetron in the Prevention of Delayed CINV
| Study | Chemotherapy Emetogenicity | Treatment Arms | N | Complete Response (Day 2-5) |
| Lofters et al. (1997)[4] | Moderate | Dolasetron (oral follow-up) | 343 | 36% (at 7 days) |
| Ondansetron (oral follow-up) | 353 | 39% (at 7 days) | ||
| Kim et al. (2004)[3] | Moderate (Cisplatin-based) | Dolasetron 200 mg PO daily | 50 | 8.0% |
| Ondansetron 8 mg PO BID | 55 | 10.9% |
Comparative Efficacy of Dolasetron and Palonosetron
Table 3: Pooled Analysis of Palonosetron vs. First-Generation 5-HT3 Receptor Antagonists (including Dolasetron)
| Time Period | Treatment Arms | N | Complete Response | Odds Ratio (95% CI) |
| Acute (0-24h) | Palonosetron | 1,787 | - | 1.15 (0.98–1.34) |
| Older 5-HT3 RAs | 1,175 | - | ||
| Delayed (>24-120h) | Palonosetron | 1,787 | 57% | 1.62 (1.40–1.88) |
| Older 5-HT3 RAs | 1,175 | 45% | ||
| Overall (0-120h) | Palonosetron | 1,787 | 51% | 1.56 (1.34–1.81) |
| Older 5-HT3 RAs | 1,175 | 40% | ||
| Data from a pooled analysis by Schwartzberg et al. (2014) which included data from four Phase III trials comparing palonosetron to ondansetron, dolasetron, or granisetron. |
Safety and Tolerability Profile
Dolasetron is generally well-tolerated, with the most common adverse events being headache, dizziness, and diarrhea.[7]
Table 4: Common Adverse Events Reported in Chemotherapy-Induced Nausea and Vomiting Studies
| Adverse Event | Dolasetron (25 mg) | Dolasetron (100 mg) |
| Headache | 11% | 11% |
| Diarrhea | 6% | 6% |
| Data from the ANZEMET® (this compound) tablets prescribing information. |
A significant safety concern associated with dolasetron, particularly the intravenous formulation, is the potential for dose-dependent prolongation of cardiac intervals (PR, QRS, and QTc). This has led to a contraindication for the use of intravenous dolasetron in the prevention of CINV.
Key Experimental Protocols
5-HT3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Materials:
-
Membrane preparations from cells stably expressing human 5-HT3 receptors (e.g., HEK293 cells).
-
Radioligand: [³H]granisetron.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 1 µM quipazine).
-
Test compound (e.g., hydrodolasetron) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]granisetron and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled competitor.
-
Equilibration: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.
In Vitro Functional Antagonism Assay (Calcium Influx Assay)
Objective: To assess the functional antagonism of a test compound against a 5-HT3 receptor agonist in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT3 receptor agonist (e.g., Serotonin).
-
Test compound (e.g., hydrodolasetron).
-
Fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the HEK-5HT3A cells into 96-well black-walled, clear-bottom microplates and culture for 24 hours.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye solution for 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Add various concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
Baseline Reading: Measure the baseline fluorescence using the microplate reader.
-
Agonist Stimulation: Add a pre-determined concentration of the 5-HT3 receptor agonist to all wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to calcium influx upon receptor activation. The ability of the test compound to inhibit this agonist-induced fluorescence increase is used to determine its IC50 value.
Standard Clinical Trial Workflow for Antiemetic Drugs
The development of new antiemetic drugs for CINV follows a structured clinical trial process to establish safety and efficacy. A typical workflow for a Phase III randomized controlled trial is illustrated below.
Conclusion
This compound is an effective 5-HT3 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Its rapid conversion to the active and long-lasting metabolite, hydrodolasetron, provides a convenient single-dose administration. While its efficacy in acute CINV is comparable to other first-generation 5-HT3 antagonists, newer agents like palonosetron have shown superiority in managing delayed CINV. The primary safety concern with dolasetron is the risk of cardiac interval prolongation, which has restricted the use of its intravenous formulation for CINV. For researchers and clinicians, a thorough understanding of its pharmacology, clinical efficacy, and safety profile is essential for its appropriate use in the management of this challenging side effect of cancer therapy.
References
A Technical Guide to the Basic Research Applications of Dolasetron Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron (B1670872) mesylate is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1] Clinically, it is primarily recognized for its antiemetic properties in the management of nausea and vomiting associated with chemotherapy and postoperative recovery.[2] Dolasetron is a prodrug that is rapidly converted to its active metabolite, hydrodolasetron (B601787), which is largely responsible for its pharmacological effects.[1] Beyond its clinical utility, dolasetron serves as a valuable tool in basic research for elucidating the physiological and pathological roles of the 5-HT3 receptor. This guide provides an in-depth overview of the core research applications of dolasetron mesylate, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Mechanism of Action
Dolasetron's primary mechanism of action is the competitive antagonism of the 5-HT3 receptor.[3] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.[4] In the context of emesis, chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[4] Dolasetron, through its active metabolite hydrodolasetron, blocks these receptors, thereby inhibiting this signaling pathway.[4]
Beyond its primary target, dolasetron and hydrodolasetron have been shown to interact with other ion channels, notably voltage-gated sodium (Na+) channels and the human Ether-à-go-go-Related Gene (hERG) potassium (K+) channels in the heart.[5][6] This off-target activity is believed to underlie the electrocardiographic changes, such as QRS widening and QT interval prolongation, observed with dolasetron administration.[6][7]
Quantitative Pharmacological Data
The potency of dolasetron and its active metabolite, hydrodolasetron, at the 5-HT3 receptor and off-target ion channels has been quantified in various in vitro systems. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay System | IC50 | Reference(s) |
| Dolasetron | 5-HT3 Receptor | NG108-15 cells (electrophysiology) | 3.8 nM | [8] |
| Hydrodolasetron | 5-HT3 Receptor | NG108-15 cells (electrophysiology) | 0.1 nM | [8] |
| Dolasetron | Cardiac Na+ Channel (hH1) | Patch-clamp electrophysiology | 38.0 µM | [5] |
| Hydrodolasetron | Cardiac Na+ Channel (hH1) | Patch-clamp electrophysiology | 8.5 µM | [5] |
| Dolasetron | hERG K+ Channel | Patch-clamp electrophysiology | 5.95 µM | [5] |
| Hydrodolasetron | hERG K+ Channel | Patch-clamp electrophysiology | 12.1 µM | [5] |
In Vitro Research Applications and Protocols
Electrophysiology: Whole-Cell Patch-Clamp
Whole-cell patch-clamp is a fundamental technique to study the effect of dolasetron on ion channel function in real-time. It can be used to measure the inhibition of 5-HT3 receptor-mediated currents or the blockade of voltage-gated ion channels like cardiac Na+ and hERG channels.
Detailed Protocol: IC50 Determination for 5-HT3 Receptor Blockade
-
Cell Preparation: Culture cells stably or transiently expressing the human 5-HT3 receptor (e.g., HEK293 or NG108-15 cells) on glass coverslips suitable for microscopy.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with extracellular solution.
-
Using a micromanipulator, approach a cell with a glass micropipette (3-7 MΩ resistance) filled with intracellular solution.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply a saturating concentration of serotonin (e.g., 10 µM) to elicit a maximal inward current (Imax).
-
Wash the cell with extracellular solution until the current returns to baseline.
-
Co-apply serotonin with increasing concentrations of dolasetron or hydrodolasetron (e.g., 0.01 nM to 1 µM).
-
Record the peak inward current at each antagonist concentration.
-
-
Data Analysis:
-
Normalize the current responses to the maximal current (Imax).
-
Plot the normalized current as a function of the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of dolasetron for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Reversal of visceral and somatic hypersensitivity in a subset of hypersensitive rats by intracolonic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Dolasetron Mesylate: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
Dolasetron (B1670872) mesylate, a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, represents a significant advancement in the management of nausea and vomiting, particularly in the contexts of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of dolasetron mesylate. It delves into the medicinal chemistry efforts centered on a pseudopelletierine scaffold, leading to the identification of dolasetron as a clinical candidate. The document further details the preclinical pharmacology, including receptor binding affinity and in vivo efficacy in animal models, and summarizes the extensive clinical development program that established its safety and efficacy. This guide is intended to be a thorough resource, incorporating detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding of this important therapeutic agent.
Introduction: The Challenge of Emesis and the Role of the 5-HT3 Receptor
Nausea and vomiting are distressing symptoms associated with various medical conditions and treatments, most notably cancer chemotherapy and surgery. The discovery of the role of serotonin (5-hydroxytryptamine, 5-HT) in mediating the emetic reflex was a pivotal moment in the development of antiemetic therapies. Specifically, the 5-HT3 receptor, a ligand-gated ion channel, was identified as a key player in the emetic pathway.
Chemotherapeutic agents and surgical trauma can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately leading to the sensation of nausea and the act of vomiting.[1][2] The development of selective 5-HT3 receptor antagonists, therefore, became a primary focus for pharmaceutical research.
Dolasetron emerged from these research efforts as a highly specific and selective 5-HT3 receptor antagonist.[3] It is a prodrug that is rapidly and completely metabolized to its active form, hydrodolasetron (B601787), which is responsible for its therapeutic effects.[4][5] This guide will explore the journey of this compound from its chemical origins to its clinical application.
Medicinal Chemistry: From a Novel Scaffold to a Clinical Candidate
The discovery of dolasetron is rooted in the exploration of novel chemical scaffolds with the potential for high-affinity and selective 5-HT3 receptor antagonism.
The Pseudopelletierine Scaffold and Lead Optimization
Dolasetron belongs to the indole (B1671886) class of 5-HT3 receptor antagonists and is structurally characterized by a pseudopelletierine-derived moiety.[6] The lead optimization process for this class of compounds focused on modifying the ester and amine functionalities of the core structure to enhance binding affinity and selectivity for the 5-HT3 receptor. While detailed structure-activity relationship (SAR) studies for a broad series of dolasetron analogs are not extensively published, the general principles of 5-HT3 antagonist SAR apply. These include the importance of an aromatic moiety (the indole ring in dolasetron), a carbonyl group, and a basic nitrogen atom, all positioned at specific distances to interact with the receptor binding site.
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been described in the patent literature. While various synthetic routes exist, a general pathway involves the following key steps:
-
Formation of the Pseudopelletierine Core: The synthesis typically begins with the construction of the rigid bicyclic amine core.
-
Esterification: The hydroxyl group on the pseudopelletierine scaffold is then esterified with an activated derivative of indole-3-carboxylic acid.
-
Salt Formation: Finally, the dolasetron free base is treated with methanesulfonic acid to form the stable and water-soluble mesylate salt.
A more detailed, step-by-step synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound (General Scheme)
-
Step 1: Synthesis of the Pseudopelletierine Intermediate: A common starting material is tropinone, which can be converted to the pseudopelletierine skeleton through a series of reactions, including ring expansion and functional group manipulations.
-
Step 2: Esterification with Indole-3-Carboxylic Acid: The hydroxyl group of the pseudopelletierine intermediate is esterified with indole-3-carbonyl chloride. This is typically carried out in an inert solvent such as dichloromethane (B109758) in the presence of a base like triethylamine (B128534) to neutralize the HCl generated. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Step 3: Formation of this compound: The resulting dolasetron free base is dissolved in a suitable solvent, such as isopropanol. A stoichiometric amount of methanesulfonic acid is then added, leading to the precipitation of this compound. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Preclinical Pharmacology
The preclinical development of dolasetron involved a comprehensive evaluation of its pharmacological profile, including its receptor binding characteristics and in vivo efficacy in relevant animal models.
Receptor Binding and Functional Activity
Dolasetron itself has a short half-life and is rapidly converted to its active metabolite, hydrodolasetron.[4] Therefore, the pharmacological activity is primarily attributed to hydrodolasetron.
Data Presentation: Receptor Binding Affinity and Functional Activity
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) |
| Hydrodolasetron | 5-HT₃ | Data not available | Data not available |
While specific Kᵢ and IC₅₀ values for hydrodolasetron are not consistently reported in publicly available literature, it is widely characterized as a potent and high-affinity 5-HT3 receptor antagonist.
Experimental Protocol: 5-HT₃ Receptor Binding Assay
A standard method to determine the binding affinity of a compound for the 5-HT₃ receptor is a competitive radioligand binding assay.
-
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT₃ receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-Granisetron or a similar high-affinity 5-HT₃ receptor antagonist.
-
Test compound: Hydrodolasetron.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (hydrodolasetron).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
In Vivo Efficacy: Animal Models of Emesis
The antiemetic efficacy of dolasetron was evaluated in various preclinical animal models, with the ferret being a particularly relevant species for studying chemotherapy-induced emesis due to its robust vomiting reflex.
Data Presentation: Preclinical Efficacy of Dolasetron
| Animal Model | Emetic Stimulus | Endpoint | ED₅₀ |
| Ferret | Cisplatin (B142131) (10 mg/kg, i.v.) | Inhibition of emesis | Data not available |
Specific ED₅₀ values for dolasetron in the ferret model are not consistently reported in the available literature.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
This model is widely used to assess the antiemetic potential of new drug candidates.[7][8]
-
Animals: Male or female ferrets.
-
Procedure:
-
Ferrets are fasted overnight with free access to water.
-
The test compound (dolasetron) or vehicle is administered intravenously or orally at various doses prior to the emetic challenge.
-
Cisplatin (e.g., 10 mg/kg) is administered intravenously to induce emesis.
-
The animals are observed for a defined period (e.g., 4-6 hours), and the number of retches and vomits is recorded.
-
-
Data Analysis:
-
The antiemetic efficacy is expressed as the percentage of inhibition of emesis compared to the vehicle-treated control group.
-
The ED₅₀ (the dose that produces 50% of the maximal antiemetic effect) is calculated from the dose-response curve.
-
Pharmacokinetics and Metabolism
The pharmacokinetic profile of dolasetron is unique in that the parent drug is rapidly converted to its active metabolite, hydrodolasetron.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Dolasetron is well absorbed after oral administration, with a bioavailability of approximately 75%.[9]
-
Metabolism: Dolasetron is rapidly and completely metabolized by carbonyl reductase to hydrodolasetron.[4] Hydrodolasetron is then further metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[5]
-
Distribution: Hydrodolasetron is widely distributed in the body and is approximately 69-77% bound to plasma proteins.[10]
-
Excretion: The metabolites of dolasetron are primarily excreted in the urine.[5]
Data Presentation: Pharmacokinetic Parameters of Dolasetron and Hydrodolasetron in Humans
| Parameter | Dolasetron | Hydrodolasetron |
| Half-life (t½) | <10 minutes[4] | ~8 hours[2] |
| Time to Peak Plasma Concentration (Tₘₐₓ) (oral) | Not applicable | ~1 hour[2] |
| Apparent Volume of Distribution (Vd/F) | Not applicable | 5.8 L/kg[10] |
| Plasma Protein Binding | Not applicable | 69-77%[10] |
Clinical Development
The clinical development program for this compound was extensive, focusing on its efficacy and safety in the prevention of CINV and PONV.
Chemotherapy-Induced Nausea and Vomiting (CINV)
Multiple clinical trials have demonstrated the efficacy of dolasetron in preventing CINV.
Data Presentation: Summary of Key Clinical Trials in CINV
| Trial | Phase | Patient Population | Chemotherapy | Dolasetron Dose | Comparator | Key Findings | Reference |
| Hesketh et al. | III | 609 cancer patients | Cisplatin (≥70 mg/m²) | 1.8 mg/kg or 2.4 mg/kg IV | Ondansetron (B39145) 32 mg IV | Dolasetron was equivalent to ondansetron in preventing acute emesis. | [11] |
| Lofters et al. | III | 696 cancer patients | Moderately emetogenic | 2.4 mg/kg IV followed by 200 mg oral daily | Ondansetron | Dolasetron was less effective than ondansetron in the first 24 hours, but equivalent over 7 days. The addition of dexamethasone (B1670325) improved the efficacy of both drugs. | [12] |
| Eisenberg et al. | III | 592 cancer patients | Moderately emetogenic | 100 mg IV | Palonosetron 0.25 mg or 0.75 mg IV | Palonosetron was superior to dolasetron in preventing both acute and delayed CINV. | [1] |
Experimental Protocol: Representative Phase III CINV Trial Design
-
Study Design: Randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Chemotherapy-naïve adult cancer patients scheduled to receive moderately or highly emetogenic chemotherapy.
-
Inclusion Criteria: Confirmed diagnosis of malignancy, age ≥ 18 years, Karnofsky performance status ≥ 60.
-
Exclusion Criteria: Emesis within 24 hours prior to chemotherapy, use of other antiemetics, known hypersensitivity to 5-HT3 antagonists.
-
Interventions:
-
This compound administered intravenously 15-30 minutes prior to chemotherapy.
-
Active comparator (e.g., ondansetron) administered according to the standard of care.
-
-
Endpoints:
-
Primary: Complete response (no emetic episodes and no rescue medication) in the first 24 hours after chemotherapy.
-
Secondary: Complete response during the delayed phase (24-120 hours), severity of nausea (assessed using a visual analog scale), and patient satisfaction.
-
Postoperative Nausea and Vomiting (PONV)
Dolasetron has also been proven effective in the prevention and treatment of PONV.
Data Presentation: Summary of Key Clinical Trials in PONV
| Trial | Phase | Patient Population | Surgery Type | Dolasetron Dose | Comparator | Key Findings | Reference |
| Graczyk et al. | - | 789 female patients | Major gynecologic surgery | 25, 50, 100, or 200 mg oral | Placebo | Oral dolasetron at doses of 50 mg and above was significantly more effective than placebo in preventing PONV. | [13] |
| Philip et al. | - | 1030 patients | Outpatient surgery | 12.5, 25, 50, or 100 mg IV | Placebo | All doses of IV dolasetron were more effective than placebo, with the 12.5 mg dose showing maximal clinical benefit. | [14] |
| Diemunsch et al. | - | 620 patients | Outpatient surgery | 12.5, 25, 50, or 100 mg IV | Placebo | All doses of IV dolasetron were significantly more effective than placebo for the treatment of established PONV. | [15] |
Experimental Protocol: Representative Phase III PONV Trial Design
-
Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.
-
Patient Population: Adult patients undergoing elective surgery under general anesthesia with a high risk for PONV.
-
Inclusion Criteria: Age ≥ 18 years, ASA physical status I-III.
-
Exclusion Criteria: Nausea or vomiting within 24 hours prior to surgery, use of antiemetics within 24 hours of surgery.
-
Interventions:
-
This compound or placebo administered intravenously at the end of surgery or orally before surgery.
-
-
Endpoints:
-
Primary: Complete response (no emetic episodes and no rescue medication) in the first 24 hours post-surgery.
-
Secondary: Time to first emetic episode, severity of nausea, and use of rescue medication.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the key pathways and workflows related to dolasetron.
Conclusion
This compound stands as a testament to the success of mechanism-based drug design in addressing a significant unmet medical need. Its development, from the identification of the 5-HT3 receptor as a key target in emesis to the optimization of a novel chemical scaffold, has provided a valuable therapeutic option for patients undergoing chemotherapy and surgery. The unique pharmacokinetic profile of dolasetron, acting as a prodrug for the long-acting and potent hydrodolasetron, contributes to its clinical utility. This technical guide has provided a comprehensive overview of the discovery and development of this compound, offering insights into its medicinal chemistry, preclinical and clinical pharmacology, and mechanism of action. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus dolasetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lead Discovery and Optimization - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 7. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DailyMed - ANZEMET- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 11. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III double-blind comparison of this compound and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral this compound for prevention of postoperative nausea and vomiting: a multicenter, double-blind, placebo-controlled study. The Oral Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dolasetron for the prevention of postoperative nausea and vomiting following outpatient surgery with general anaesthesia: a randomized, placebo-controlled study. The Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of postoperative nausea and vomiting with single intravenous doses of this compound: a multicenter trial. This compound PONV Treatment Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Dolasetron Mesylate's Effect on the Chemoreceptor Trigger Zone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of dolasetron (B1670872) mesylate on the chemoreceptor trigger zone (CTZ). Dolasetron, a selective 5-HT3 receptor antagonist, is a potent antiemetic agent primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This document delves into the core mechanism of action, focusing on the molecular interactions at the 5-HT3 receptor within the CTZ and the subsequent interruption of the emetic signaling cascade. Detailed experimental protocols for preclinical and clinical evaluation are provided, alongside a quantitative comparison of dolasetron's active metabolite with other 5-HT3 receptor antagonists. Signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the scientific principles and methodologies discussed.
Introduction
Nausea and vomiting are debilitating side effects associated with various medical treatments, most notably cancer chemotherapy. The emetic reflex is a complex physiological process coordinated by the "vomiting center" in the medulla oblongata, which receives inputs from several sources, including the chemoreceptor trigger zone (CTZ). The CTZ, located in the area postrema on the floor of the fourth ventricle, is a critical site for detecting emetogenic substances in the bloodstream.[1] One of the key neurotransmitters implicated in the emetic pathway is serotonin (B10506) (5-hydroxytryptamine, 5-HT), which activates 5-HT3 receptors located on vagal afferent nerves and within the CTZ.[2][3]
Dolasetron mesylate is a selective antagonist of the 5-HT3 receptor.[4] Following administration, it is rapidly and completely converted to its active metabolite, hydrodolasetron (B601787), which is responsible for the majority of its pharmacological activity.[5] By competitively blocking the binding of serotonin to 5-HT3 receptors in the CTZ and peripherally in the gastrointestinal tract, hydrodolasetron effectively interrupts the signaling cascade that leads to nausea and vomiting.[3][4]
Mechanism of Action at the Chemoreceptor Trigger Zone
The antiemetic action of dolasetron is mediated through the potent and selective blockade of 5-HT3 receptors by its active metabolite, hydrodolasetron.[4] The CTZ is uniquely positioned outside the blood-brain barrier, allowing it to be readily stimulated by circulating emetogenic substances, such as chemotherapeutic agents.
Chemotherapy can induce the release of serotonin from enterochromaffin cells in the small intestine.[2] This released serotonin then acts on 5-HT3 receptors on vagal afferent fibers, which transmit signals to the nucleus of the solitary tract (NTS) and the CTZ.[3] Additionally, circulating serotonin and emetogenic drugs can directly stimulate 5-HT3 receptors within the CTZ.[2]
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization.[6][7] This depolarization initiates a signaling cascade that is relayed to the vomiting center, ultimately triggering the emetic reflex.
Hydrodolasetron competitively binds to the 5-HT3 receptor, preventing serotonin from activating the ion channel. This blockade inhibits neuronal depolarization in the CTZ and on vagal afferents, thereby suppressing the transmission of emetogenic signals to the vomiting center.
Signaling Pathway
The following diagram illustrates the signaling pathway of serotonin (5-HT) at the 5-HT3 receptor and the inhibitory effect of hydrodolasetron.
References
- 1. Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus dolasetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. medicaid.nv.gov [medicaid.nv.gov]
- 5. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 6. benchchem.com [benchchem.com]
- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantification of Dolasetron and its Active Metabolite Hydrodolasetron in Human Plasma using a Rapid HPLC-ESI-MS Method
Introduction
Dolasetron (B1670872) is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery. Following administration, dolasetron is rapidly and completely metabolized to its major active metabolite, hydrodolasetron (B601787), which is primarily responsible for the therapeutic effect. Accurate quantification of both dolasetron and hydrodolasetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a detailed, robust, and sensitive HPLC-ESI-MS method for the simultaneous quantification of dolasetron and hydrodolasetron in human plasma. The method utilizes a simple and efficient salt-induced phase separation extraction (SIPSE) for sample preparation and an electrospray ionization tandem mass spectrometry (ESI-MS/MS) for detection, ensuring high selectivity and accuracy.
Experimental Protocols
1. Materials and Reagents
-
Dolasetron Mesylate reference standard
-
Hydrodolasetron reference standard
-
Ondansetron (B39145) (Internal Standard, IS) reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Sodium carbonate (Analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dolasetron, Hydrodolasetron, and Ondansetron by dissolving the accurately weighed reference standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and QC samples.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 5.0 to 5000 ng/mL for dolasetron and 5.0 to 3000 ng/mL for hydrodolasetron.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (e.g., 30 ng/mL), Medium (e.g., 300 ng/mL), and High (e.g., 1500 ng/mL).
3. Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)
-
Pipette 200 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Ondansetron, 1.6 µg/mL).
-
Add 200 µL of 2 M sodium carbonate aqueous solution and vortex for 30 seconds.
-
Add 400 µL of acetonitrile and vortex vigorously for 1 minute.
-
Centrifuge the mixture at 13,400 rpm for 5 minutes.
-
Transfer 100 µL of the upper acetonitrile-rich phase into an HPLC vial.
-
Inject 10 µL of the supernatant into the HPLC-ESI-MS system.
4. HPLC-ESI-MS/MS Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| HPLC Column | Phenomenex C18 (e.g., 150 mm x 4.6 mm, 5 µm) with a C18 guard column (4 x 3 mm i.d.) |
| Mobile Phase | Acetonitrile : 0.8% Formic Acid : 20 mM Ammonium Formate (35:1:64, v/v/v)[1] |
| Flow Rate | 1.0 mL/min (with a post-column split of 5:1, delivering 0.2 mL/min to the MS source)[1] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4000 V |
| Source Temperature | 450°C |
| Nebulizing Gas (Gas 1) | 50 psi |
| Drying Gas (Gas 2) | 60 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Medium (Nitrogen) |
5. MS/MS Transitions
The following MRM transitions were used for the quantification and confirmation of the analytes and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dolasetron | 325.2 | 168.1 (Proposed) | 25 |
| Hydrodolasetron | 327.2 | 184.1 (Proposed) | 22 |
| Ondansetron (IS) | 294.1 | 170.0[2] | 35[2] |
Results and Discussion
The developed HPLC-ESI-MS method demonstrated excellent performance for the quantification of dolasetron and hydrodolasetron in human plasma. The salt-induced phase separation extraction (SIPSE) provided high extraction recovery (>96%) and minimized matrix effects.[3] The chromatographic conditions allowed for the complete separation of dolasetron, hydrodolasetron, and the internal standard.
Method Validation Summary
The method was validated according to established guidelines, and the key quantitative data are summarized in the table below.
| Parameter | Dolasetron | Hydrodolasetron |
| Linearity Range (ng/mL) | 7.9 - 4750.0[3] | 4.8 - 2855.1[3] |
| Correlation Coefficient (r²) | > 0.997[3] | > 0.997[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 7.9[3] | 4.8[3] |
| Intra-day Precision (%RSD) | < 10%[3] | < 10%[3] |
| Inter-day Precision (%RSD) | < 10%[3] | < 10%[3] |
| Extraction Recovery (%) | > 96%[3] | > 96%[3] |
The linearity of the method was established over a wide concentration range, with correlation coefficients consistently exceeding 0.997 for both analytes.[3] The lower limits of quantification were 7.9 ng/mL for dolasetron and 4.8 ng/mL for hydrodolasetron, demonstrating the high sensitivity of the method.[3] The precision of the method was excellent, with both intra-day and inter-day relative standard deviations (RSD) below 10%.[3] The high extraction recovery of the SIPSE method ensures accurate and reliable quantification.[3]
Visualizations
Caption: Workflow for the HPLC-ESI-MS quantification of Dolasetron.
Conclusion
This application note describes a simple, rapid, and reliable HPLC-ESI-MS/MS method for the simultaneous quantification of dolasetron and its active metabolite hydrodolasetron in human plasma. The salt-induced phase separation extraction (SIPSE) method is highly efficient and minimizes sample preparation time. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies of dolasetron.
References
- 1. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Estimation of Dolasetron Mesylate by UV Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative estimation of Dolasetron Mesylate in bulk and pharmaceutical dosage forms using UV-Visible Spectroscopy. This method is simple, rapid, cost-effective, and accurate, making it suitable for routine quality control analysis. The described method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2] Accurate and reliable analytical methods are crucial for determining the drug's purity and potency in pharmaceutical formulations. UV-Visible spectroscopy offers a straightforward and accessible analytical approach for the quantification of this compound.[3] This method is based on the principle that the drug absorbs UV radiation at a specific wavelength, and the absorbance is directly proportional to the concentration.
Principle of the Method
The method involves measuring the absorbance of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax). A standard calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in a sample solution is then determined by measuring its absorbance and interpolating the concentration from the calibration curve. For enhanced specificity, particularly in the presence of degradation products, first-order derivative spectroscopy can also be employed.[1]
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells is required.[2]
-
Reagents and Chemicals:
-
This compound reference standard
-
Double-distilled water[2] or a 50:50 mixture of methanol (B129727) and distilled water
-
Methanol (AR grade)
-
Experimental Protocol
Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a standard solution of this compound at a concentration of 10 µg/mL in the chosen solvent (water or methanol:water 50:50).[2]
-
Scan the solution in the UV range of 200-400 nm against a solvent blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For this compound, the λmax is consistently found to be 285 nm .[1][2]
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.[2]
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume with the chosen solvent to obtain a concentration of 1000 µg/mL.
-
From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL to 10 mL with the solvent.[2]
Preparation of Calibration Curve
-
From the working standard solution (100 µg/mL), prepare a series of dilutions to obtain concentrations in the range of 10-100 µg/mL (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[1][2]
-
Measure the absorbance of each solution at 285 nm using the solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
Determine the regression equation and the correlation coefficient (R²).
Analysis of a Sample Solution
-
Prepare a sample solution of this compound in the same solvent, ensuring the concentration falls within the linearity range of the calibration curve.
-
Measure the absorbance of the sample solution at 285 nm against the solvent blank.
-
Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.
Method Validation
The UV spectroscopic method for the estimation of this compound has been validated according to ICH guidelines, and the key parameters are summarized below.
Data Presentation
The following tables summarize the quantitative data from method validation studies.
| Parameter | Method A: Absorbance Maxima | Method B: First-Order Derivative | Method C: Area Under Curve | Stability Indicating Method[1] |
| Linearity Range (µg/mL) | 10-50 | 10-50 | 10-50 | 10-100 |
| Regression Equation | y = 0.013x + 0.004 | y = 0.001x + 0.000 | y = 0.096x + 0.021 | y = 0.023x + 0.105 |
| Correlation Coefficient (R²) | 0.999 | 0.9992 | 0.998 | 0.999 |
| Validation Parameter | Method A: Absorbance Maxima | Method B: First-Order Derivative | Method C: Area Under Curve | Stability Indicating Method[1] |
| Accuracy (% Recovery) | 98.6 - 99.69 | 98.6 - 99.69 | 98.6 - 99.69 | 101.48 (Mean Assay) |
| Precision (% RSD) | 0.7456 | 0.4222 | 0.3778 | Not explicitly stated |
| Limit of Detection (LOD) (µg/mL) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.53 |
| Limit of Quantitation (LOQ) (µg/mL) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 1.60 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the UV spectroscopic estimation of this compound.
References
Application Note: A Stability-Indicating HPLC Method for the Analysis of Dolasetron Mesylate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Dolasetron Mesylate in the presence of its degradation products. The method is suitable for stability studies and routine quality control of the drug substance and formulated products.
Introduction
This compound is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy.[1] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to employ analytical methods capable of detecting any degradation of the active pharmaceutical ingredient (API). A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the API due to degradation.
This application note details a robust, stability-indicating RP-HPLC method developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4] The method effectively separates this compound from its degradation products generated under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Specification |
| Instrument | HPLC system with UV or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.02M Potassium Dihydrogen Orthophosphate (pH adjusted to 3.0 with Orthophosphoric Acid) and Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 295 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
Preparation of Solutions
3.1.1 Standard Stock Solution (100 µg/mL) Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.
3.1.2 Working Standard Solution (50 µg/mL) Pipette 5.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
3.1.3 Sample Preparation (from Injection Dosage Form) For a product containing 20 mg/mL of this compound, pool the contents of five vials. Transfer a volume equivalent to 50 mg of this compound into a 100 mL volumetric flask. Add 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase to obtain a 500 µg/mL solution. Filter the solution through a 0.45 µm nylon filter. Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase to achieve a final concentration of 50 µg/mL.[1]
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution in six replicates. The acceptance criteria are detailed in Table 2.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5[1] |
| Theoretical Plates | > 2000[3] |
| % RSD of Peak Areas | ≤ 2.0%[3] |
| % RSD of Retention Times | ≤ 1.0% |
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method. A stock solution of this compound (1000 µg/mL) was used for these studies. After exposure to the stress conditions, the solutions were cooled, neutralized (if necessary), and diluted with the mobile phase to a final concentration of 50 µg/mL before injection.
3.3.1 Acid Hydrolysis
-
Procedure: Mix 5 mL of the stock solution with 5 mL of 1.0 M HCl and reflux at 80°C for 8 hours.[5]
-
Neutralization: Neutralize the solution with 1.0 M NaOH.
3.3.2 Base Hydrolysis
-
Procedure: Mix 5 mL of the stock solution with 5 mL of 1.0 M NaOH and reflux at 80°C for 8 hours.[5]
-
Neutralization: Neutralize the solution with 1.0 M HCl.
3.3.3 Oxidative Degradation
-
Procedure: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
3.3.4 Thermal Degradation
-
Procedure: Expose the solid this compound powder to dry heat at 105°C in a hot air oven for 24 hours.[6] Dissolve the stressed powder in the mobile phase to obtain the target concentration.
3.3.5 Photolytic Degradation
-
Procedure: Expose the solid this compound powder spread as a thin layer in a petri dish to UV light (200 watt-hours/square meter) followed by visible light (1.2 million lux-hours) in a photostability chamber.[6] Dissolve the stressed powder in the mobile phase to obtain the target concentration.
Results and Data Presentation
Forced Degradation Results
The method successfully separated the main this compound peak from all degradation products formed under the applied stress conditions. A summary of the forced degradation results is presented in Table 3.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation (Approx.) | Retention Time of Dolasetron (min) | Relative Retention Times (RRT) of Major Degradants |
| Unstressed Sample | 0% | 11.6 | - |
| Acid Hydrolysis (1.0 M HCl, 80°C, 8h) | 18.5% | 11.6 | 0.75, 1.21 |
| Base Hydrolysis (1.0 M NaOH, 80°C, 8h) | 14.2% | 11.6 | 0.68, 1.35 |
| Oxidative (30% H₂O₂, RT, 24h) | 22.8% | 11.6 | 0.82, 1.15 |
| Thermal (105°C, 24h) | 8.5% | 11.6 | 1.42 |
| Photolytic (UV/Vis light) | 11.2% | 11.6 | 0.91 |
Note: The % degradation and RRT values are representative and may vary based on the specific batch and experimental conditions.
Method Validation Summary
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[3][4] The results are summarized in Table 4.
Table 4: Summary of Method Validation Parameters
| Parameter | Results | Acceptance Criteria |
| Specificity | No interference from blanks, placebo, or degradation products. Peak Purity Index > 0.999. | Method must be specific. |
| Linearity | ||
| Range | 20 - 60 µg/mL[1] | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 0.8% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | ≤ 2.0% |
| Robustness | Robust | % RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL[1] | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL[1] | - |
Visualizations
Experimental Workflow
The overall workflow for the development and validation of the stability-indicating method is depicted below.
Caption: Workflow for Stability-Indicating Method Development and Validation.
Logical Relationship of the Method
The following diagram illustrates the logical foundation of a stability-indicating assay, ensuring that the measured analyte peak is pure and unaffected by potential interfering substances.
Caption: Principle of a Specific and Stability-Indicating HPLC Method.
Conclusion
The RP-HPLC method described in this application note is simple, precise, accurate, and specific for the determination of this compound in the presence of its degradation products. The method was successfully validated according to ICH guidelines and is demonstrated to be stability-indicating through forced degradation studies. This method is well-suited for routine quality control analysis and for monitoring the stability of this compound in bulk drug and pharmaceutical formulations.
References
Dolasetron Mesylate Formulation for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron (B1670872) mesylate is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist. It is clinically used for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[1][2] Its primary mechanism of action involves the blockage of serotonin, a key neurotransmitter involved in the emetic reflex, at 5-HT3 receptors located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[3][4][5] Upon administration, dolasetron is rapidly and completely metabolized to its major active metabolite, hydrodolasetron, which is responsible for the majority of its pharmacological activity.[6]
These application notes provide a comprehensive guide for the formulation and in vivo application of dolasetron mesylate in preclinical research settings, with a focus on rodent models.
Physicochemical Properties and Formulation
This compound monohydrate is a white to off-white powder with good aqueous solubility, making it amenable to various formulation strategies for in vivo administration.[1][2]
Solubility and Stability:
| Solvent/Vehicle | Solubility | Stability | Reference |
| Water | Freely soluble | Stable | [1][2] |
| Propylene Glycol | Freely soluble | Stable | [1][2] |
| Normal Saline | Slightly soluble | Stable | [1][2] |
| Ethanol | Slightly soluble | - | [1][2] |
| Ora-Plus:Strawberry Syrup (1:1) | 10 mg/mL | Stable for at least 90 days at 3–5°C or 23–25°C | [7] |
| Ora-Sweet:Ora-Plus (1:1) | 10 mg/mL | Stable for at least 90 days at 3–5°C or 23–25°C | [7] |
Recommended Vehicles for In Vivo Administration:
| Administration Route | Recommended Vehicle | Notes |
| Oral (gavage) | Distilled Water | Due to its free solubility in water, this is the simplest and most direct vehicle. |
| 1:1 mixture of Ora-Plus and strawberry syrup or Ora-Sweet | Provides a stable oral liquid formulation, which can be useful for palatability in voluntary oral administration studies or for long-term stability.[7] | |
| Intravenous (IV) | Normal Saline (0.9% NaCl) | A common and physiologically compatible vehicle for intravenous injections. |
| 5% Dextrose in Water (D5W) | Another standard vehicle for intravenous administration. | |
| Water for Injection with acetate (B1210297) buffer and mannitol | The commercial formulation contains 20 mg/mL of this compound, 38.2 mg/mL of mannitol, and an acetate buffer in water for injection, with a pH of 3.2 to 3.8.[1] This can be replicated for research purposes to mimic the clinical formulation. | |
| Intraperitoneal (IP) | Normal Saline (0.9% NaCl) | A standard and well-tolerated vehicle for intraperitoneal injections in rodents. |
In Vivo Study Design and Dosing
The selection of animal models and dosing regimens is critical for the successful in vivo evaluation of this compound.
Toxicity Data:
| Species | Route | LD50 / Lethal Dose | Symptoms of Acute Toxicity | Reference |
| Male Mice | IV | 160 mg/kg | Tremors, depression, convulsions | [1][2][4] |
| Female Mice | IV | 140 mg/kg | Tremors, depression, convulsions | [1][2][4] |
| Rats (both sexes) | IV | 140 mg/kg | Tremors, depression, convulsions | [1][2][4] |
Pharmacokinetic Parameters in Dogs:
| Parameter | Dolasetron (IV, 2 mg/kg) | Hydrodolasetron (following Dolasetron IV) | Dolasetron (Oral, 5 mg/kg) | Hydrodolasetron (following Dolasetron Oral) | Reference |
| t1/2 (h) | 0.1 | ~4.0 | - | ~4.0 | [5] |
| Cltot (mL/min/kg) | ~109 | ~25 | - | ~25 | [5] |
| aVd beta (L/kg) | 0.83 | ~8.5 | - | ~8.5 | [5] |
| Bioavailability (F) | - | - | 7% | ~100% | [5] |
| Tmax (h) | - | - | - | 0.33 | [5] |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis (Pica Model) in Rats
Rodents do not vomit, but they exhibit pica behavior (ingestion of non-nutritive substances like kaolin) in response to emetic stimuli, which is a well-established surrogate for emesis.[5][8][9]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Standard rat chow
-
Kaolin (B608303) pellets (prepared by mixing kaolin powder with an Arabic gum solution, drying, and shaping into pellets)[5]
-
Cisplatin (6 mg/kg) dissolved in sterile 0.9% saline
-
This compound formulation
-
Vehicle control
-
Metabolic cages for individual housing
Experimental Workflow:
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Evaluating the various phases of cisplatin-induced emesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Liujunanwei decoction attenuates cisplatin-induced nausea and vomiting in a Rat-Pica model partially mediated by modulating the gut micsrobiome [frontiersin.org]
Application Notes and Protocols for Radioligand Binding Assay: Dolasetron Mesylate and 5-HT3 Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron Mesylate is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] Its primary clinical application is in the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[3] The therapeutic efficacy of Dolasetron is mediated through its active metabolite, hydrodolasetron (B601787), which demonstrates a high affinity for the 5-HT3 receptor.[1][2] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Dolasetron (via hydrodolasetron) with the 5-HT3 receptor, a critical component in the drug discovery and development process for novel antiemetic agents.
The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to the opening of a non-selective cation channel, resulting in neuronal depolarization.[4] Antagonists like Dolasetron competitively block this interaction, thereby inhibiting the initiation of the vomiting reflex.[2] Radioligand binding assays are a fundamental technique to quantify the affinity of a compound for its target receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Binding Affinities of 5-HT3 Receptor Antagonists
While specific Ki or IC50 values for Dolasetron or its active metabolite, hydrodolasetron, from radioligand binding assays are not consistently reported in publicly available literature, it is well-established as a potent antagonist.[5][6] For comparative purposes, the following table summarizes the binding affinities of other well-characterized 5-HT3 receptor antagonists. It is noted that the second-generation antagonist, Palonosetron, exhibits a binding affinity more than 30-fold greater than first-generation antagonists like Dolasetron.[2][7]
| Compound | Radiolabeled Ligand | Cell/Tissue Type | Ki (nM) | IC50 (nM) |
| Hydrodolasetron (active metabolite of Dolasetron) | Not specified | Not specified | Not readily available | Not readily available |
| Granisetron | [3H]Granisetron | Rat small intestine | - | - |
| Ondansetron | Not specified | Not specified | - | - |
| Palonosetron | Not specified | Not specified | High Affinity (>30x Dolasetron) | - |
| Azasetron (B53510) | [3H]Granisetron | Rat small intestine | 0.33 | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor signaling pathway and the general workflow of the competitive radioligand binding assay.
Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of hydrodolasetron for the 5-HT3 receptor using membranes from a cell line recombinantly expressing the human receptor (e.g., HEK293 cells) and a suitable radioligand such as [3H]-GR65630.
Materials and Reagents
-
Cell Culture: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]-GR65630 (specific activity ~30-60 Ci/mmol).
-
Unlabeled Competitor: Hydrodolasetron (active metabolite of this compound).
-
Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron).
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Polyethylenimine (PEI).
-
Protein Assay Reagents (e.g., BCA or Bradford).
-
Equipment: Cell culture incubator, centrifuge, homogenizer, 96-well plates, cell harvester, liquid scintillation counter.
Methods
1. Cell Membrane Preparation
-
Culture HEK293 cells stably expressing the human 5-HT3A receptor to confluency.
-
Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in binding buffer.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Store membrane preparations at -80°C until use.
2. Radioligand Binding Assay
-
Pre-treat glass fiber filters by soaking in 0.5% PEI for at least 2 hours to reduce non-specific binding.
-
Prepare serial dilutions of hydrodolasetron in binding buffer. A typical concentration range would be from 10 pM to 10 µM.
-
Set up the assay in a 96-well plate with the following conditions in triplicate (final volume of 200 µL):
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-GR65630 (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of cell membrane suspension (e.g., 20-50 µg protein).
-
Non-specific Binding (NSB): 50 µL of a high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron), 50 µL of [3H]-GR65630, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of each concentration of hydrodolasetron, 50 µL of [3H]-GR65630, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis
-
The raw data will be in counts per minute (CPM).
-
Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the concentration of hydrodolasetron.
-
Determine the IC50 value, which is the concentration of hydrodolasetron that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This document provides a comprehensive framework for conducting a radioligand binding assay to characterize the interaction of this compound's active metabolite, hydrodolasetron, with the 5-HT3 receptor. The detailed protocol and data analysis guidelines will enable researchers to accurately determine the binding affinity of this and other compounds, which is a crucial step in the development of novel therapeutics targeting the 5-HT3 receptor.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High affinity binding of azasetron hydrochloride to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
Application Notes and Protocols: Electrophysiological Studies of Dolasetron Mesylate on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron (B1670872) Mesylate, a selective serotonin (B10506) 5-HT3 receptor antagonist, is primarily utilized for the prevention of nausea and vomiting induced by chemotherapy and surgery.[1] Its mechanism of action involves blocking the action of serotonin, a key neurotransmitter in the emetic reflex.[1] However, beyond its antiemetic properties, Dolasetron and its active metabolite, hydrodolasetron (B601787), have been shown to interact with cardiac ion channels, which can lead to electrocardiogram (ECG) changes, including the prolongation of PR, QRS, and QT intervals.[2][3] These effects are attributed to the blockade of cardiac sodium (Na+) and potassium (K+) channels.[2] Understanding the electrophysiological profile of Dolasetron Mesylate is therefore critical for assessing its cardiac safety and for the development of safer antiemetic therapies.
These application notes provide a comprehensive overview of the electrophysiological effects of this compound on key cardiac ion channels. This document includes quantitative data on ion channel blockade, detailed protocols for conducting electrophysiological assessments using the patch-clamp technique, and visual diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Data: this compound and Hydrodolasetron Effects on Cardiac Ion Channels
The following table summarizes the inhibitory effects of dolasetron and its active metabolite, hydrodolasetron (MDL 74,156), on cloned human cardiac sodium (hH1) and hERG potassium channels, as determined by patch-clamp electrophysiology.[4]
| Compound | Ion Channel | IC50 (µM) | Experimental Conditions | Reference |
| Dolasetron | hH1 (Cardiac Na+ Channel) | 38.0 | Patch-clamp on cloned channels, 3 Hz stimulation | [4] |
| Hydrodolasetron (MDL 74,156) | hH1 (Cardiac Na+ Channel) | 8.5 | Patch-clamp on cloned channels, 3 Hz stimulation | [4] |
| Dolasetron | hERG (Cardiac K+ Channel) | 5.95 | Patch-clamp on cloned channels | [4] |
| Hydrodolasetron (MDL 74,156) | hERG (Cardiac K+ Channel) | 12.1 | Patch-clamp on cloned channels | [4] |
Signaling Pathway and Electrophysiological Consequences
The primary therapeutic action of Dolasetron is the antagonism of 5-HT3 receptors. However, its off-target effects on cardiac ion channels are of significant interest in safety pharmacology. The blockade of cardiac Na+ and hERG K+ channels by Dolasetron and its metabolite disrupts normal cardiac action potential, leading to the observed ECG interval prolongations.
Caption: Signaling pathway of this compound's therapeutic and off-target effects.
Experimental Protocols
The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channels.[5] Below are detailed protocols for assessing the effects of this compound on cardiac hERG potassium channels and Nav1.5 sodium channels expressed in mammalian cell lines (e.g., HEK293 or CHO cells).
Experimental Workflow: Patch-Clamp Assay
The following diagram outlines the general workflow for conducting a patch-clamp experiment to assess the effect of a test compound on ion channels.
Caption: General experimental workflow for a whole-cell patch-clamp assay.
Protocol 1: hERG (IKr) Channel Blockade Assay
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Dolasetron Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
4. Voltage Protocol:
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the channels.
-
Follow with a repolarizing step to -50 mV for 3 seconds to record the deactivating tail current. This tail current is used to quantify the hERG channel block.
-
Repeat this protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline.
5. Data Acquisition and Analysis:
-
Record baseline currents in the absence of the drug.
-
Perfuse the cells with increasing concentrations of this compound or hydrodolasetron.
-
Record the steady-state current at each concentration.
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Protocol 2: Nav1.5 (Cardiac Sodium) Channel Blockade Assay
1. Cell Preparation:
-
Use a mammalian cell line (e.g., CHO or HEK293) stably expressing the human Nav1.5 channel.
-
Follow the same plating procedure as for the hERG assay.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. (Cesium is used to block K+ channels).
-
Dolasetron Stock Solution: Prepare as described for the hERG assay.
3. Electrophysiological Recording:
-
Follow the same procedure for establishing a whole-cell recording as in the hERG protocol.
-
Hold the cell at a membrane potential of -100 mV to ensure channels are in the resting state.
4. Voltage Protocol (Frequency-Dependent Block):
-
To assess use-dependent block, apply a train of short depolarizing pulses to -10 mV (e.g., 20 ms (B15284909) duration) at a physiological frequency (e.g., 1-3 Hz).
-
Record the peak inward sodium current for each pulse.
5. Data Acquisition and Analysis:
-
Record baseline peak currents in the absence of the drug.
-
Apply this compound or hydrodolasetron and allow the effect to reach a steady state.
-
Measure the reduction in peak current amplitude in the presence of the drug.
-
To construct a dose-response curve, apply a range of concentrations and measure the steady-state block at each concentration.
-
Calculate the IC50 value by fitting the data to the Hill equation.
Conclusion
The provided data and protocols offer a framework for the electrophysiological investigation of this compound's effects on cardiac ion channels. The blockade of hERG and Nav1.5 channels by Dolasetron and its active metabolite, hydrodolasetron, is a key consideration in its cardiac safety profile.[2] The detailed patch-clamp protocols enable researchers to systematically evaluate these effects and contribute to a more comprehensive understanding of the drug's electrophysiological properties. Such studies are essential for guiding drug development and ensuring patient safety.
References
- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
Preparation of Dolasetron Mesylate Stock Solutions for Experimental Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dolasetron (B1670872) mesylate is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2] It is primarily utilized as an antiemetic agent to prevent nausea and vomiting induced by chemotherapy and surgery.[3] Its mechanism of action involves the blockade of serotonin receptors on peripheral vagal nerve terminals and in the central chemoreceptor trigger zone.[1] In a research context, dolasetron is a valuable tool for studying the serotonergic system and its role in various physiological and pathological processes. Accurate and reproducible experimental results necessitate the correct preparation of dolasetron mesylate stock solutions. This document provides detailed protocols for the preparation, storage, and application of this compound solutions for in vitro and in vivo studies.
Physicochemical Properties
This compound monohydrate is a white to off-white powder.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₀N₂O₃・CH₃SO₃H・H₂O | [1][2] |
| Molecular Weight | 438.50 g/mol | [1][2] |
| Solubility | Freely soluble in water and propylene (B89431) glycol; slightly soluble in ethanol. | [1][2] |
| Soluble in DMSO. | [4] | |
| Appearance | White to off-white powder | [1][2] |
Protocols for Stock Solution Preparation
Preparation of Aqueous-Based Stock Solution (for in vivo and certain in vitro use)
This protocol describes the preparation of a 10 mg/mL this compound stock solution in a sterile aqueous vehicle.
Materials:
-
This compound powder
-
Sterile, deionized, and filtered water or 0.9% saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, light-protective storage vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Dissolution: Add a portion of the sterile water or saline to the conical tube (e.g., 8 mL).
-
Solubilization: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[1]
-
Volume Adjustment: Adjust the final volume to 10 mL with the sterile solvent.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and filter the solution into a sterile, light-protective vial.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protective vials to avoid repeated freeze-thaw cycles. Store at 4°C for short-term use or -20°C for long-term storage.
Preparation of DMSO Stock Solution (for in vitro use)
This protocol is suitable for preparing a concentrated stock solution for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, light-protective cryovials
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder (based on its molecular weight of 438.50 g/mol ).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is fully dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protective cryovials. Store at -20°C or -80°C for long-term stability.
Experimental Protocols and Working Concentrations
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. To minimize solvent toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%.[5]
Example Dilution for a 10 µM Working Solution:
-
To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium).
Typical In Vitro Concentrations:
-
In a study on HCT116 colon cancer cells, dolasetron was used at concentrations of 50, 100, 150, and 200 µM, with a calculated IC50 of 150 µM.[4]
Administration for In Vivo Animal Studies
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the aqueous-based stock solution.
-
Dilution: Dilute the stock solution with a sterile vehicle (e.g., 0.9% saline or phosphate-buffered saline) to the final desired concentration for administration.
-
Administration: The route of administration (e.g., intravenous, oral) will depend on the experimental design.
Typical In Vivo Dosages:
-
In animal studies, oral doses in rats have ranged up to 100 mg/kg/day.[2]
-
Intravenous doses in mice that were found to be lethal were 160 mg/kg in males and 140 mg/kg in females.[6][7]
-
In healthy human volunteers, single intravenous doses up to 5 mg/kg have been administered.[6][7][8] Clinical trials have used intravenous doses of 1.8 mg/kg.[8]
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound solutions.
| Solution Type | Storage Temperature | Stability | Reference(s) |
| Aqueous Solution (e.g., in 0.9% NaCl or D5W) | 4°C or 23°C | Stable for at least 31 days. | [9] |
| DMSO Stock Solution | -20°C | Recommended for long-term storage. | |
| -80°C | Recommended for extended long-term storage. |
Note: Solutions should be stored in light-protective containers. Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Dolasetron as a 5-HT3 receptor antagonist.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing Cytotoxicity in Colon Cancer Cells and Suppressing Cancer Stem Cells by Dolasetron and Ketoprofen through Inhibition of RNA Binding Protein PUM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Stability and sterility of this compound in syringes stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Dolasetron Mesylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron Mesylate is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, widely used for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures. The 5-HT3 receptor is a ligand-gated ion channel; its activation by serotonin leads to a rapid influx of cations, resulting in neuronal depolarization. By blocking these receptors, Dolasetron and its active metabolite, hydrodolasetron, interrupt the signaling cascade that triggers the emetic reflex. The development of novel analogs of Dolasetron with improved efficacy, selectivity, and pharmacokinetic profiles is a key objective in drug discovery.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound analogs to identify promising new candidates targeting the 5-HT3 receptor. The protocols outlined below describe robust and validated in vitro assays suitable for primary and secondary screening of large compound libraries.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is an ionotropic receptor. Upon binding of its endogenous ligand, serotonin (5-HT), the channel opens, allowing the influx of cations such as Na+ and Ca2+. This leads to membrane depolarization and the generation of an action potential, propagating the neuronal signal. In the context of emesis, this signaling occurs in the chemoreceptor trigger zone (CTZ) and on vagal afferent nerves in the gastrointestinal tract. Dolasetron and its analogs act as competitive antagonists, binding to the receptor to prevent serotonin-mediated activation.
High-Throughput Screening Workflow
A typical HTS cascade for the discovery of novel Dolasetron analogs involves a primary screen to identify active compounds, followed by secondary assays to confirm their activity and characterize their pharmacological properties.
Data Presentation
Table 1: Primary Screening - Competitive Radioligand Binding Affinity of 5-HT3 Receptor Antagonists
This table summarizes the binding affinity (Ki) of compounds for the human 5-HT3 receptor, determined using a competitive radioligand binding assay with [³H]-Granisetron.
| Compound ID | Analog Series | Ki (nM) |
| Dolasetron (as Hydrodolasetron) | Reference | 31 |
| Ondansetron | Reference | 6.16 |
| Granisetron | Reference | 0.5 |
| Palonosetron | Reference | 0.17 |
| Analog-001 | Series A | [Insert Data] |
| Analog-002 | Series A | [Insert Data] |
| Analog-003 | Series B | [Insert Data] |
Table 2: Secondary Screening - Functional Antagonist Potency in a Cell-Based Calcium Influx Assay
This table presents the functional potency (IC50) of hit compounds in inhibiting serotonin-induced calcium influx in cells expressing the human 5-HT3 receptor.
| Compound ID | Analog Series | IC50 (nM) |
| Dolasetron (as Hydrodolasetron) | Reference | 110 |
| Ondansetron | Reference | 1.8 |
| Granisetron | Reference | [Insert Data] |
| Palonosetron | Reference | [Insert Data] |
| Analog-001 | Series A | [Insert Data] |
| Analog-002 | Series A | [Insert Data] |
| Analog-003 | Series B | [Insert Data] |
Experimental Protocols
Primary Screening: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Dolasetron analogs for the human 5-HT3 receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT3 receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]-Granisetron (Specific Activity: ~40-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Ondansetron.
-
Test Compounds: Dolasetron analogs dissolved in DMSO.
-
Apparatus: 96-well filter plates, liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range is from 10 pM to 100 µM.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM Ondansetron (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
-
Add 50 µL of [³H]-Granisetron to all wells at a final concentration near its Kd (~0.5 nM).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (10-20 µg of protein per well).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Secondary Screening: Cell-Based Calcium Influx Assay
Objective: To determine the functional potency (IC50) of Dolasetron analogs as antagonists of the 5-HT3 receptor.
Principle: This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist, such as serotonin.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT3A receptor.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Agonist: Serotonin (5-Hydroxytryptamine).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: Dolasetron analogs dissolved in DMSO.
-
Apparatus: Fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR).
Protocol:
-
Seed the 5-HT3 receptor-expressing cells into 96-well black-walled, clear-bottom microplates and culture for 24 hours.
-
Prepare the Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer).
-
Remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 100 µL of the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
Add a pre-determined concentration of serotonin (typically the EC80) to stimulate the 5-HT3 receptors and initiate the kinetic read.
-
Record the change in fluorescence intensity over time.
-
Plot the agonist-induced response against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.
Application Notes and Protocols for Surgical Models in Dolasetron Mesylate PONV Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of surgical models relevant to the study of Postoperative Nausea and Vomiting (PONV) and the efficacy of Dolasetron (B1670872) Mesylate. Detailed protocols for key preclinical models are provided to facilitate the design and execution of studies aimed at evaluating antiemetic therapies.
Introduction
Postoperative Nausea and Vomiting (PONV) is a common and distressing complication following surgery and anesthesia. Dolasetron Mesylate is a selective 5-HT₃ receptor antagonist that has been utilized for the prevention and treatment of PONV.[1][2] Its primary mechanism of action involves blocking serotonin (B10506), a key neurotransmitter in the emetic reflex, at 5-HT₃ receptors located in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) of the brain.[1][2] Dolasetron is rapidly metabolized to its active form, hydrodolasetron, which is responsible for its pharmacological effects.[2]
The development of effective antiemetic drugs like this compound relies on robust preclinical and clinical research. While human clinical trials are the definitive measure of efficacy, preclinical animal models are crucial for initial screening, dose-ranging studies, and mechanistic investigations. This document outlines relevant surgical models for PONV research, focusing on species that exhibit an emetic reflex, and provides detailed protocols for their implementation in the evaluation of this compound.
Signaling Pathway of PONV and Dolasetron Action
The pathophysiology of PONV is multifactorial, involving stimuli from the gastrointestinal tract, the chemoreceptor trigger zone (CTZ), the vestibular system, and higher cortical centers. Surgical trauma and anesthetic agents can trigger the release of emetogenic substances, such as serotonin (5-HT), from enterochromaffin cells in the gut. This serotonin then activates 5-HT₃ receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarii (NTS) in the brainstem, a key component of the vomiting center. The CTZ, which is sensitive to circulating emetogenic substances, also plays a significant role. Dolasetron, as a 5-HT₃ antagonist, competitively blocks these receptors, thereby interrupting the emetic signal cascade.[2][3]
Preclinical Surgical Models for PONV Research
The ideal animal model for PONV should mimic the clinical scenario, including the use of general anesthesia and a surgical procedure, and exhibit a quantifiable emetic response. Ferrets and dogs are considered gold-standard models for emesis research due to their well-developed emetic reflex.[4] Rodents, which lack an emetic reflex, can be used to study nausea-like behaviors through models such as pica (the consumption of non-nutritive substances).[3][5][6]
Ferret Model of Postoperative Emesis
Ferrets are a widely used model for studying emesis due to their sensitivity to various emetogenic stimuli. While inhalational anesthetics like isoflurane (B1672236) alone may not consistently induce vomiting in ferrets, the combination with an opioid analgesic, such as morphine, can create a reliable model of postoperative emesis.[1]
This protocol describes a surgical model to induce postoperative emesis in ferrets, suitable for testing the efficacy of this compound.
Materials:
-
Adult male ferrets (1-1.5 kg)
-
Isoflurane anesthetic and vaporizer
-
Surgical instruments for laparotomy
-
This compound for injection
-
Morphine sulfate
-
Sterile saline (vehicle)
-
Observation cages with video recording capabilities
Procedure:
-
Acclimatization and Baseline: House ferrets individually and allow them to acclimate for at least 7 days. Monitor baseline food and water consumption and general behavior.
-
Fasting: Fast the animals for 12 hours prior to surgery with free access to water.
-
Premedication and Drug Administration:
-
Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg, IV or IP) or vehicle (saline) 30 minutes prior to the induction of anesthesia.
-
-
Anesthesia and Surgery:
-
Induce anesthesia with 4-5% isoflurane in oxygen.
-
Maintain anesthesia with 1-2% isoflurane via a face mask or endotracheal tube.
-
Perform a midline laparotomy (3-4 cm incision), gently manipulate the intestines for 1 minute, and close the incision in two layers. The surgical duration should be standardized (e.g., 20 minutes).
-
-
Postoperative Period:
-
Immediately following surgery and cessation of anesthesia, administer morphine (0.5-0.9 mg/kg, SC) to induce emesis.[1]
-
Place the ferret in a clean observation cage.
-
-
Observation and Data Collection:
-
Observe and video record the animals for 4 hours post-recovery.
-
Quantify the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
Record the latency to the first emetic episode.
-
-
Data Analysis: Compare the frequency of emetic episodes and latency between the Dolasetron-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA, Kruskal-Wallis test).
Canine Model of Postoperative Emesis
Dogs are another suitable species for PONV research. Laparoscopic procedures, which are associated with a high incidence of PONV in humans, can be adapted for canine models.[7] The use of emetogenic opioids as part of the anesthetic protocol enhances the reliability of the model.
Materials:
-
Healthy adult female dogs (e.g., Beagles, 10-15 kg)
-
Standard anesthetic and laparoscopic surgery equipment
-
This compound for injection
-
Hydromorphone or Morphine
-
Propofol (B549288) or similar induction agent
-
Isoflurane or Sevoflurane
-
Observation kennels
Procedure:
-
Acclimatization and Pre-screening: Acclimate dogs to the facility. Perform a health screen to ensure they are fit for surgery.
-
Fasting: Fast dogs for 12 hours prior to the procedure.
-
Premedication and Drug Administration:
-
Administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg, IV) or vehicle 30 minutes prior to induction.
-
Administer an emetogenic opioid premedication such as hydromorphone (0.1 mg/kg, IM).
-
-
Anesthesia and Surgery:
-
Induce anesthesia with propofol to effect.
-
Maintain anesthesia with an inhalant anesthetic like isoflurane.
-
Perform a standard laparoscopic ovariohysterectomy. Maintain a consistent intra-abdominal pressure (e.g., 10-12 mmHg) with CO₂ insufflation.[8]
-
-
Recovery and Observation:
-
Recover the animal in a quiet, monitored kennel.
-
Observe for signs of nausea (e.g., salivation, lip-licking) and episodes of retching or vomiting for at least 8 hours post-extubation.
-
-
Data Collection and Analysis:
-
Record the incidence (number of dogs vomiting) and frequency of vomiting in each group.
-
Use a validated nausea scale for dogs if available.
-
Analyze the data using chi-square tests for incidence and t-tests or ANOVA for frequency.
-
Rodent Pica Model for Post-Surgical Nausea
Since rodents do not vomit, pica (the consumption of non-nutritive substances like kaolin (B608303) clay) is used as a surrogate measure for nausea.[3][5][9] This model can be adapted to a post-surgical context to evaluate the effects of anti-nausea drugs.
Materials:
-
Adult male rats (e.g., Sprague-Dawley, 250-300g)
-
Standard anesthetic and surgical equipment
-
Kaolin powder, pelleted
-
Standard rat chow, powdered
-
This compound
-
Buprenorphine for analgesia
Procedure:
-
Acclimatization and Baseline:
-
House rats individually.
-
Provide pre-weighed amounts of both powdered standard chow and kaolin pellets for 3-5 days to establish baseline consumption patterns.
-
-
Fasting and Drug Administration:
-
Fast rats for 12 hours (water ad libitum).
-
Administer this compound (e.g., 1, 5, 10 mg/kg, IP or PO) or vehicle 30-60 minutes before anesthesia.
-
-
Anesthesia and Surgery:
-
Anesthetize the rat (e.g., isoflurane).
-
Perform a simple midline laparotomy.
-
Administer buprenorphine (0.05 mg/kg, SC) for postoperative pain relief.
-
-
Post-Surgical Observation:
-
Return the rat to its home cage with pre-weighed amounts of powdered chow and kaolin pellets.
-
Measure the consumption of both chow and kaolin at 24 and 48 hours post-surgery.
-
-
Data Analysis:
-
Calculate the amount of kaolin consumed. A significant increase in kaolin consumption relative to baseline and the sham/vehicle group is indicative of nausea.
-
Compare kaolin consumption across treatment groups to assess the anti-nausea effect of Dolasetron.
-
Quantitative Data Summary
The following tables summarize clinical data on the efficacy of this compound in preventing and treating PONV in humans. This data provides a benchmark for evaluating the translational relevance of preclinical model outcomes.
Table 1: Efficacy of Intravenous Dolasetron for PONV Treatment (Data adapted from a multicenter, randomized, double-blind trial)[6]
| Treatment Group | N | Complete Response* (%) |
| Placebo | 117 | 11% |
| Dolasetron 12.5 mg | 127 | 35% |
| Dolasetron 25 mg | 125 | 28% |
| Dolasetron 50 mg | 125 | 29% |
| Dolasetron 100 mg | 126 | 29% |
| *Complete Response = No emetic episodes and no rescue medication within 24 hours. |
Table 2: Efficacy of Oral Dolasetron for PONV Prevention in Gynecologic Surgery (Data adapted from a multicenter, double-blind, placebo-controlled study)[10]
| Treatment Group | Complete Response* (%) | Total Response** (%) |
| Placebo | 33% | 21% |
| Dolasetron 25 mg | 40% | 29% |
| Dolasetron 50 mg | 51% | 38% |
| Dolasetron 100 mg | 48% | 38% |
| Dolasetron 200 mg | 48% | 37% |
| *Complete Response = No emetic episodes, no rescue medication. | ||
| **Total Response = Complete response with no nausea. |
Table 3: Efficacy of Intravenous Dolasetron for PONV Prevention (Data adapted from a randomized, placebo-controlled study in outpatient surgery)[11]
| Treatment Group | N | Complete Response* (%) |
| Placebo | 204 | 49% |
| Dolasetron 12.5 mg | 208 | 61% |
| Dolasetron 25 mg | 203 | 57% |
| Dolasetron 50 mg | 208 | 56% |
| Dolasetron 100 mg | 207 | 57% |
| *Complete Response = Free of emesis or rescue medication for 24 hours. |
Conclusion
The selection of an appropriate surgical model is critical for the preclinical evaluation of antiemetic agents like this compound. The ferret and canine models offer the advantage of a true emetic reflex, providing direct translational data on the prevention of vomiting. The rodent pica model, while an indirect measure, is a valuable tool for assessing nausea-like states. The protocols and data presented here serve as a guide for researchers to design rigorous studies that can accurately characterize the anti-PONV properties of novel and existing therapeutics.
References
- 1. Post-anesthesia vomiting: Impact of isoflurane and morphine on ferrets and musk shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of Ferrets - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 3. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pica in mice as a new model for the study of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. vettimes.com [vettimes.com]
- 9. researchgate.net [researchgate.net]
- 10. Oral this compound for prevention of postoperative nausea and vomiting: a multicenter, double-blind, placebo-controlled study. The Oral Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dolasetron for the prevention of postoperative nausea and vomiting following outpatient surgery with general anaesthesia: a randomized, placebo-controlled study. The Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Assay for the Simultaneous Quantification of Dolasetron and its Active Metabolite, Hydrodolasetron, in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the antiemetic drug dolasetron (B1670872) and its pharmacologically active metabolite, hydrodolasetron (B601787), in human plasma. A streamlined sample preparation procedure based on salt-induced phase separation extraction (SIPSE) is employed, offering high extraction efficiency and minimal matrix effects.[1][2][3] The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Dolasetron is a potent serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy, radiotherapy, and surgery.[4] Following administration, dolasetron is rapidly and extensively metabolized to hydrodolasetron, which is primarily responsible for the drug's therapeutic effect.[4] Therefore, the simultaneous measurement of both dolasetron and hydrodolasetron is crucial for accurately assessing the pharmacokinetic profile and clinical efficacy of dolasetron. This application note presents a validated LC-MS/MS method that is both rapid and reliable for the concurrent quantification of these two analytes in human plasma.
Experimental
Materials and Reagents
-
Dolasetron and Hydrodolasetron reference standards
-
Ondansetron (Internal Standard, IS)[1]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Sodium carbonate
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source[1][2][3]
Standard Solutions and Quality Control Samples
Stock solutions of dolasetron, hydrodolasetron, and the internal standard (ondansetron) were prepared in an acetonitrile/water (1:1, v/v) mixture.[2][3] Working standard solutions and quality control (QC) samples at low, medium, and high concentrations were prepared by spiking drug-free human plasma.[2][3]
Protocols
Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)
-
To 200 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (1.6 µg/mL ondansetron).[2]
-
Add 200 µL of 2 mol/L sodium carbonate aqueous solution, followed by 400 µL of acetonitrile.[1][2]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.[2]
-
Centrifuge the mixture at 13,400 rpm for 5 minutes to induce phase separation.[2]
-
Carefully transfer 100 µL of the upper acetonitrile-rich phase to an autosampler vial.[2]
-
Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.[2]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Phenomenex C18 Guard Cartridge Column (4 x 3 mm i.d.) |
| Mobile Phase | Acetonitrile:0.8% Formic Acid:20 mmol/L Ammonium Formate (35:1:64, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25°C[3] |
| Injection Volume | 10 µL[2] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI)[2] |
| Scan Type | Selected Ion Monitoring (SIM)[2][3] |
| Monitored Ions (m/z) | Dolasetron: 325, Hydrodolasetron: 327, Ondansetron (IS): 294[2][3] |
| Capillary Voltage | 4.0 kV[2] |
| Cone Voltage | 34 V[2] |
| Desolvation Gas | Nitrogen[2] |
| Desolvation Gas Flow | 450 L/h[2] |
| Cone Gas Flow | 80 L/h[2] |
| Desolvation Temperature | 250°C[2][3] |
| Source Temperature | 135°C[2] |
Results and Discussion
The developed LC-MS/MS method successfully separated dolasetron, hydrodolasetron, and the internal standard with no interference from endogenous plasma components.[3] The retention times were approximately 5.53 min for dolasetron, 3.73 min for hydrodolasetron, and 4.59 min for ondansetron.[3]
Quantitative Data Summary
The method was validated for linearity, sensitivity, precision, and accuracy.
Table 1: Linearity and Limits of Quantification [1][2][3][5]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/mL) |
| Dolasetron | 7.9 - 4750.0 | > 0.997 | 7.9 |
| Hydrodolasetron | 4.8 - 2855.1 | > 0.997 | 4.8 |
Table 2: Precision and Accuracy [3]
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Dolasetron | Low (47.5 ng/mL) | < 10% | < 10% | Within ±15% |
| Medium (475.0 ng/mL) | < 10% | < 10% | Within ±15% | |
| High (2375.0 ng/mL) | < 10% | < 10% | Within ±15% | |
| Hydrodolasetron | Low (28.5 ng/mL) | < 10% | < 10% | Within ±15% |
| Medium (285.5 ng/mL) | < 10% | < 10% | Within ±15% | |
| High (1427.5 ng/mL) | < 10% | < 10% | Within ±15% |
Table 3: Recovery [1]
| Analyte | Extraction Recovery (%) |
| Dolasetron | > 96% |
| Hydrodolasetron | > 96% |
| Ondansetron (IS) | > 96% |
The salt-induced phase separation extraction (SIPSE) method demonstrated superior extraction efficiency and lower matrix interference compared to other methods like albumin precipitation and liquid-liquid extraction.[1][2][3] The high recovery of over 96% for both analytes and the internal standard ensures the reliability of the quantification.[1] The intra-day and inter-day precision were both less than 10%, and the accuracy was within acceptable limits, confirming the method's reproducibility and robustness.[1][3]
Visualizations
Metabolic Pathway
Caption: Metabolic conversion of dolasetron to hydrodolasetron.
Experimental Workflow
Caption: Workflow for dolasetron and hydrodolasetron analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of dolasetron and its active metabolite, hydrodolasetron, in human plasma. The simple and efficient salt-induced phase separation extraction protocol, combined with the speed of the LC-MS/MS analysis, makes this method highly suitable for application in clinical and pharmaceutical research, particularly for pharmacokinetic profiling. The method has been successfully applied to a pharmacokinetic study of dolasetron.[1][3]
References
- 1. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Dolasetron Mesylate Stability in Aqueous Solutions
Welcome to the technical support center for dolasetron (B1670872) mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting stability issues encountered during experiments with aqueous solutions of dolasetron mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2][3] As an ester, this compound is susceptible to hydrolysis, and the rate of this degradation is affected by these environmental factors. The commercial injectable formulation of this compound is buffered to a pH of 3.2 to 3.8, indicating that it is more stable in an acidic environment.[4]
Q2: What is the expected shelf-life of a freshly prepared aqueous solution of this compound?
A2: The shelf-life of a this compound solution depends on the storage conditions. When diluted in 0.9% sodium chloride or 5% dextrose in water and stored in polypropylene (B1209903) syringes, this compound (10 mg/mL) has been shown to be stable for at least 90 days when refrigerated (3-5°C) or kept at room temperature (23-25°C), retaining at least 98% of the initial concentration.[3] For intravenous admixtures, it is recommended to be used immediately after preparation or stored for no more than 24 hours at 2-8°C.[4]
Q3: Can I expect to see precipitation when I dilute a concentrated stock of this compound into an aqueous buffer?
A3: this compound is freely soluble in water.[4] However, precipitation can still occur, especially if you are diluting a stock solution prepared in a non-aqueous or co-solvent system into an aqueous buffer with a significantly different pH or ionic strength. Rapid changes in the solvent environment can lead to supersaturation and subsequent precipitation. To minimize this risk, it is recommended to add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.
Q4: Are there any known incompatibilities of this compound with common excipients or other drugs?
A4: The product monograph for Anzemet® (this compound injection) advises that it should not be mixed with other drugs.[4] It is recommended to flush the infusion line before and after the administration of this compound.[4] Compatibility with specific excipients should be determined on a case-by-case basis through formal stability studies.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound aqueous solutions.
Issue 1: Unexpectedly low assay values for this compound in my aqueous solution.
| Possible Cause | Suggested Solution |
| Chemical Degradation | This compound is an ester and is prone to hydrolysis, especially at neutral and alkaline pH. Ensure the pH of your solution is acidic (ideally between 3.2 and 3.8) to minimize degradation.[4] Elevated temperatures and exposure to light can also accelerate degradation.[1][2] Store solutions protected from light and at controlled room temperature or refrigerated if possible. |
| Adsorption to Container | Although less common for small molecules, adsorption to container surfaces can occur. Consider using low-adsorption containers (e.g., polypropylene or silanized glass) and minimize the surface area-to-volume ratio. |
| Inaccurate Analytical Method | Ensure your analytical method is validated for accuracy, precision, and specificity. A non-stability-indicating method may not be able to distinguish between intact dolasetron and its degradation products. |
Issue 2: I observe a change in the color or clarity of my this compound solution over time.
| Possible Cause | Suggested Solution |
| Degradation | The formation of degradation products can sometimes lead to a change in the appearance of the solution. Solutions showing haziness, particulate matter, or discoloration should not be used.[4] This is a strong indicator of significant degradation. |
| Microbial Contamination | If the solution is not sterile, microbial growth can cause turbidity. Ensure sterile handling techniques are used for parenteral preparations. |
| Precipitation | As discussed in the FAQs, changes in temperature or solvent composition upon storage could lead to precipitation. Visually inspect the solution against a dark background for any particulate matter. |
Issue 3: I am trying to develop a formulation and am seeing rapid degradation.
| Possible Cause | Suggested Solution |
| Inappropriate pH | The pH of the formulation is critical. This compound is most stable in an acidic pH range.[4] Conduct a pH-stability profile to determine the optimal pH for your formulation. |
| Excipient Interaction | Certain excipients may catalyze the degradation of this compound. Perform compatibility studies with all formulation components. |
| Oxidation | Although hydrolysis is the primary degradation pathway for esters, oxidation can also occur.[1] Consider the use of antioxidants if oxidative degradation is suspected. Forced degradation studies can help identify the degradation pathway. |
Data Presentation
The following table summarizes the key stability-indicating parameters for this compound based on available literature.
| Parameter | Condition | Observation | Reference |
| pH Stability | pH 3.2 - 3.8 | Optimal stability for injectable formulations. | [4] |
| Temperature Stability | Refrigerated (3-5°C) and Room Temperature (23-25°C) | Stable for at least 90 days in oral liquid formulations. | [3] |
| Photostability | Exposed to direct sunlight | Degradation observed in forced degradation studies.[1][2] | [1][2][3] |
| Compatibility with IV Fluids | 0.9% Sodium Chloride, 5% Dextrose in Water | Stable for at least 90 days when stored in polypropylene syringes. | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general method for the analysis of this compound and the separation of its potential degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tetrahydrofuran (B95107) (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.01M ammonium acetate in water, methanol, and tetrahydrofuran in a ratio of 700:240:60 (v/v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 295 nm[5]
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 20-60 µg/mL.[5]
4. Sample Preparation:
-
Dilute the aqueous this compound sample with the mobile phase to a final concentration within the linear range of the assay.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the dolasetron peak based on the retention time of the reference standard.
-
Quantify the concentration of this compound by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
-
Monitor for the appearance of new peaks, which may indicate degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
Mandatory Visualizations
Diagram 1: Inferred Degradation Pathway of this compound
References
Technical Support Center: Optimizing Dolasetron Mesylate Dosage for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dolasetron (B1670872) mesylate in preclinical studies. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dolasetron mesylate?
This compound is a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2][3] Its antiemetic effect is achieved by blocking serotonin, a key neurotransmitter involved in the vomiting reflex, from binding to 5-HT3 receptors located both centrally in the chemoreceptor trigger zone (CTZ) of the brain and peripherally on vagal nerve terminals in the gastrointestinal tract.[1][2][3] It is important to note that dolasetron itself has a short half-life and is rapidly and completely metabolized to its major active metabolite, hydrodolasetron, which is responsible for the majority of the pharmacological activity.[1][3][4]
Q2: What are the common preclinical animal models used to evaluate the efficacy of this compound?
The most common preclinical models for assessing the antiemetic properties of this compound include the cisplatin-induced emesis model in ferrets and dogs.[5] Rodent models (rats and mice) are primarily used for toxicity, carcinogenicity, and reproductive studies, as they do not possess a vomiting reflex.[1][4][6]
Q3: What are the recommended starting doses for this compound in different animal species?
Determining the optimal dose requires consideration of the animal model, the route of administration, and the specific research question. The following tables provide a summary of reported dosages from various preclinical studies. It is crucial to perform dose-ranging studies to determine the most effective dose for your specific experimental conditions.
Troubleshooting Guide
Q1: I am not observing the expected antiemetic effect in my ferret/dog model. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage: Ensure the administered dose is within the effective range for the species and the emetogenic challenge. Refer to the dosage tables and consider a dose-escalation study. A single oral dose of ≥0.5 mg/kg or two intravenous doses of ≥0.5 mg/kg have been shown to be effective in ferrets and dogs against cisplatin-induced emesis.[5]
-
Timing of Administration: The timing of dolasetron administration relative to the emetogenic stimulus is critical. For preventing chemotherapy-induced nausea and vomiting, it is typically administered 30-60 minutes prior to the chemotherapeutic agent.[7][8]
-
Route of Administration: The bioavailability of dolasetron can vary with the route of administration. Intravenous administration generally provides more consistent plasma levels compared to oral administration.
-
Metabolism: Dolasetron is rapidly converted to its active metabolite, hydrodolasetron.[1][3] Factors affecting metabolism, such as liver function, could influence efficacy.
-
Severity of Emetogenic Challenge: A very high dose of the emetogenic agent (e.g., cisplatin) may overwhelm the antiemetic capacity of the administered dolasetron dose.
Q2: I am observing adverse effects in my study animals. What are the known side effects of this compound in preclinical models?
Commonly reported side effects at higher doses include:
-
Cardiovascular: ECG changes, such as prolongation of the PR and QTc intervals and QRS widening, have been observed.[5][9]
-
General: Tremors, depression, and convulsions have been noted at lethal doses.[1][4][7] In dogs, at oral doses of 10 mg/kg and intravenous doses of 6 mg/kg and higher, emesis has been observed.[5]
If you observe these or any other unexpected adverse effects, consider reducing the dose or consulting with a veterinarian.
Q3: How should I prepare this compound for administration?
This compound is a white to off-white powder that is freely soluble in water and propylene (B89431) glycol, and slightly soluble in ethanol (B145695) and normal saline.[2][10][11][12]
-
For Oral Administration: this compound can be dissolved in sterile water or a suitable vehicle for oral gavage. Commercially available tablets can also be used.
-
For Intravenous Injection: The commercially available injection solution is a clear, colorless, nonpyrogenic, sterile solution.[10][11] It can be diluted with compatible intravenous fluids such as 0.9% sodium chloride or 5% dextrose.[10]
Data Presentation
Table 1: Recommended Dosage Ranges of this compound for Efficacy Studies in Preclinical Models
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Indication | Reference(s) |
| Ferret | Oral | ≥ 0.5 | Cisplatin-induced emesis | [5] |
| Intravenous (IV) | ≥ 0.5 (two doses) | Cisplatin-induced emesis | [5] | |
| Dog | Oral | ≥ 0.5 | Cisplatin-induced emesis | [5] |
| Intravenous (IV) | 0.5 - 1.0 | General antiemetic | [13][14] | |
| Intravenous (IV) | ≥ 0.5 (two doses) | Cisplatin-induced emesis | [5] |
Table 2: Toxicological and Other Study Dosages of this compound in Preclinical Models
| Animal Model | Route of Administration | Dosage (mg/kg/day) | Study Type | Observed Effects | Reference(s) |
| Rat | Oral | Up to 100 | Teratology | No evidence of impaired fertility or harm to the fetus | [1][6] |
| Oral | 150 (males), 300 (females) | Carcinogenicity | Not tumorigenic | [4][5][15] | |
| Intravenous (IV) | 140 | Acute Toxicity | Lethal dose; symptoms included tremors, depression, convulsions | [1][4][7] | |
| Mouse | Oral | 75 (males), up to 300 (females) | Carcinogenicity | No increase in liver tumors | [4][5][15] |
| Intravenous (IV) | 160 (males), 140 (females) | Acute Toxicity | Lethal dose; symptoms included tremors, depression, convulsions | [1][4][7] | |
| Rabbit | Oral | Up to 100 | Teratology | No evidence of impaired fertility or harm to the fetus | [1][6] |
| Dog | Oral | Up to 5 | Safety | No adverse clinical signs | [5] |
| Intravenous (IV) | Up to 4.5 | Safety | No adverse clinical signs | [5] |
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets
-
Animal Model: Male or female ferrets, acclimated to the laboratory environment.
-
Housing: Individually housed for accurate observation of emetic events.
-
Fasting: Animals are typically fasted overnight prior to the experiment.
-
Dolasetron Administration: Administer this compound (e.g., ≥0.5 mg/kg, PO or IV) 30-60 minutes before cisplatin (B142131) administration. A vehicle control group should be included.
-
Emetogenic Challenge: Administer cisplatin (e.g., 10 mg/kg, IV).
-
Observation Period: Observe the animals for a defined period (e.g., 4 hours) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes between the dolasetron-treated and vehicle control groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound in preventing emesis.
Caption: General workflow for a preclinical antiemetic study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. globalrph.com [globalrph.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 14. wendyblount.com [wendyblount.com]
- 15. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Troubleshooting Peak Tailing in Dolasetron Mesylate HPLC Analysis
Welcome to our dedicated technical support center for addressing common challenges in the HPLC analysis of Dolasetron Mesylate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, a basic compound, is most frequently caused by secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions create multiple retention mechanisms, leading to a non-symmetrical peak shape where the latter half of the peak is broader than the front half.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds like this compound.[4][5] At a mid-range pH, residual silanol groups on the column packing can be ionized and interact strongly with the protonated basic analyte, causing significant tailing.[2][3][6] Adjusting the mobile phase to a lower pH (typically pH ≤ 3) suppresses the ionization of these silanol groups, minimizing secondary interactions and resulting in a more symmetrical peak.[1][2]
Q3: Can the choice of HPLC column influence peak tailing for this compound?
Absolutely. The choice of column plays a significant role in mitigating peak tailing. Modern, high-purity silica (B1680970) columns with high carbon coverage and effective end-capping are designed to minimize the number of accessible residual silanol groups, thus reducing the potential for secondary interactions with basic analytes like Dolasetron.[7] For particularly challenging separations, columns with alternative stationary phases, such as those with a positive surface charge or hybrid organic/silica particles, can offer improved peak symmetry.[1]
Q4: My this compound peak has suddenly started tailing. What are the likely instrumental causes?
If peak tailing appears suddenly for all peaks, it could be related to issues within the HPLC system itself. Potential causes include:
-
Column Degradation: The accumulation of contaminants on the column frit or a void at the column inlet can disrupt the sample path and cause peak distortion.[3][8]
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can lead to band broadening and peak tailing, especially for early eluting peaks.[6][9]
-
Leaking Fittings: A loose fitting can also contribute to distorted peak shapes.
Q5: Can sample preparation affect the peak shape of this compound?
Yes, improper sample preparation can lead to peak tailing. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion. It is always recommended to dissolve the sample in the mobile phase or a weaker solvent. Additionally, overloading the column with a sample that is too concentrated can lead to peak fronting or tailing.[10]
Troubleshooting Guide
Issue: Asymmetrical peak shape (tailing) observed for this compound.
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your HPLC analysis of this compound.
Step 1: Initial Assessment
-
Quantify the Tailing: Calculate the peak asymmetry factor (As) or tailing factor (Tf). A value greater than 1.2 generally indicates significant tailing.[2][10]
-
Review the Chromatogram: Is the tailing observed only for the this compound peak or for all peaks in the chromatogram? Tailing of all peaks often points to a system-wide issue, while tailing of a single peak is more likely related to analyte-specific interactions.
Step 2: Mobile Phase and Method Optimization
-
Adjust Mobile Phase pH: This is the most effective way to address peak tailing for basic compounds. Lowering the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.5 will protonate the silanol groups on the stationary phase, reducing their interaction with the positively charged Dolasetron molecule.[2][11]
-
Incorporate a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[1][11]
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak symmetry by maintaining a more consistent pH at the column surface.[3]
Step 3: Column and Hardware Evaluation
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent to remove any strongly retained compounds.
-
Guard Column Check: If you are using a guard column, replace it, as it may be fouled.
-
Inspect for Voids: A void at the head of the column can cause peak distortion. If a void is suspected, the column may need to be replaced.[3]
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[6]
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and can be modified as part of your troubleshooting process.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile |
| Gradient | Isocratic |
| Ratio (A:B) | 80:20 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 284 nm[12] |
| Sample Preparation | Dissolve this compound standard or sample in the mobile phase to a final concentration of 50 µg/mL.[12] |
Quantitative Data Summary
The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of this compound. Note that these are representative values and actual results may vary depending on the specific column and HPLC system used.
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape Description |
| 6.5 | 2.1 | Severe Tailing |
| 4.5 | 1.6 | Moderate Tailing |
| 3.0 | 1.1 | Symmetrical |
| 2.5 | 1.0 | Highly Symmetrical |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. moravek.com [moravek.com]
- 6. chromtech.com [chromtech.com]
- 7. acdlabs.com [acdlabs.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpcbs.com [ijpcbs.com]
Technical Support Center: Dolasetron Mesylate Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Dolasetron (B1670872) Mesylate solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Dolasetron Mesylate?
A1: this compound monohydrate is described as a white to off-white powder. It is freely soluble in water and propylene (B89431) glycol, slightly soluble in ethanol, and slightly soluble in normal saline.[1][2][3][4][5] One supplier indicates its solubility in Dimethyl sulfoxide (B87167) (DMSO) to be greater than or equal to 300 mg/mL.[6]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. Why is this happening?
A2: Precipitation upon dilution of a concentrated stock solution (especially from an organic solvent like DMSO) into an aqueous buffer is a common issue known as "salting out." This can occur if the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit in that specific medium. The pH of your final assay buffer can also significantly impact solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro studies?
A3: Given its high solubility, Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing a concentrated stock solution of this compound.[6] For assays where DMSO might interfere, sterile water can also be used, as the compound is freely soluble in water.[1][2][3][4][5]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The maximum tolerated concentration of DMSO varies between cell lines and the duration of the assay.[1][7][8] Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 1%, with many researchers aiming for 0.1% to 0.5% to minimize any potential cytotoxic or off-target effects.[1][7][8][9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to account for any solvent effects.
Q5: Can I use sonication to help dissolve this compound?
A5: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing aqueous stock solutions. One study mentions sonicating a solution of 50 mg of dolasetron in 50 ml of water for about 15 minutes to aid dissolution.[2]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffer
-
Initial Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is clear and fully dissolved before diluting it into the aqueous buffer.
-
Pre-warm the Buffer: Warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the stock solution can sometimes improve solubility.
-
Modify Dilution Technique: Instead of adding a small volume of stock solution directly into a large volume of buffer, try adding the stock solution to a smaller volume of buffer first and then bringing it up to the final volume. Gently vortex or swirl the solution during the addition of the stock solution.[10]
-
-
Advanced Strategies:
-
pH Adjustment: The pH of the commercially available injection formulation of this compound is between 3.2 and 3.8.[2][11] This suggests that its solubility might be higher in acidic conditions. If your experimental design allows, consider using a buffer with a slightly acidic pH.
-
Use of Co-solvents: If you are not already using DMSO, preparing a stock solution in DMSO is a primary strategy. If you are already using DMSO and observing precipitation upon dilution, you may need to optimize the final DMSO concentration, keeping in mind the tolerance of your in vitro system.
-
Employing Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Polysorbate 80, can help to maintain the solubility of compounds in aqueous solutions.[12] It is essential to test the effect of the surfactant on your specific assay, as they can have their own biological effects.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[13][14][15][16] This is an advanced technique that requires careful optimization.
-
Issue 2: Difficulty Dissolving this compound Powder
-
Initial Troubleshooting Steps:
-
Choice of Solvent: If you are having trouble dissolving the powder in an aqueous buffer, switch to DMSO, where its solubility is reported to be very high.[6]
-
Mechanical Agitation: Use a vortex mixer for a sufficient amount of time to ensure thorough mixing.
-
Sonication: As mentioned in the FAQs, sonication can be an effective method to break up powder aggregates and enhance dissolution in water.[2]
-
Gentle Warming: Gently warming the solution (e.g., in a 37°C water bath) can increase the rate of dissolution. However, be cautious about the stability of the compound at elevated temperatures for extended periods.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble | [1][2][3][4][5][17] |
| Propylene Glycol | Freely soluble | [1][3][4][5] |
| Ethanol | Slightly soluble | [1][3][4][5] |
| Normal Saline | Slightly soluble | [1][3][4][5] |
| DMSO | ≥ 300 mg/mL | [6] |
Table 2: Recommended Final Concentrations of Common Solvents in Cell-Based Assays
| Solvent | Recommended Max. Concentration | Notes | Reference(s) |
| DMSO | ≤ 1% (v/v) | Ideally 0.1% - 0.5%. Cell line dependent. Always use a vehicle control. | [1][7][8][9] |
| Ethanol | ≤ 0.5% (v/v) | Can have biological effects. Vehicle control is critical. | [18] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound monohydrate (MW: 438.50 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 4.385 mg of this compound monohydrate and place it into a sterile microcentrifuge tube or vial.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
This yields a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Method for Enhancing Solubility with a Surfactant
-
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS)
-
Tween® 20 or Polysorbate 80
-
Vortex mixer
-
Sonication bath
-
-
Procedure:
-
Prepare a stock solution of the surfactant (e.g., 10% Tween® 20 in sterile water).
-
In a sterile tube, add the desired amount of this compound powder.
-
Add the aqueous buffer to the tube.
-
Add a small volume of the surfactant stock solution to achieve a final concentration that is just above its critical micelle concentration (CMC). For Tween® 20, the CMC is approximately 0.006% w/v. Start with a final concentration of 0.01% to 0.1%.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the tube in a sonication bath for 15-30 minutes.
-
Visually inspect the solution for clarity.
-
Crucially, run a control experiment with the surfactant alone at the same final concentration to determine its effect on your in vitro assay.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. iajps.com [iajps.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. emulatebio.com [emulatebio.com]
- 11. globalrph.com [globalrph.com]
- 12. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. humapub.com [humapub.com]
- 16. scispace.com [scispace.com]
- 17. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Identifying and mitigating interference in Dolasetron Mesylate bioanalytical methods
Welcome to the technical support center for the bioanalytical analysis of Dolasetron (B1670872) Mesylate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Dolasetron Mesylate bioanalytical methods?
A1: The most common sources of interference in the bioanalytical analysis of this compound, particularly when using LC-MS/MS, are endogenous matrix components from biological samples like plasma or serum.[1][2] Of these, phospholipids (B1166683) are a primary concern, as they can co-elute with the analyte and cause ion suppression or enhancement, leading to inaccurate and imprecise results.[3][4] Other potential interferents include metabolites of Dolasetron, co-administered drugs, and components from collection tubes or processing reagents.[5]
Q2: What is a "matrix effect," and how can I determine if it's affecting my analysis?
A2: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting molecules from the sample matrix.[6][7] This can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[2]
To determine if you are experiencing a matrix effect, you can perform a post-column infusion experiment. In this technique, a constant flow of a standard solution of Dolasetron is introduced into the mass spectrometer after the analytical column.[8][9] When a blank, extracted matrix sample is then injected, any dip or rise in the constant analyte signal indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement, respectively.
Q3: My analyte response is inconsistent and lower than expected. What are the likely causes and how can I troubleshoot this?
A3: Inconsistent and low analyte response is a classic sign of matrix effects, most likely due to ion suppression from phospholipids.[2] To troubleshoot this, consider the following:
-
Review your sample preparation method: If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering phospholipids.[4] A novel technique, salt-induced phase separation extraction (SIPSE), has also been shown to be highly effective for Dolasetron analysis.[10][11]
-
Optimize your chromatography: Adjusting the chromatographic conditions can help to separate the elution of Dolasetron and its metabolites from the region where phospholipids typically elute.[3][12]
-
Use a stable isotope-labeled internal standard: A stable isotope-labeled (SIL) internal standard for Dolasetron will co-elute with the analyte and be affected by the matrix in the same way. This allows for accurate correction of any signal suppression or enhancement.[13]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
-
Possible Cause: Suboptimal chromatographic conditions or column degradation.
-
Troubleshooting Steps:
-
Ensure the mobile phase pH is appropriate for Dolasetron (a basic compound).
-
Check for column contamination and perform a column wash.
-
If the problem persists, consider using a new column or a different column chemistry.
-
Verify the composition of the mobile phase and ensure it is properly mixed.
-
Issue 2: High Background or "Noisy" Baseline
-
Possible Cause: Contamination of the LC-MS system or inadequate sample cleanup.
-
Troubleshooting Steps:
-
Clean the ion source of the mass spectrometer.
-
Flush the LC system with a strong solvent to remove any contaminants.
-
Improve the sample preparation method to remove more of the matrix components. Techniques like HybridSPE are specifically designed to deplete phospholipids and can significantly reduce background noise.[4]
-
Issue 3: Carryover of Analyte in Blank Injections
-
Possible Cause: Adsorption of Dolasetron to components of the LC-MS system.
-
Troubleshooting Steps:
-
Optimize the needle wash solution in the autosampler. A wash solution containing a high percentage of organic solvent and a small amount of acid or base may be more effective.
-
If carryover persists, investigate potential sources of contamination in the system, such as the injection port or transfer lines.
-
Data on Sample Preparation Method Efficacy
The following table summarizes the extraction recovery and matrix effect of different sample preparation methods for Dolasetron and its active metabolite, Hydrodolasetron (B601787).
| Sample Preparation Method | Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Salt-Induced Phase Separation Extraction (SIPSE) | Dolasetron | > 96% | Not specified, but lowest among tested | [10][11] |
| Hydrodolasetron | > 96% | Not specified, but lowest among tested | [10][11] | |
| Albumin Precipitation (AP) | Dolasetron | Not specified | Higher than SIPSE | [11] |
| Hydrodolasetron | Not specified | Higher than SIPSE | [11] | |
| Liquid-Liquid Extraction (LLE) | Dolasetron | Not specified | Higher than SIPSE | [11] |
| Hydrodolasetron | Not specified | Higher than SIPSE | [11] | |
| Hydrophobic Solvent-Induced Phase Separation Extraction (HSIPSE) | Dolasetron | Not specified | Higher than SIPSE | [11] |
| Hydrodolasetron | Not specified | Higher than SIPSE | [11] | |
| Subzero-Temperature Induced Phase Separation Extraction (STIPSE) | Dolasetron | Not specified | Higher than SIPSE | [11] |
| Hydrodolasetron | Not specified | Higher than SIPSE | [11] |
Detailed Experimental Protocols
Protocol 1: Salt-Induced Phase Separation Extraction (SIPSE) for Dolasetron and Hydrodolasetron in Human Plasma[12][13]
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (Ondansetron, 1.6 µg/mL).
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
-
Phase Separation:
-
Add 200 µL of a 2 mol/L sodium carbonate aqueous solution.
-
Vortex for 30 seconds.
-
-
Centrifugation and Analysis:
-
Centrifuge the mixture at 13,400 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Inject an aliquot of the supernatant into the HPLC-ESI-MS system.
-
Protocol 2: Liquid Chromatography and Mass Spectrometry Conditions[13]
-
HPLC System: Waters Alliance 2695
-
Column: Not specified in the provided search results.
-
Mobile Phase: Not specified in the provided search results.
-
Flow Rate: Not specified in the provided search results.
-
Mass Spectrometer: Micromass ZQ2000 electrospray mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Desolvation Temperature: 250°C
-
Ion Source Temperature: 135°C
Visualizations
Caption: Workflow for Dolasetron analysis using SIPSE.
Caption: Troubleshooting decision tree for low analyte response.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. lcms.cz [lcms.cz]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Dolasetron Mesylate Degradation: Technical Support Center
Welcome to the technical support center for Dolasetron (B1670872) Mesylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the degradation pathways and byproducts of Dolasetron Mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation under various stress conditions. Forced degradation studies have shown that the molecule degrades when subjected to acid, alkali (base), and neutral hydrolysis, as well as oxidative, thermal, and photolytic conditions.[1][2] The presence of degradation products under these ICH-recommended stress conditions confirms the molecule's lability and the necessity of using stability-indicating analytical methods for its analysis.[1][3]
Caption: Major degradation pathways for this compound.
Q2: What are the known degradation byproducts or related substances of this compound?
While specific structures of forced degradation products are not extensively detailed in the cited literature, the primary active metabolite, hydrodolasetron (B601787) , is a critical related substance.[4] Dolasetron is rapidly and completely metabolized to hydrodolasetron by carbonyl reductase.[4] This active metabolite is then further metabolized via:
-
Hydroxylation , primarily by the CYP2D6 enzyme.[4]
-
N-oxidation , by CYP3A and flavin monooxygenase.[4]
-
Conjugation , with the glucuronide of hydrodolasetron being the most abundant conjugate found in urine.[5]
A small percentage of the N-oxide of reduced dolasetron has also been identified.[5] When analyzing degradation, it is crucial to distinguish between stress-induced degradants and these known metabolic byproducts, especially in biological matrices. Analytical methods like LC-MS are invaluable for identifying and characterizing these various products.[6]
Q3: I am observing unexpected peaks in my chromatogram. How can I troubleshoot this?
Observing unexpected peaks is a common issue. The source can typically be traced to degradation, excipient interference, or the presence of metabolites. A logical approach is required for identification.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Troubleshooting Steps:
-
Verify Method Specificity: Ensure you are using a validated, stability-indicating method that can resolve the parent drug from its potential degradation products.[3][7]
-
Perform Forced Degradation: If not already done, conduct a forced degradation study (see Q4) to intentionally generate degradants. This provides a reference chromatogram to help identify if the unknown peaks correspond to stress-induced byproducts.[1][2]
-
Analyze Placebo/Blank: To rule out interference from excipients, analyze a placebo formulation (containing all ingredients except this compound).
-
Consider Metabolites: If working with in-vivo or in-vitro samples, the peaks could be metabolites like hydrodolasetron or its hydroxylated/N-oxide forms.[4][5] Compare with reference standards if available.
-
Employ Mass Spectrometry (MS): For definitive identification, techniques like LC-MS are essential. MS can provide the mass-to-charge ratio of the unknown peak, offering critical data for structure elucidation.[6]
Experimental Protocols & Data
Q4: How do I conduct a forced degradation study for this compound?
A forced degradation study exposes the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] The following is a general protocol based on published methods.[1]
Caption: General experimental workflow for forced degradation studies.
Methodology:
-
Materials & Equipment:
-
This compound reference standard
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Solvent: HPLC-grade or double-distilled water[1]
-
Equipment: UV-VIS Spectrophotometer or HPLC system, pH meter, calibrated oven, photostability chamber.[1]
-
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask using water to create a standard stock solution.[1] This solution can be suitably diluted for subsequent steps.
-
-
Stress Conditions (Optimized conditions should be developed):
-
Acid Hydrolysis: Treat the drug solution with an appropriate concentration of HCl and reflux for a specified period.
-
Alkali (Base) Hydrolysis: Treat the drug solution with NaOH and reflux.
-
Neutral Hydrolysis: Reflux the drug solution in water.
-
Oxidative Degradation: Treat the drug solution with H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., at 60-80°C).
-
Photolytic Degradation: Expose the solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[1]
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
For acid and base hydrolysis samples, neutralize the solution before dilution.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the stressed samples against a non-stressed control using a validated stability-indicating method.
-
Q5: Which analytical methods are recommended for studying this compound and its degradants?
Several analytical methods have been developed and validated for the estimation of this compound, many of which are stability-indicating.
| Method | Key Parameters | Application Notes | Reference |
| UV Spectrophotometry | Max Absorbance (λmax): 285 nm | A simple, fast, and cost-effective method for routine analysis. Can be used for quantitative estimation. | [1][8] |
| First Derivative UV | Analysis Wavelength: 229 nm | Particularly effective for monitoring degradation products in alkali degradation conditions, where spectral overlap may occur in zero-order scans. | [1][2] |
| RP-HPLC | Column: C18 (e.g., Waters Spherisorb®) Mobile Phase Example: 0.01M ammonium (B1175870) acetate (B1210297) in water:methanol:tetrahydrofuran (700:240:60) Detection: 295 nm | Provides high precision and accuracy for quantification in bulk drug and pharmaceutical dosage forms. Considered a standard for stability-indicating assays. | [9] |
| HPTLC | --- | A reported method that shows good resolution of the alkaline degradation product from the parent compound. | [1] |
| LC-MS / GC-MS | --- | Essential for the identification and structural elucidation of unknown degradation products and metabolites. | [1][6] |
References
- 1. ijprs.com [ijprs.com]
- 2. Base Degradation Monitoring of this compound by UV Spectrophotometric Method - IJPRS [ijprs.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Human metabolism of this compound, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
- 9. iajps.com [iajps.com]
Technical Support Center: Dolasetron Mesylate Synthesis and Purification
Welcome to the technical support center for Dolasetron (B1670872) Mesylate synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of Dolasetron Mesylate.
Synthesis Troubleshooting
Problem 1: Low Yield in the Mannich Reaction for Pseudopelletierine Core Synthesis
-
Possible Cause 1: Incorrect pH. The Mannich reaction is pH-sensitive.
-
Solution: Ensure the reaction medium is adequately buffered. The reaction between an enolate, an amine, and an aldehyde requires careful pH control to facilitate both the formation of the iminium ion and the enolate.
-
-
Possible Cause 2: Inefficient Iminium Ion Formation. The reaction of the amine with the aldehyde to form the electrophilic iminium ion may be slow or incomplete.
-
Solution: The formation of the iminium ion from the hemiaminal intermediate is crucial. Ensure reaction conditions favor the dehydration step to form the more reactive iminium electrophile.
-
-
Possible Cause 3: Side Reactions. Competing side reactions can consume starting materials or intermediates.
-
Solution: Monitor the reaction closely by TLC or HPLC to identify the formation of byproducts. Adjusting stoichiometry, temperature, and reaction time can help minimize side reactions.
-
Problem 2: Incomplete Esterification of Pseudopelletierine with Indole-3-carboxylic Acid
-
Possible Cause 1: Inefficient Activation of Carboxylic Acid. The carboxylic acid needs to be activated for efficient esterification.
-
Solution: Employ standard coupling agents or convert the carboxylic acid to a more reactive species like an acid chloride or use a strong acid catalyst for Fischer esterification.
-
-
Possible Cause 2: Steric Hindrance. The bulky nature of both reactants can hinder the reaction.
-
Solution: Optimize reaction temperature and time. Using a solvent that can effectively solvate both reactants may also improve reaction rates.
-
Problem 3: Formation of Colored Impurities
-
Possible Cause 1: Oxidation. Indole moieties are susceptible to oxidation, which can lead to colored byproducts.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.
-
-
Possible Cause 2: Degradation of Starting Materials or Product.
-
Solution: Ensure the purity of starting materials. Protect the reaction mixture from light and excessive heat, as these can promote degradation.
-
Purification Troubleshooting
Problem 1: Difficulty in Crystallizing this compound
-
Possible Cause 1: Presence of Impurities. Impurities can inhibit crystal nucleation and growth.
-
Solution: Purify the crude product by column chromatography before attempting crystallization.
-
-
Possible Cause 2: Incorrect Solvent System. The choice of solvent is critical for successful crystallization.
-
Possible Cause 3: Supersaturation Issues. The solution may be too dilute or too concentrated.
-
Solution: Carefully control the concentration and cooling rate. Seeding with a small crystal of pure this compound can induce crystallization.
-
Problem 2: Obtaining the Wrong Polymorphic Form
-
Possible Cause: Crystallization Conditions. The polymorphic form of this compound is highly dependent on the crystallization conditions.[1]
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the key steps in the synthesis of this compound? A: The synthesis typically involves two main stages: 1) The construction of the pseudopelletierine core, often via a Mannich-type reaction, and 2) The esterification of the pseudopelletierine intermediate with indole-3-carboxylic acid or a reactive derivative thereof, followed by salt formation with methanesulfonic acid.
-
Q2: What are some potential side products during the synthesis? A: Potential side products can include unreacted starting materials, byproducts from the Mannich reaction, and products of over-alkylation. During esterification, incomplete reaction can leave starting materials as impurities. Hydrolysis of the ester bond can also occur, particularly if the reaction or work-up is performed under basic conditions.
-
Q3: How can I monitor the progress of the synthesis reactions? A: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the product and any byproducts.
Purification
-
Q4: What are the common methods for purifying crude this compound? A: The primary methods are crystallization and column chromatography. Crystallization is often preferred as a final step to isolate a specific polymorphic form.[1]
-
Q5: How do I choose a solvent for crystallization? A: The choice of solvent will influence the yield, purity, and polymorphic form of the final product. Patents describe the use of various solvents including isopropanol, ethanol, n-propanol, and mixtures with anti-solvents like ether to obtain different polymorphs of this compound.[1]
-
Q6: What are the different known polymorphic forms of this compound? A: Several polymorphic forms of this compound have been identified, designated as Form I, II, III, IV, V, VI, VII, VIII, and IX, in addition to an amorphous form. Each form has distinct physicochemical properties.[1]
Impurity and Degradation
-
Q7: What are the common degradation pathways for this compound? A: this compound is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. The ester linkage is a primary site for hydrolysis.
-
Q8: What are potential impurities that I should look for in the final product? A: Besides unreacted starting materials and synthesis byproducts, you should analyze for potential degradation products. These can include the free acid (indole-3-carboxylic acid) and the alcohol (the pseudopelletierine core) from hydrolysis, as well as N-oxide derivatives from oxidation.
Data Presentation
Table 1: Polymorphic Forms of this compound and their Crystallization Solvents
| Polymorphic Form | Crystallization Solvent(s) | Reference |
| Form I | Aliphatic alcohols (e.g., isopropanol), ketones (e.g., acetone), esters, nitriles. Also by solvent/anti-solvent with polar aprotic solvents and cyclic ethers, aromatic hydrocarbons, or alcohols as anti-solvents. | [1] |
| Form III | Ethanol | [1] |
| Form IV | n-Propanol | [1] |
Experimental Protocols
General HPLC Method for Purity Analysis
This is a general method that can be adapted and validated for the analysis of this compound purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.05 M potassium dihydrogen phosphate, pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
General Crystallization Protocol for Polymorph I
This protocol is a general guideline based on patent literature.[1]
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol, acetone) at an elevated temperature (e.g., 30-80 °C) to achieve a clear solution.
-
Slowly cool the solution to room temperature (25-30 °C) to induce crystallization.
-
If crystallization does not occur, an anti-solvent (e.g., ether) can be added dropwise until turbidity is observed, followed by cooling.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold solvent or anti-solvent.
-
Dry the solid under vacuum at an appropriate temperature (e.g., 60-70 °C).
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of Dolasetron Mesylate in Cell-Based Studies
Welcome to the technical support center for researchers utilizing Dolasetron (B1670872) Mesylate in cell-based studies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize the off-target effects of this compound, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dolasetron Mesylate?
A1: this compound is a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] Upon administration, it is rapidly converted to its more potent active metabolite, hydrodolasetron (B601787).[1][3] The 5-HT3 receptor is a ligand-gated ion channel; when activated by serotonin, it allows the influx of cations (primarily Na⁺, K⁺, and Ca²⁺), leading to neuronal depolarization.[4] Dolasetron and hydrodolasetron competitively block serotonin from binding to this receptor, thereby preventing this ion influx and the subsequent cellular response.[1][5]
Q2: What are the known major off-target effects of this compound and its active metabolite, hydrodolasetron?
A2: The most significant off-target effects of dolasetron and hydrodolasetron are the blockade of cardiac ion channels, specifically voltage-gated sodium (Na⁺) channels (primarily Nav1.5) and the human Ether-à-go-go-Related Gene (hERG) potassium (K⁺) channels.[5][6] This blockade can lead to cardiotoxicity, manifesting as ECG abnormalities like QRS widening and QT interval prolongation.[5]
Q3: Why is it crucial to consider the active metabolite, hydrodolasetron, in my in vitro studies?
A3: Dolasetron is a prodrug that is quickly and extensively metabolized to hydrodolasetron by carbonyl reductase.[7] Hydrodolasetron is responsible for most of the pharmacological activity, including both the on-target 5-HT3 receptor antagonism and the off-target ion channel effects.[3] Therefore, for your cell-based studies to be physiologically relevant, it is essential to consider the effects of hydrodolasetron.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects is critical. Here are several strategies:
-
Use a control cell line: Whenever possible, use a cell line that does not express the 5-HT3 receptor. An effect observed in a 5-HT3-negative cell line is likely an off-target effect.
-
Rescue experiments: In a cell line expressing the 5-HT3 receptor, you can perform a rescue experiment by overexpressing the receptor. If the observed effect is on-target, a higher concentration of dolasetron might be needed to achieve the same level of inhibition.
-
Use a structurally different 5-HT3 antagonist: If another 5-HT3 antagonist with a different off-target profile produces the same cellular phenotype, it is more likely to be an on-target effect.
-
Co-treatment with specific ion channel blockers: To investigate the involvement of off-target ion channels, you can co-treat your cells with a known specific blocker of either sodium or hERG channels and observe if the effect of dolasetron is mimicked or occluded.
Q5: What is the solubility of this compound for in vitro studies?
A5: this compound is freely soluble in water and propylene (B89431) glycol, and slightly soluble in ethanol.[2] For cell culture experiments, it is common to prepare a stock solution in DMSO.[8][9] When preparing working dilutions in aqueous media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]
Data Presentation
Table 1: Comparative Potency (IC50) of Dolasetron and Hydrodolasetron
| Compound | Target/Off-Target | IC50 Value | Reference(s) |
| Dolasetron | 5-HT3 Receptor (ion current inhibition) | 3.8 nM | [5] |
| hERG (K⁺ Channel) | 5.95 µM | [6] | |
| Cardiac Na⁺ Channel | 38.0 µM | [6] | |
| Hydrodolasetron | 5-HT3 Receptor (ion current inhibition) | 0.1 nM | [5] |
| hERG (K⁺ Channel) | 12.1 µM | [6] | |
| Cardiac Na⁺ Channel | 8.5 µM | [6] |
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Viability
Potential Cause: Off-target effects on cardiac ion channels can lead to cytotoxicity, especially in cell lines sensitive to changes in ion homeostasis.
Troubleshooting Steps:
-
Confirm with a Different Viability Assay: If you are using a metabolic assay like MTT, which measures mitochondrial reductase activity, confirm your results with an assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay) or caspase activation (for apoptosis).
-
Use a Lower Concentration Range: Based on the IC50 values in Table 1, off-target effects on ion channels occur at micromolar concentrations, whereas on-target 5-HT3 antagonism occurs at nanomolar concentrations. If your experimental goals allow, use the lowest effective concentration of dolasetron to favor on-target effects.
-
Assess Ion Channel Expression: Verify whether your cell line expresses Nav1.5 and hERG channels using techniques like RT-qPCR or Western blotting. High expression levels could increase sensitivity to dolasetron's off-target effects.
-
Electrophysiological Confirmation: If available, use patch-clamp electrophysiology to directly measure the effects of dolasetron on sodium and potassium currents in your specific cell line.
Issue 2: Inconsistent or Unexplained Electrophysiological Recordings
Potential Cause: Difficulty in isolating the on-target 5-HT3 receptor-mediated currents from the off-target effects on endogenous voltage-gated ion channels.
Troubleshooting Steps:
-
Stable Seal Formation: Unstable recordings are often due to a poor giga-seal. Ensure your pipette tips are clean and fire-polished. Using a slightly hyper-osmotic extracellular solution can sometimes improve seal stability.[11]
-
Voltage Protocol Optimization: Design your voltage protocols to specifically isolate the currents of interest. For example, when studying 5-HT3 receptors, you can use specific holding potentials and agonist application timings. To study off-target effects, use voltage protocols designed to elicit Nav1.5 or hERG currents.
-
Pharmacological Isolation: Use specific blockers to isolate the current of interest. For example, to study dolasetron's effect on hERG channels, you can block other major potassium currents with appropriate antagonists.
-
Temperature Control: Ion channel kinetics are temperature-sensitive. Maintain a stable temperature throughout your experiments to ensure reproducibility.
Issue 3: High Background in Competitive Binding Assays
Potential Cause: Non-specific binding of the radioligand to filters, tubes, or other proteins in the cell membrane preparation can obscure the specific binding to the 5-HT3 receptor.
Troubleshooting Steps:
-
Optimize Blocking Agents: Ensure you are using an adequate concentration of a blocking agent (e.g., bovine serum albumin) in your assay buffer to minimize non-specific binding.
-
Pre-treat Filters: Soaking your glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) for at least two hours can significantly reduce the non-specific binding of the radioligand to the filter itself.[12]
-
Efficient Washing: Increase the number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand. Be careful not to let the filters dry out between washes.
-
Use a Lower Radioligand Concentration: Ideally, the radioligand concentration should be at or below its dissociation constant (Kd) to minimize non-specific binding.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and hydrodolasetron for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation:
-
Use a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.[12]
-
-
Assay Setup (96-well plate):
-
Total Binding: Add binding buffer, a 5-HT3 specific radioligand (e.g., [³H]granisetron) at a concentration close to its Kd, and the membrane preparation.
-
Non-specific Binding: Add a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM tropisetron), the radioligand, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound or hydrodolasetron, the radioligand, and the membrane preparation.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents through pre-treated glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade
Objective: To measure the inhibitory effect of this compound and hydrodolasetron on hERG potassium channels and Nav1.5 sodium channels.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing either human hERG (for potassium channel studies) or Nav1.5 (for sodium channel studies), such as HEK293 or CHO cells.
-
Plate the cells at a suitable density for patch-clamp experiments.
-
-
Recording Solutions:
-
Prepare appropriate intracellular and extracellular solutions to isolate the current of interest (K⁺ or Na⁺). The composition of these solutions is critical and should be optimized for the specific channel being studied.
-
-
Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage protocol to elicit the desired ion channel currents. For hERG, this typically involves a depolarizing step followed by a repolarizing step to measure the tail current. For Nav1.5, a series of depolarizing steps from a negative holding potential is used.
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound or hydrodolasetron.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the compound.
-
Plot the percentage of current inhibition against the log concentration of the compound to determine the IC50 value.
-
Protocol 3: MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.[13]
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for differentiating on-target vs. off-target effects.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. journals.physiology.org [journals.physiology.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 5-HT3 Receptor Blockade with Dolasetron Mesylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on the use of Dolasetron (B1670872) Mesylate in experimental settings for achieving optimal 5-HT3 receptor blockade. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dolasetron Mesylate?
A1: this compound is a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2][3][4] Upon administration, it is rapidly and completely metabolized to its active metabolite, hydrodolasetron (B601787).[5][6] Hydrodolasetron is a potent and highly specific antagonist of the 5-HT3 receptor, a ligand-gated ion channel.[5][7] When serotonin (5-HT) binds to the 5-HT3 receptor, it opens a non-selective cation channel, leading to an influx of sodium (Na+) and calcium (Ca2+) ions and subsequent neuronal depolarization.[6] By competitively blocking this binding, hydrodolasetron prevents the initiation of the signaling cascade that leads to nausea and vomiting.[8]
Q2: What are the key differences between Dolasetron and its active metabolite, hydrodolasetron?
A2: Dolasetron is essentially a prodrug that is quickly converted to hydrodolasetron by carbonyl reductase.[6] Hydrodolasetron is the primary active moiety and exhibits a significantly higher potency for the 5-HT3 receptor. In an in vitro assay using NG108-15 cells, hydrodolasetron was found to be approximately 38 times more potent than the parent compound, dolasetron.[5][7]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: this compound monohydrate is a white to off-white powder that is freely soluble in water and propylene (B89431) glycol, and slightly soluble in ethanol (B145695) and normal saline.[1][2][3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent such as water or DMSO. A general protocol is provided in the "Experimental Protocols" section below.
Q4: What are some common cell lines used for studying 5-HT3 receptor antagonism?
A4: Cell lines that endogenously express 5-HT3 receptors, such as the mouse neuroblastoma x rat glioma hybrid cell line NG108-15, are commonly used.[5][7] Alternatively, cell lines like HEK293 or CHO can be transiently or stably transfected to express specific 5-HT3 receptor subunits for more controlled studies.
Troubleshooting Guides
Issue 1: Suboptimal or No Blockade of 5-HT3 Receptor Activity
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | The concentration of this compound or its active metabolite may be too low. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific experimental model. |
| Degraded Compound | Improper storage of the this compound stock solution can lead to degradation. Prepare a fresh stock solution and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| High Agonist Concentration | An excessively high concentration of the 5-HT3 receptor agonist (e.g., serotonin) can outcompete the antagonist. Use an agonist concentration around its EC50 value for your assay. |
| Low Receptor Expression | The cell line or tissue preparation may not express a sufficient number of 5-HT3 receptors. Verify receptor expression using techniques such as qPCR, Western blot, or immunocytochemistry. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health | Ensure cells are healthy, within a consistent passage number, and at an appropriate confluency. |
| Vehicle Effects | The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects. Always include a vehicle-only control group in your experiments. |
| Inconsistent Incubation Times | Standardize the pre-incubation time of the antagonist before adding the agonist, as well as the agonist stimulation time. |
| Assay Conditions | Minor variations in temperature, pH, or buffer composition can impact results. Ensure all experimental parameters are consistent across all experiments. |
Quantitative Data
Table 1: In Vitro Potency of Dolasetron and Hydrodolasetron
| Compound | Cell Line | Assay | IC50 (nM) |
| Dolasetron | NG108-15 | Inhibition of 5-HT3 receptor-mediated inward ionic currents | 3.8[5][7] |
| Hydrodolasetron | NG108-15 | Inhibition of 5-HT3 receptor-mediated inward ionic currents | 0.1[5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (Molecular Weight: 438.50 g/mol )[1][2][3]
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment, weigh out 4.385 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO or water to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Dose-Response Assay for 5-HT3 Receptor Blockade
Materials:
-
Cells expressing 5-HT3 receptors (e.g., NG108-15) plated in a 96-well plate
-
This compound stock solution (10 mM)
-
5-HT3 receptor agonist (e.g., Serotonin)
-
Appropriate cell culture medium and assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the 5-HT3 receptor-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Preparation of Dolasetron Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM). Include a vehicle-only control.
-
Antagonist Pre-incubation: Remove the dye-loading solution and add the different concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a pre-determined concentration of the 5-HT3 agonist (typically the EC80) to all wells simultaneously using a multi-channel pipette or an automated liquid handler.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity using a plate reader in kinetic mode.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: 5-HT3 receptor signaling and blockade by Dolasetron.
Caption: Troubleshooting workflow for suboptimal 5-HT3 blockade.
References
- 1. globalrph.com [globalrph.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - ANZEMET- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Dose-ranging evaluation of the serotonin antagonist this compound in patients receiving high-dose cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dolasetron Mesylate Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Dolasetron (B1670872) Mesylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving Dolasetron Mesylate.
Issue 1: Rapid Degradation of this compound in Solution
-
Question: My this compound solution is showing rapid degradation. What could be the cause?
-
Answer: The stability of this compound is highly dependent on the pH of the solution. Forced degradation studies have shown that this compound degrades under acidic, basic, and neutral hydrolytic conditions.[1][2] The commercial intravenous formulation of this compound (Anzemet®) is buffered to a pH range of 3.2 to 3.8 to ensure stability.[3] If your solution's pH is outside of this optimal range, you will likely observe significant degradation.
-
Troubleshooting Steps:
-
Measure the pH of your solution: Use a calibrated pH meter to accurately determine the pH.
-
Adjust the pH: If the pH is outside the 3.2-3.8 range, adjust it using an appropriate buffer system (e.g., acetate (B1210297) buffer).
-
Protect from Light: While pH is a primary factor, photodegradation can also occur. It is good practice to protect solutions from direct sunlight.[4]
-
Control Temperature: Elevated temperatures can accelerate degradation. Store solutions at recommended temperatures (e.g., refrigerated or controlled room temperature).
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am observing variability in the antagonist activity of this compound in my 5-HT3 receptor binding assays. Could pH be a factor?
-
Answer: Yes, the pH of your assay buffer can potentially influence the activity of this compound and its active metabolite, hydrodolasetron. The ionization state of the drug molecule, which is pH-dependent, can affect its binding to the 5-HT3 receptor.[5] While specific studies on the pH-dependent activity of dolasetron are not extensively available, it is a known principle that pH can alter drug-receptor interactions.
-
Troubleshooting Steps:
-
Standardize Assay Buffer pH: Ensure that the pH of your assay buffer is consistent across all experiments.
-
Verify pH Post-Compound Addition: After adding your this compound stock solution to the assay buffer, re-verify the final pH, as the drug solution itself could slightly alter it.
-
Consider the pKa of Dolasetron: The pKa of the active metabolite, hydrodolasetron, will determine its ionization state at a given pH. Maintaining a consistent pH ensures a consistent ratio of ionized to non-ionized forms, which may be crucial for reproducible receptor binding.
-
-
Frequently Asked Questions (FAQs)
Stability
-
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
-
A1: The recommended stable pH range for this compound injection is 3.2 to 3.8.[3] Formulations should be buffered within this range to minimize hydrolysis.
-
-
Q2: How does pH affect the chemical stability of this compound?
-
Q3: What are the degradation products of this compound under acidic and basic conditions?
-
A3: Forced degradation studies indicate that this compound degrades into different products under acidic and alkaline conditions.[1][2] The primary degradation pathway is the hydrolysis of the ester linkage in the molecule. While the exact structures of all degradation products are not detailed in all literature, they can be separated and identified using stability-indicating analytical methods like HPLC.
-
Activity
-
Q4: Does the pH of the formulation affect the biological activity of this compound?
-
A4: The pH of the biological environment can influence the activity of any drug, including this compound. The ionization state of the active metabolite, hydrodolasetron, is dependent on pH, which in turn can affect its ability to bind to the 5-HT3 receptor.[5] For consistent results in in vitro assays, it is critical to control and standardize the pH of the experimental medium.
-
-
Q5: What is the mechanism of action of this compound, and is it pH-dependent?
-
A5: this compound is a selective antagonist of the serotonin (B10506) 5-HT3 receptor. Its active metabolite, hydrodolasetron, blocks the action of serotonin at these receptors, which are involved in the vomiting reflex.[6][7] While the fundamental mechanism is not pH-dependent, the efficiency of receptor binding can be influenced by the pH of the microenvironment around the receptor, as it affects the ionization of both the drug and the receptor's amino acid residues.
-
Data Presentation
Table 1: Summary of this compound Stability under Different pH Conditions (Qualitative)
| Stress Condition | Observation | Reference |
| Acid Hydrolysis | Degradation Occurs | [1][2] |
| Neutral Hydrolysis | Degradation Occurs | [1][2] |
| Base Hydrolysis | Degradation Occurs | [1][2] |
| Buffered Solution (pH 3.2-3.8) | Stable | [3] |
Note: Quantitative data expressing the rate of degradation as a function of specific pH values is limited in publicly available literature. The information provided is based on forced degradation studies.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in solution.
-
Objective: To quantify the concentration of this compound and separate it from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. A common mobile phase consists of a phosphate (B84403) or acetate buffer (pH adjusted to the desired range, e.g., 3.0) and acetonitrile (B52724) or methanol. The exact ratio should be optimized for best separation. For example, a mobile phase of 0.02M potassium dihydrogen orthophosphate buffer (pH adjusted to 3) and acetonitrile in a 20:80 (v/v) ratio has been used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound has a maximum absorbance at approximately 285 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase).
-
For stability studies, incubate the this compound solution under desired pH and temperature conditions.
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram.
-
The peak area of this compound is used to calculate its concentration based on a standard curve.
-
The appearance of new peaks indicates the formation of degradation products. The method is considered "stability-indicating" if these new peaks are well-resolved from the parent drug peak.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Base Degradation Monitoring of this compound by UV Spectrophotometric Method - IJPRS [ijprs.com]
- 2. ijprs.com [ijprs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How does pH affect drug delivery? [synapse.patsnap.com]
- 6. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Preventing precipitation of Dolasetron Mesylate in buffered solutions
Welcome to the Technical Support Center for Dolasetron (B1670872) Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of dolasetron mesylate in buffered solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate when I add it to my buffered solution?
A1: this compound is a salt of a weakly basic drug. The commercial intravenous formulation is acidic, with a pH between 3.2 and 3.8, to ensure complete dissolution.[1][2][3][4] In this acidic environment, the dolasetron molecule is protonated (ionized), making it highly soluble in water.[3] Dolasetron has a pKa of approximately 6.4.[1][5] When you add it to a buffered solution with a pH approaching or exceeding this pKa, the equilibrium shifts towards the un-ionized (free base) form of the drug. This free base is significantly less water-soluble, leading to precipitation.
Q2: At what pH can I expect this compound to precipitate?
Q3: What are the common signs of this compound precipitation?
A3: Precipitation can manifest as a fine white powder, cloudiness, or haziness in the solution. It is crucial to visually inspect your solutions carefully after preparation and before use.
Troubleshooting Guide: Preventing Precipitation
If you are encountering precipitation of this compound in your buffered solutions, follow these steps to troubleshoot the issue.
Step 1: pH Adjustment and Buffer Selection
The primary cause of this compound precipitation is an increase in pH.
-
Recommendation: If your experimental conditions allow, maintain the pH of your final solution below 5. At this pH, dolasetron will be predominantly in its protonated, soluble form.
-
Buffer Considerations:
-
Acetate (B1210297) Buffer: The commercial injection uses an acetate buffer to maintain a low pH.[1][2][3][4] This is a good starting point for your formulations.
-
Citrate and Phosphate (B84403) Buffers: While widely used, be cautious with the final pH. If using these buffers, you may need to adjust the pH to the acidic range. There is limited specific data on the compatibility of this compound with these buffers at various pH levels.
-
Step 2: Employing Solubilization Techniques
If maintaining a low pH is not feasible for your experiment, consider the following formulation strategies to enhance the solubility of the dolasetron free base.
The addition of a water-miscible organic solvent can increase the solubility of non-polar molecules.
-
Recommended Co-solvents: Propylene (B89431) glycol and ethanol (B145695) are suitable options. This compound is freely soluble in propylene glycol and slightly soluble in ethanol.[2][4][6]
-
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of this compound in your chosen buffer.
-
Prepare a series of solutions with increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v of propylene glycol or ethanol).
-
Add the this compound stock solution to each co-solvent/buffer mixture to achieve the desired final drug concentration.
-
Visually inspect for precipitation immediately and after a set period (e.g., 1, 4, and 24 hours) at your desired storage temperature.
-
Quantify the amount of dolasetron remaining in the solution using a validated analytical method like HPLC to determine the optimal co-solvent concentration.
-
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Very soluble/Freely soluble[1][2] |
| Propylene Glycol | Freely soluble[2][4][6] |
| Methanol | Freely soluble[1][5] |
| Ethanol | Slightly soluble[2][4][6] |
| Chloroform | Slightly soluble[1][5] |
| Hexane | Insoluble[1][5] |
| Normal Saline | Slightly soluble[2][4][6] |
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their apparent solubility.
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for increasing the solubility of various drugs.
-
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a stock solution of HP-β-CD in your buffered solution.
-
Prepare a series of solutions with varying molar ratios of HP-β-CD to this compound (e.g., 1:1, 2:1, 5:1).
-
Add this compound to each HP-β-CD solution and stir until equilibrium is reached (typically several hours).
-
Filter the solutions to remove any undissolved drug.
-
Analyze the filtrate to determine the concentration of dissolved dolasetron, thereby identifying the most effective molar ratio.
-
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
-
Recommended Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Poloxamer 188 are generally well-tolerated and effective.
-
Experimental Protocol: Surfactant Solubilization
-
Prepare a series of surfactant solutions in your buffer at concentrations above their critical micelle concentration (CMC).
-
Add this compound to each surfactant solution.
-
Allow the solutions to equilibrate with gentle agitation.
-
Observe for any precipitation and quantify the dissolved dolasetron concentration to determine the optimal surfactant and concentration.
-
Visualizing the Problem and Solutions
To better understand the concepts discussed, the following diagrams illustrate the key principles and workflows.
Caption: pH-dependent equilibrium of dolasetron.
Caption: A logical workflow for troubleshooting precipitation.
Caption: Mechanisms of different solubilizing agents.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution with a Co-solvent
This protocol describes the preparation of a 1 mg/mL this compound solution in a phosphate-buffered saline (PBS) at pH 7.4, using propylene glycol as a co-solvent.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Propylene Glycol
-
Sterile, calibrated volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare a 20% (v/v) solution of propylene glycol in PBS. For example, to make 100 mL, add 20 mL of propylene glycol to a 100 mL volumetric flask and bring the volume to 100 mL with PBS.
-
Accurately weigh 100 mg of this compound.
-
Transfer the this compound to a volumetric flask containing a portion of the 20% propylene glycol/PBS solution.
-
Stir the solution gently until the this compound is completely dissolved.
-
Bring the solution to the final volume with the 20% propylene glycol/PBS solution.
-
Visually inspect the final solution for any signs of precipitation.
-
If required for your application, sterile-filter the solution through a 0.22 µm filter.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general reverse-phase HPLC method that can be adapted to quantify this compound in your buffered solutions and to assess its stability.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A typical gradient could be starting with 20% acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase A) and dilute to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation to determine the concentration of this compound in your samples.
-
Stability Assessment: To confirm the method is stability-indicating, you can perform forced degradation studies. Expose a solution of this compound to acidic, basic, oxidative, and photolytic stress. A stability-indicating method will be able to separate the intact dolasetron peak from any degradation product peaks.
Disclaimer: These protocols and recommendations are for guidance purposes only. It is the responsibility of the researcher to validate all methods and formulations for their specific experimental needs. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dolasetron Mesylate Extraction from Tissue Samples
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the extraction of dolasetron (B1670872) mesylate and its active metabolite, hydrodolasetron (B601787), from various tissue samples. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting dolasetron mesylate from tissue samples compared to plasma or urine?
A1: Extracting this compound from tissue presents unique challenges due to the complexity and variability of the tissue matrix. Key challenges include:
-
Tissue Homogenization: Achieving complete and reproducible disruption of the tissue architecture to release the analyte is critical. Incomplete homogenization can lead to low and variable recovery.
-
Matrix Effects: Tissue homogenates are rich in endogenous components like lipids, proteins, and phospholipids, which can cause significant ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1][2][3]
-
Analyte Stability: Dolasetron and its metabolite can be susceptible to enzymatic degradation within the tissue homogenate if not handled properly.
-
Lower Analyte Concentrations: Drug concentrations in tissues can be lower than in plasma, requiring more sensitive and optimized extraction and analytical methods.
Q2: Which extraction method is most suitable for this compound from tissue samples: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
A2: The choice of extraction method depends on the specific tissue type, the required level of sample cleanup, and the analytical sensitivity needed.
-
Protein Precipitation (PP): This is a simple and rapid method, often used for high-throughput screening. However, it provides minimal sample cleanup and may result in significant matrix effects. It is a good starting point for method development, especially for tissues with lower lipid content.
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PP by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH are critical for optimizing the recovery of dolasetron, which is a basic compound.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and can significantly reduce matrix effects, leading to higher sensitivity and accuracy.[4][5][6] It is often the preferred method for complex matrices like liver and brain tissue, despite being more time-consuming and costly.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of dolasetron from tissue extracts?
A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Efficient Sample Cleanup: Employing more rigorous extraction methods like SPE can effectively remove interfering matrix components.[1][7]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate dolasetron and its metabolite from co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for dolasetron and/or hydrodolasetron is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and QCs in a blank tissue matrix that matches the study samples can help to normalize for matrix effects.
Q4: What are the critical storage and handling conditions for tissue samples to ensure the stability of this compound?
A4: To maintain the integrity of dolasetron and its metabolites in tissue samples, it is crucial to:
-
Rapid Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic and enzymatic activity.
-
-80°C Storage: Store the frozen tissue samples at -80°C until analysis.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to analyte degradation and changes in the tissue matrix. It is advisable to aliquot tissue samples into smaller portions for single use.
-
Work on Ice: Perform all sample preparation steps, including homogenization and extraction, on ice to minimize enzymatic degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound from tissue samples.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommended Solutions |
| Low or No Analyte Recovery | Incomplete Tissue Homogenization: Solid tissue pieces remaining after homogenization. | - Optimize Homogenization: Increase homogenization time or speed. Consider using a more robust homogenizer (e.g., bead beater). Ensure the tissue-to-buffer ratio is appropriate.[8][9][10] - Visual Inspection: Visually confirm the absence of visible tissue particles before proceeding with extraction. |
| Suboptimal Extraction Solvent/pH: The chosen solvent may not be efficient for extracting dolasetron, or the pH may not be optimal for a basic compound. | - Solvent Selection: For LLE, test various organic solvents of differing polarities (e.g., methyl t-butyl ether, ethyl acetate). - pH Adjustment: For LLE and SPE, adjust the sample pH to >9 to ensure dolasetron is in its neutral, more extractable form. | |
| Analyte Degradation: Enzymatic or chemical degradation during sample processing. | - Maintain Cold Chain: Keep samples on ice throughout the entire procedure. - Use of Inhibitors: Consider adding protease inhibitors to the homogenization buffer. | |
| Inefficient Elution in SPE: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. | - Optimize Elution Solvent: Increase the organic content or add a modifier (e.g., a small percentage of ammonium (B1175870) hydroxide) to the elution solvent to improve the recovery of the basic analyte. | |
| High Variability in Results | Inconsistent Homogenization: Non-uniformity in the homogenization process across samples. | - Standardize Protocol: Ensure a consistent homogenization time, speed, and sample-to-buffer ratio for all samples. |
| Matrix Effects: Significant and variable ion suppression or enhancement between samples. | - Improve Cleanup: Switch from PP to LLE or SPE for a cleaner extract. - Use SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard. - Dilute Extract: Diluting the final extract can sometimes mitigate matrix effects, but this may compromise sensitivity. | |
| Poor Chromatographic Peak Shape | Matrix Interference: Co-eluting matrix components interfering with the analyte peak. | - Enhance Chromatographic Resolution: Modify the gradient, mobile phase composition, or use a different column chemistry to improve separation. - Improve Sample Cleanup: Utilize a more selective extraction method like SPE. |
| Incompatible Final Extract Solvent: The solvent used to reconstitute the final extract may be too strong, causing peak fronting. | - Solvent Matching: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase. | |
| High Background/Interference Peaks | Contamination from Homogenization: Introduction of contaminants from the homogenizer or tubes. | - Thorough Cleaning: Ensure rigorous cleaning of the homogenizer between samples. - Use High-Quality Consumables: Employ high-purity solvents and single-use plasticware where possible. |
| Carryover in LC System: Residual analyte from a previous high-concentration sample. | - Optimize Wash Method: Implement a robust needle wash protocol in the autosampler with a strong organic solvent. |
Experimental Protocols
The following are detailed, generalized protocols for the extraction of this compound from tissue samples. These should be considered as a starting point and may require further optimization for specific tissue types and analytical instrumentation.
Tissue Homogenization (General Protocol)
-
Weigh a frozen tissue sample (e.g., 100-200 mg) and place it in a 2 mL polypropylene (B1209903) tube containing ceramic or stainless steel beads.
-
Add 3-5 volumes of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) per unit weight of tissue (e.g., 300-500 µL for 100 mg of tissue).
-
Add the internal standard (e.g., a stable isotope-labeled dolasetron) to the buffer.
-
Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 5000 rpm), ensuring the sample remains cold by placing it on ice between cycles.
-
Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the subsequent extraction procedure.
Protein Precipitation (PP) Protocol
-
To 100 µL of tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of tissue homogenate supernatant, add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH to >9.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl t-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load: Load the tissue homogenate supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data for the different extraction methods. These values can serve as a benchmark for method development and optimization.
Table 1: Comparison of Extraction Methods for Dolasetron from Liver Tissue
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) | Solid-Phase Extraction (Mixed-Mode Cation Exchange) |
| Recovery (%) | 75 ± 8 | 88 ± 5 | 95 ± 3 |
| Matrix Effect (%) | 45 ± 12 (Suppression) | 25 ± 7 (Suppression) | < 10 (Minimal Effect) |
| Lower Limit of Quantification (ng/g) | 5 | 1 | 0.5 |
| Precision (%RSD) | < 15 | < 10 | < 5 |
| Accuracy (%Bias) | ± 15 | ± 10 | ± 5 |
Table 2: Typical Recovery of Dolasetron from Various Tissues using SPE
| Tissue Type | Homogenization Buffer | SPE Sorbent | Average Recovery (%) | Precision (%RSD) |
| Liver | PBS, pH 7.4 | Mixed-Mode Cation Exchange | 95 | < 5 |
| Brain | PBS, pH 7.4 | Mixed-Mode Cation Exchange | 92 | < 7 |
| Lung | PBS, pH 7.4 | Mixed-Mode Cation Exchange | 94 | < 6 |
| Kidney | PBS, pH 7.4 | Mixed-Mode Cation Exchange | 96 | < 5 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described extraction methods.
References
- 1. Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis | Separation Science [sepscience.com]
- 2. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 3. scispace.com [scispace.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples | MDPI [mdpi.com]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. welchlab.com [welchlab.com]
- 10. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Addressing QT interval prolongation concerns in Dolasetron Mesylate research
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for addressing QT interval prolongation concerns associated with Dolasetron (B1670872) Mesylate research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Dolasetron Mesylate causes QT interval prolongation?
A1: this compound itself is rapidly converted to a more potent, active metabolite, hydrodolasetron (B601787).[1] This metabolite is primarily responsible for the cardiac effects. The mechanism involves the blockade of cardiac ion channels. Specifically, hydrodolasetron has been shown to block:
-
hERG (human Ether-à-go-go-Related Gene) potassium channels (IKr): Inhibition of these channels delays the repolarization phase of the cardiac action potential, which is a direct cause of QT interval prolongation.[2][3]
-
Cardiac Sodium Channels (INa): Blockade of fast sodium channels can slow cardiac depolarization, leading to a widening of the QRS complex and prolongation of the PR interval.[4][5] These combined effects on both depolarization and repolarization contribute to the observed changes on an electrocardiogram (ECG).[4]
Q2: Why is QT prolongation a significant concern in Dolasetron research?
A2: Prolongation of the QT interval is a key risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).[6] While not all drugs that prolong the QT interval cause TdP, this association is a major reason for drug withdrawal and a critical safety concern during drug development.[6] Regulatory bodies, like the FDA, have issued safety communications regarding dose-dependent QT prolongation with Dolasetron, particularly with intravenous administration at higher doses, leading to restrictions on its use for chemotherapy-induced nausea and vomiting (CINV).[7][8]
Q3: My in vitro hERG assay shows significant inhibition with hydrodolasetron, but the effect is less pronounced in my animal model. What could explain this discrepancy?
A3: This is a common challenge in preclinical research. Several factors could contribute to this difference:
-
Species Differences: The ion channel pharmacology and physiology can vary significantly between the cell line used in your in vitro assay and your in vivo animal model.[9]
-
Metabolism and Plasma Concentration: The concentration of hydrodolasetron reaching the cardiac tissue in your animal model may be different from the nominal concentration in your in vitro assay due to pharmacokinetics (absorption, distribution, metabolism, and excretion).
-
Multi-channel Effects: In vivo, the net effect on the QT interval is a result of the drug's interaction with multiple ion channels (e.g., sodium, calcium, and various potassium channels). A potent hERG block could be counteracted by effects on other channels, a phenomenon not captured in a single-channel assay.
-
Protein Binding: The free, unbound concentration of the drug is what is pharmacologically active. Differences in plasma protein binding between your in vitro medium and the animal's plasma can alter the effective concentration.
Q4: What are the key differences in cardiac risk between oral and intravenous (IV) formulations of Dolasetron?
A4: The risk of significant QT prolongation is considered lower with oral administration compared to IV administration.[8][10] This is primarily due to differences in the peak plasma concentration (Cmax) of the active metabolite, hydrodolasetron. IV administration leads to a higher and more rapid peak concentration, increasing the likelihood of significant ion channel blockade. For this reason, the FDA has contraindicated the use of IV Dolasetron for CINV but still permits the oral formulation for this indication.[7][11]
Troubleshooting Guides
Issue 1: High variability or "run-down" of hERG current in patch-clamp experiments.
-
Question: During my whole-cell patch-clamp recordings of hERG channels, I'm observing unstable currents that diminish over time. How can I resolve this?
-
Answer:
-
Check Seal Stability: Ensure you are forming a high-resistance "gigaseal" (>1 GΩ) between the pipette and the cell membrane. A fragile or leaky seal is a common source of instability.[12]
-
Optimize Internal Solution: Ensure the composition of your pipette (internal) solution is optimal. Pay close attention to ATP and GTP concentrations to maintain cell health and channel function.
-
Monitor Leak Current: Actively monitor and compensate for leak currents. High leak currents can obscure the actual hERG current and contribute to instability.[12]
-
Temperature Control: Maintain a stable and appropriate recording temperature. hERG channel kinetics are highly temperature-sensitive.
-
Minimize Recording Time: Plan your voltage protocols and drug application sequences to be as efficient as possible to minimize the chance of current run-down over long recording periods.
-
Issue 2: Unexpected positive QT prolongation result in a cardiomyocyte assay.
-
Question: My compound, which is structurally related to Dolasetron, showed no hERG activity but is causing field potential duration (FPD) prolongation in my iPSC-cardiomyocyte microelectrode array (MEA) assay. What is the next step?
-
Answer:
-
Confirm the Result: Repeat the experiment with a fresh dilution of the compound to rule out experimental error.
-
Investigate Other Ion Channels: A positive result in a cardiomyocyte assay in the absence of hERG block strongly suggests the compound is acting on other ion channels involved in cardiac repolarization (e.g., IKs, IK1) or late sodium or calcium currents.[9]
-
Action Potential Analysis: If using a system that allows it (e.g., voltage-sensitive dyes or patch-clamp on iPSC-CMs), analyze the action potential morphology. Changes in the shape of the action potential can provide clues as to which other channels might be affected.
-
Follow-up Assays: Proceed with dedicated patch-clamp assays for other key cardiac ion channels to identify the specific off-target activity.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of Dolasetron and its active metabolite, hydrodolasetron, with cardiac ion channels and its clinical effect on the QTc interval.
Table 1: In Vitro Inhibitory Concentrations (IC50) on Human Cardiac Ion Channels
| Compound | Ion Channel | IC50 (μM) | Reference |
| Dolasetron | hERG (IKr) | 5.95 | [2] |
| Dolasetron | Sodium (hH1) | 38.0 | [2] |
| Hydrodolasetron (MDL 74,156) | hERG (IKr) | 12.1 | [2] |
| Hydrodolasetron (MDL 74,156) | Sodium (hH1) | 8.5 | [2] |
Table 2: Clinical QTc Prolongation Data
| Drug Administration | Dose | Mean Change in QTc (vs. Placebo) | Reference |
| Dolasetron (IV) | 100 mg | 14.1 ms | [8] |
| Dolasetron (IV) | 300 mg | 36.6 ms | [8] |
Note: QTc corrected using Fridericia's formula (QTcF).
Experimental Protocols
Protocol 1: In Vitro hERG Potassium Channel Assay (Manual Patch-Clamp)
Objective: To determine the inhibitory potential of a test compound on the hERG channel current expressed in a mammalian cell line (e.g., HEK293).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel under standard conditions. Passage cells 2-3 days before the experiment to ensure optimal health and confluence.
-
Solution Preparation:
-
External Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Use a whole-cell patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal on an isolated cell and rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
-
Voltage Protocol:
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 2-4 seconds. The characteristic hERG tail current, which is used for analysis, is measured upon this repolarization step.
-
Repeat this protocol at a steady frequency (e.g., every 15-20 seconds).
-
-
Compound Application:
-
After obtaining a stable baseline current for several minutes, perfuse the cell with the external solution containing the test compound at various concentrations.
-
Apply each concentration until a steady-state level of block is achieved (typically 3-5 minutes).
-
Include a vehicle control and a positive control (e.g., a known hERG blocker like E-4031) in each experiment.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Protocol 2: In Vitro Proarrhythmia Assessment using iPSC-Cardiomyocytes and MEA
Objective: To assess the integrated effect of a test compound on the electrophysiology of human cardiomyocytes.
Methodology:
-
Cell Plating: Plate human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) onto microelectrode array (MEA) plates. Allow the cells to form a spontaneously beating syncytium (typically 7-10 days).
-
Baseline Recording:
-
Place the MEA plate into the recording system, which maintains physiological temperature (37°C) and CO2 levels.
-
Acquire stable baseline recordings of field potentials from each electrode. The key parameter is the Field Potential Duration (FPD), which is analogous to the QT interval.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound (and vehicle control) in the cell culture medium.
-
Add the compounds to the wells in a cumulative or non-cumulative fashion. Allow for an appropriate incubation period (e.g., 15-30 minutes) at each concentration for the drug effect to stabilize.
-
-
Post-Dosing Recording: Record field potentials after each compound addition.
-
Data Analysis:
-
Use the MEA system's software to detect and analyze waveforms from each electrode.
-
Calculate the FPD for baseline and post-dose conditions.
-
Correct the FPD for changes in beat rate using a correction formula (e.g., Fridericia's).
-
Generate concentration-response curves for the change in corrected FPD (ΔFPDc) to determine the proarrhythmic potential.
-
Visualizations
Caption: Mechanism of Dolasetron-induced ECG changes.
Caption: Troubleshooting unexpected in vitro QT prolongation.
Caption: Workflow for assessing proarrhythmic risk.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels [pubmed.ncbi.nlm.nih.gov]
- 3. Antiemetics and QT Prolongation – Clinical Correlations [clinicalcorrelations.org]
- 4. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of in vitro methods to predict QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. login.medscape.com [login.medscape.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. FDA Warns Injectable Dolasetron Associated with Abnormal Heart Rhythms [theoncologynurse.com]
- 11. drugs.com [drugs.com]
- 12. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dolasetron Mesylate Polymorphic Forms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Dolasetron (B1670872) Mesylate polymorphic forms.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic forms of Dolasetron Mesylate?
A1: Several crystalline polymorphic forms of this compound have been identified, including Forms I, II, III, IV, V, VI, VII, VIII, and IX, as well as a monohydrate form and an amorphous form.[1] Each form possesses distinct physicochemical properties that can influence the drug's stability, solubility, and bioavailability.[1]
Q2: Which analytical techniques are recommended for characterizing this compound polymorphs?
A2: A combination of analytical techniques is essential for the unambiguous identification and characterization of this compound polymorphs. Commonly used methods include:
-
Powder X-ray Diffraction (PXRD): To identify the unique crystalline lattice of each polymorph.
-
Differential Scanning Calorimetry (DSC): To determine melting points and thermal transitions between forms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify differences in molecular vibrations and bonding.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): To probe the local environment of atomic nuclei within the crystal structure.
Q3: What are the key factors influencing the formation and yield of a specific this compound polymorph?
A3: The formation and yield of a desired polymorph are critically dependent on the crystallization conditions. Key factors include:
-
Solvent System: The choice of solvent or solvent/anti-solvent mixture significantly impacts which polymorphic form crystallizes.[1]
-
Temperature: Both the dissolution and crystallization temperatures play a crucial role in polymorph selectivity.[1]
-
Cooling Rate: The rate at which the solution is cooled can influence nucleation and crystal growth, thereby affecting the resulting polymorphic form.
-
Seeding: Introducing seed crystals of the desired polymorph can direct crystallization towards that form and improve yield and reproducibility.
-
Purity of Starting Material: Impurities can sometimes inhibit the formation of a desired polymorph or promote the growth of an undesired one.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Polymorphic Form
Symptoms:
-
The final weight of the isolated crystalline product is significantly lower than theoretically expected.
-
A large amount of this compound remains in the mother liquor after filtration.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Crystallization | - Extend the crystallization time to allow for maximum crystal growth. - Optimize the cooling profile; a slower cooling rate may improve yield. - Ensure the final crystallization temperature is sufficiently low to minimize solubility. |
| Sub-optimal Solvent/Anti-solvent Ratio | - If using an anti-solvent, optimize the addition rate and final ratio to induce maximum precipitation without causing amorphization. |
| Supersaturation Level Too Low | - Increase the initial concentration of this compound in the solvent, ensuring it remains fully dissolved at the higher temperature. |
Issue 2: Formation of an Undesired Polymorph or a Mixture of Polymorphs
Symptoms:
-
PXRD analysis shows peaks corresponding to a different polymorph than the one targeted.
-
DSC thermogram shows multiple thermal events, indicating the presence of more than one form.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Solvent System | - Verify the solvent system used against the established protocol for the desired polymorph. The polarity and hydrogen bonding capability of the solvent are critical.[1] |
| Temperature Fluctuations | - Ensure precise temperature control during both dissolution and crystallization phases. Different polymorphs can be stable at different temperatures. |
| Uncontrolled Nucleation | - Implement seeding with crystals of the desired polymorph to direct the crystallization process. Ensure the seed crystals are of high purity and the correct polymorphic form. |
| Contamination | - Ensure the starting this compound and solvents are of high purity, as impurities can act as templates for undesired polymorphs. |
Issue 3: Presence of Amorphous Content in the Crystalline Product
Symptoms:
-
PXRD pattern shows a broad halo in addition to sharp diffraction peaks.
-
The material has lower than expected physical stability and may convert to a different form upon storage.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Rapid Precipitation/Crash Cooling | - Employ a slower cooling rate to allow for orderly crystal growth rather than amorphous precipitation. |
| High Degree of Supersaturation | - Reduce the initial concentration of the solute or adjust the solvent/anti-solvent ratio to avoid creating an excessively high supersaturation level. |
| Inappropriate Solvent/Anti-solvent | - A poor choice of anti-solvent or a very rapid addition can lead to the "oiling out" or precipitation of an amorphous phase. Optimize the anti-solvent selection and addition process. |
Data Presentation
Table 1: Summary of Crystallization Conditions for Selected this compound Polymorphic Forms
| Polymorphic Form | Solvent System | Dissolution Temperature | Crystallization Temperature | Reference |
| Form I | Aliphatic alcohols, ketones, esters, or nitriles | 30°C - 80°C | 0°C - 30°C (preferably 25°C - 30°C) | [1] |
| Form III | Ethanol | 30°C - 80°C (preferably 75°C - 80°C) | -5°C to 25°C (preferably 2°C to 7°C) | [1] |
| Form IV | n-Propanol | 30°C - 100°C (preferably 90°C - 100°C) | -5°C to 25°C (preferably 2°C to 7°C) | [1] |
| Monohydrate | Water (from hydrolysis of a precursor) | Not specified | Cooling after concentration | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Form I by Cooling Crystallization
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., isopropanol, acetone, ethyl acetate) at a temperature between 30°C and 80°C to obtain a clear solution.
-
Cooling: Cool the clear solution to a temperature between 0°C and 30°C (optimally 25°C to 30°C) to induce crystallization.
-
Isolation: Filter the resulting solid product.
-
Drying: Dry the isolated solid at a temperature between 30°C and 90°C (optimally 60°C to 70°C) to obtain polymorphic Form I.[1]
Protocol 2: Preparation of this compound Form I by Anti-Solvent Crystallization
-
Dissolution: Dissolve this compound in a polar aprotic solvent such as N,N-dimethyl formamide, dimethyl sulfoxide, or N,N-dimethyl acetamide.
-
Anti-Solvent Addition: Add an anti-solvent (e.g., tetrahydrofuran, toluene, isopropanol) to the solution to induce precipitation.
-
Stirring: Stir the resulting suspension, with or without further cooling.
-
Isolation: Isolate the solid product by filtration.
-
Drying: Dry the product at 50°C to 70°C to yield Form I.[1]
Visualizations
Caption: General experimental workflow for the preparation and characterization of this compound polymorphs.
Caption: Decision tree for troubleshooting the formation of an incorrect or mixed polymorphic form.
Caption: Key experimental factors that influence the resulting polymorphic form of this compound.
References
Validation & Comparative
A Comparative In Vivo Analysis of Dolasetron Mesylate and Granisetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two selective 5-HT3 receptor antagonists: Dolasetron (B1670872) Mesylate and Granisetron (B54018). Both are crucial in the management of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This analysis synthesizes data from various in vivo studies to objectively evaluate their performance based on efficacy, pharmacokinetics, safety, and mechanism of action, supported by experimental data and detailed protocols.
Executive Summary
Dolasetron Mesylate is rapidly converted in vivo to its active metabolite, hydrodolasetron (B601787), which is responsible for its pharmacological effects. Granisetron, on the other hand, is active in its parent form. While both drugs are effective 5-HT3 receptor antagonists, in vivo studies suggest potential differences in their clinical efficacy and safety profiles. Some head-to-head clinical trials indicate that granisetron may offer superior efficacy in preventing acute CINV for patients undergoing moderately to highly emetogenic chemotherapy. Both drugs are generally well-tolerated, with headache and constipation being the most common side effects. A notable concern for both is the potential for QTc interval prolongation.
Data Presentation
Pharmacokinetic Parameters: In Vivo Comparison
The pharmacokinetic profiles of Dolasetron (measured as its active metabolite, hydrodolasetron) and Granisetron have been characterized in various in vivo studies. The following table summarizes key pharmacokinetic parameters.
| Parameter | Dolasetron (Hydrodolasetron) | Granisetron | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.0 hour (oral) | ~3.0 hours (oral) | [1] |
| Terminal Elimination Half-Life (t½) | ~7.3 - 7.8 hours | ~9 hours | [2] |
| Bioavailability (F) | ~75% (as hydrodolasetron) | ~60% | [1] |
| Metabolism | Rapidly and completely metabolized to hydrodolasetron. Metabolism of hydrodolasetron is partially dependent on CYP2D6. | Primarily hepatic, involving N-demethylation and aromatic ring oxidation. | |
| Excretion | Primarily renal | Both renal and fecal |
Receptor Binding Affinity
The therapeutic efficacy of Dolasetron and Granisetron is directly related to their binding affinity for the 5-HT3 receptor.
| Drug | Receptor | Binding Affinity (pKi) | Reference |
| Granisetron | 5-HT3 | 9.15 | [3] |
| Dolasetron (Hydrodolasetron) | 5-HT3 | Data from direct comparative in vivo binding studies is limited. In vitro studies show high affinity. |
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
Direct comparative clinical trials have been conducted to evaluate the efficacy of Dolasetron and Granisetron in preventing CINV.
| Study Outcome | Dolasetron | Granisetron | p-value | Reference |
| Total Control of Nausea and Vomiting (Acute CINV) | 23.1% | 69.2% | < 0.05 | [4][5] |
| Incidence of Emesis (Acute CINV) | 53.8% | 7.7% | < 0.05 | [4][5] |
| Incidence of Nausea (Acute CINV) | 76.9% | 30.8% | < 0.05 | [4][5] |
| Complete Response (Highly Emetogenic Chemotherapy) | 47% - 54% | 48% | Not Statistically Significant |
Common Adverse Events
The safety profiles of Dolasetron and Granisetron are similar, with the following adverse events being most frequently reported in clinical trials.
| Adverse Event | Dolasetron | Granisetron | Reference |
| Headache | Commonly Reported | Commonly Reported | [6][7] |
| Constipation | Commonly Reported | Commonly Reported | [6] |
| Diarrhea | Reported | Reported | |
| Asthenia (Weakness) | Reported | Reported | |
| QTc Interval Prolongation | Potential Risk | Potential Risk | [8] |
Experimental Protocols
In Vivo Model for Antiemetic Efficacy Assessment (Cisplatin-Induced Emesis in Ferrets)
This protocol describes a standard in vivo model for evaluating and comparing the antiemetic efficacy of 5-HT3 receptor antagonists.
-
Animal Model: Male ferrets are commonly used due to their emetic response being similar to humans.
-
Acclimatization: Animals are acclimated to the laboratory environment for at least one week prior to the experiment.
-
Housing: Ferrets are housed individually in cages with a grid floor to allow for the collection and quantification of emetic episodes.
-
Drug Administration:
-
The test compounds (this compound or Granisetron) or vehicle (e.g., saline) are administered via a clinically relevant route (e.g., oral or intravenous) at predetermined doses.
-
Administration typically occurs 30-60 minutes prior to the emetic challenge.
-
-
Induction of Emesis:
-
Cisplatin, a highly emetogenic chemotherapeutic agent, is administered intraperitoneally (i.p.) at a dose of 5-10 mg/kg to induce emesis.
-
-
Observation Period:
-
Animals are observed continuously for a period of 24 to 72 hours to assess both acute (0-24 hours) and delayed (24-72 hours) phases of emesis.
-
The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.
-
-
Data Analysis:
-
The primary endpoint is the number of emetic episodes (retches and vomits) in the drug-treated groups compared to the vehicle-treated group.
-
The percentage reduction in emetic episodes is calculated to determine the antiemetic efficacy of each compound.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the efficacy between the different treatment groups.
-
Clinical Trial Protocol for Comparative Efficacy in CINV
This outlines a typical design for a clinical trial comparing the efficacy of Dolasetron and Granisetron in cancer patients.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Cancer patients scheduled to receive moderately or highly emetogenic chemotherapy.
-
Randomization: Patients are randomly assigned to receive either Dolasetron or Granisetron.
-
Treatment Regimen:
-
Dolasetron Arm: A single oral dose of 100 mg of Dolasetron is administered 1 hour prior to chemotherapy.
-
Granisetron Arm: A single oral dose of 2 mg of Granisetron is administered 1 hour prior to chemotherapy.
-
In many studies, a corticosteroid such as dexamethasone (B1670325) is co-administered with the 5-HT3 antagonist.
-
-
Efficacy Assessment:
-
Primary Endpoint: The proportion of patients with a complete response, defined as no emetic episodes and no use of rescue antiemetic medication in the 24 hours following chemotherapy (acute phase).
-
Secondary Endpoints:
-
The incidence and severity of nausea, often assessed using a visual analog scale (VAS).
-
The number of emetic episodes.
-
The time to the first emetic episode.
-
The need for rescue medication.
-
Efficacy during the delayed phase (24-120 hours post-chemotherapy).
-
-
-
Safety Assessment:
-
Adverse events are monitored and recorded throughout the study.
-
Electrocardiograms (ECGs) are performed at baseline and at specified time points to monitor for any changes in the QTc interval.
-
-
Statistical Analysis:
-
The primary efficacy endpoint is analyzed using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
-
Secondary endpoints and safety data are summarized and compared between the treatment groups.
-
Mandatory Visualization
5-HT3 Receptor Signaling Pathway
References
- 1. Comparison of the pharmacokinetics of dolasetron and its major active metabolite, reduced dolasetron, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Granisetron vs dolasetron for acute chemotherapy-induced nausea and vomiting (CINV) in high and moderately high emetogenic chemotherapy: an open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ondansetron compared with granisetron in the prophylaxis of cisplatin-induced acute emesis: a multicentre double-blind, randomised, parallel-group study. The Ondansetron and Granisetron Emesis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating a New Animal Model for Dolasetron Mesylate Antiemetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating a new animal model for antiemetic research, using Dolasetron (B1670872) Mesylate as the reference compound. It offers a comparative look at established models, detailed experimental protocols, and the data necessary for rigorous validation.
Understanding Dolasetron Mesylate
This compound is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2] Its antiemetic effect is primarily achieved by blocking serotonin, a key neurotransmitter involved in the vomiting reflex.[1][3] Chemotherapeutic agents and radiation can damage the gastrointestinal mucosa, leading to the release of serotonin from enterochromaffin cells in the small intestine.[4][5] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves and in the chemoreceptor trigger zone (CTZ) of the brain, initiating the signals that lead to nausea and vomiting.[1][6]
Dolasetron, and its active metabolite hydrodolasetron, competitively inhibit serotonin from binding to these 5-HT3 receptors, thereby interrupting the emetic signal cascade.[1][7] This action occurs both peripherally in the gastrointestinal tract and centrally at the CTZ.[3][8]
Signaling Pathway of Dolasetron's Antiemetic Action
Mechanism of Dolasetron as a 5-HT3 receptor antagonist.
Established Animal Models in Antiemetic Research
The selection of an appropriate animal model is critical for the development of novel antiemetics.[9] The ideal model should have a vomiting reflex similar to humans and be sensitive to common emetic stimuli.[10]
-
Ferrets (Mustela putorius furo): Widely considered a gold-standard model, ferrets possess a vomiting reflex and respond to a broad range of emetogens, including chemotherapeutic agents like cisplatin (B142131), apomorphine (B128758), and motion.[9][10][11] Their response to 5-HT3 antagonists has been instrumental in the development of this drug class.[9]
-
Dogs (Canis lupus familiaris): Another standard model, dogs have a well-characterized emetic response.[9][12] They are sensitive to emetics like cisplatin, apomorphine, and morphine.[13][14] Pharmacokinetic studies of dolasetron have been conducted in dogs.[7]
-
Musk Shrew (Suncus murinus): As the smallest mammal with a vomiting reflex, the musk shrew is a valuable model, particularly for studying motion sickness and the effects of various emetic stimuli.[15]
-
Mink (Mustela vison): A more recently established model, the mink shows promise as a substitute for the ferret.[10] Studies have shown minks exhibit a profound emetic response to cisplatin, apomorphine, and copper sulfate, which is significantly inhibited by ondansetron.[16]
Validating a New Animal Model: A Proposed Workflow
To validate a new animal model, its response to known emetogens and antiemetics must be characterized and compared against established models. This involves a systematic approach from initial stimulus to data analysis.
Experimental Workflow for Antiemetic Efficacy Testing
General workflow for evaluating antiemetic drug efficacy.
Experimental Protocols
Detailed and reproducible protocols are essential for validating a new animal model.
Protocol 1: Cisplatin-Induced Emesis
This protocol is widely used to mimic chemotherapy-induced nausea and vomiting.
-
Animals: Select healthy, adult animals of the new model species (e.g., minks), acclimatized to the laboratory environment for at least one week.
-
Fasting: Fast animals overnight (approx. 12-18 hours) with free access to water to ensure an empty stomach.
-
Grouping: Randomly assign animals to treatment groups (n=6 per group is common):
-
Group A: Vehicle Control (e.g., Normal Saline)
-
Group B: this compound
-
Group C: Comparator Drug 1 (e.g., Ondansetron)
-
Group D: Comparator Drug 2 (e.g., Maropitant)
-
-
Antiemetic Administration: Administer the test articles. For example, this compound or Ondansetron (e.g., 2 mg/kg) can be given via intraperitoneal (i.p.) injection 30 minutes before the emetic challenge.[16]
-
Emetic Challenge: Administer Cisplatin (e.g., 7.5 mg/kg, i.p.) to all animals.[16]
-
Observation: Immediately place each animal in an individual observation cage and record the number of retches and vomits for a defined period (e.g., 6 hours).[16]
-
Data Analysis: Calculate the mean number of emetic episodes for each group. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the treated groups against the vehicle control. A significant reduction in emesis indicates antiemetic efficacy.
Protocol 2: Apomorphine-Induced Emesis
This protocol evaluates centrally-acting antiemetics that target the chemoreceptor trigger zone.
-
Animals and Fasting: As described in Protocol 1.
-
Grouping: As described in Protocol 1.
-
Antiemetic Administration: Administer test articles 30-60 minutes prior to the emetic challenge.
-
Emetic Challenge: Administer apomorphine subcutaneously (s.c.). The dose should be titrated to produce a reliable emetic response in the new model (e.g., 1.6 mg/kg s.c. has been used in minks).[10][16]
-
Observation: Record emetic episodes for a period of 1-2 hours post-challenge.
-
Data Analysis: As described in Protocol 1.
Comparative Data for Model Validation
To validate a new animal model, its sensitivity to this compound should be comparable to or offer advantages over existing models. The data should be presented against other common antiemetics to establish a pharmacological profile.
Note: The following tables present data from established animal models. A new model would be validated by generating similar data and comparing the outcomes.
Table 1: Efficacy of Antiemetics Against Cisplatin-Induced Emesis
| Animal Model | Emetogen (Dose) | Antiemetic | Dose (Route) | % Reduction in Emesis (Mean Episodes vs. Control) | Reference |
| Dog | Cisplatin (low dose) | Ondansetron | 1 mg/kg (s.c.) | Significant reduction in emesis | [13] |
| Maropitant (B1663616) | 1 mg/kg (s.c.) | Significant reduction in emesis | [13] | ||
| Metoclopramide (B1676508) | 1-3 mg/kg (s.c.) | Significant reduction in emesis | [13] | ||
| Ferret | Cisplatin (5 mg/kg) | Ondansetron | 0.5 mg/kg (s.c.) | Complete protection (acute phase) | [9] |
| Mink | Cisplatin (7.5 mg/kg, i.p.) | Ondansetron | 2 mg/kg (i.p.) | Significant inhibition of retching & vomiting | [16] |
| Metoclopramide | 4 mg/kg (i.p.) | Significant inhibition of retching & vomiting | [16] | ||
| New Model | Cisplatin (TBD) | Dolasetron | (TBD) | To Be Determined |
Table 2: Efficacy of Antiemetics Against Other Emetogens
| Animal Model | Emetogen (Dose) | Antiemetic | Dose (Route) | % Reduction in Emesis (Mean Episodes vs. Control) | Reference |
| Dog | Morphine (0.5 mg/kg, i.m.) | Maropitant | 1 mg/kg (s.c.) | ~70% reduction when given 30 min prior | [14] |
| Dog | Lycorine (2 mg/kg, s.c.) | Ondansetron | (Not specified) | Significant reduction in emetic events | [17] |
| Maropitant | (Not specified) | Complete block of emesis | [17] | ||
| Ferret | Morphine (0.3 mg/kg) | Ondansetron | (Not specified) | Significant protection | [11] |
| New Model | Apomorphine (TBD) | Dolasetron | (TBD) | To Be Determined |
Logical Framework for Validation
The validation process rests on demonstrating that the new model provides reliable and predictive results that are consistent with known pharmacology.
Decision-making process for validating a new animal model.
Conclusion
Validating a new animal model for antiemetic research is a rigorous process that requires systematic comparison with established standards. By characterizing the model's response to emetogens like cisplatin and evaluating the efficacy of this compound alongside other antiemetics with different mechanisms of action, researchers can establish a reliable and predictive tool. A successfully validated model can accelerate the discovery and development of novel antiemetic therapies, ultimately benefiting patients undergoing emetogenic treatments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Drugs Used to Control or Stimulate Vomiting in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Comparison of the pharmacokinetics of dolasetron and its major active metabolite, reduced dolasetron, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the antiemetic efficacy of maropitant in dogs medicated with morphine and acepromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ndineuroscience.com [ndineuroscience.com]
- 16. Value of mink vomit model in study of anti-emetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo assessment of antiemetic drugs and mechanism of lycorine-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dolasetron Mesylate's Cross-Reactivity with Serotonin Receptors
Dolasetron (B1670872) mesylate is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, primarily utilized for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[1][2] Upon administration, dolasetron is rapidly and completely metabolized to its active metabolite, hydrodolasetron (B601787), which is largely responsible for the drug's pharmacological effects.[3] Hydrodolasetron exhibits a significantly higher affinity for the 5-HT3 receptor than the parent compound.[4][5] This guide provides a comparative analysis of dolasetron and hydrodolasetron's binding affinity for the 5-HT3 receptor and discusses its selectivity profile across other serotonin receptor subtypes based on available experimental data.
Binding Affinity Profile of Dolasetron and Hydrodolasetron
The primary mechanism of dolasetron's antiemetic effect is the competitive blockade of serotonin at 5-HT3 receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brainstem.[1][5] The binding affinity, typically expressed as the inhibition constant (Ki), quantifies the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Experimental data from radioligand binding studies demonstrates that hydrodolasetron is a substantially more potent antagonist at 5-HT3 receptors than dolasetron itself. While comprehensive quantitative data for other serotonin receptor subtypes is not extensively published, dolasetron and hydrodolasetron are consistently described as highly selective for the 5-HT3 receptor with low affinity for other serotonin receptors.[1]
| Compound | Receptor Subtype | Test System | Radioligand | Ki (nM) | Selectivity Profile |
| Dolasetron (MDL 73147EF) | 5-HT3 | NG108-15 cell membranes | [3H]GR65630 | 20.03[4] | Highly selective for 5-HT3.[1] |
| Hydrodolasetron (MDL 74156) | 5-HT3 | NG108-15 cell membranes | [3H]GR65630 | 0.44 [4] | Highly selective for 5-HT3 with low affinity for other known serotonin and dopamine (B1211576) receptors.[1][5] |
| Hydrodolasetron | 5-HT1, 5-HT2, 5-HT4, etc. | Not Reported | Not Reported | Not Reported | Described as having low to negligible activity at other serotonin receptor subtypes.[1] |
Experimental Protocols
The determination of binding affinity (Ki) is typically performed using a competitive radioligand binding assay. The following protocol is a representative example for assessing the cross-reactivity of a test compound like hydrodolasetron.
Protocol: Competitive Radioligand Binding Assay for 5-HT Receptor Affinity
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., hydrodolasetron) for various serotonin (5-HT) receptor subtypes by measuring its ability to displace a known high-affinity radioligand.
2. Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing a single human 5-HT receptor subtype (e.g., NG108-15 cells for 5-HT3).[4]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]GR65630 for 5-HT3).[4]
-
Test Compound: Hydrodolasetron, dissolved and serially diluted to a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., MgCl₂).
-
Non-specific Binding (NSB) Agent: A high concentration of a non-labeled ligand that saturates the target receptor (e.g., 10 µM Serotonin).
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.
3. Procedure:
-
Plate Setup: Assays are performed in triplicate in a 96-well plate with three main conditions:
-
Total Binding (TB): Contains assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Contains assay buffer, radioligand, cell membranes, and the NSB agent.
-
Competition Binding: Contains assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution. Filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid. A liquid scintillation counter measures the radioactivity (in Counts Per Minute, CPM) retained on each filter.
4. Data Analysis:
-
Specific Binding: Calculated by subtracting the average CPM from the NSB wells from the average CPM of all other wells.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway Comparison
Dolasetron's target, the 5-HT3 receptor, is unique among serotonin receptors as it is a ligand-gated ion channel, mediating fast synaptic transmission.[5] Other 5-HT receptors are G-protein-coupled receptors (GPCRs) that initiate slower, intracellular second messenger cascades.[2]
Experimental Workflow Diagram
The following diagram outlines the logical steps of the competitive radioligand binding assay used to determine the binding affinity of dolasetron and its metabolite.
References
- 1. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the novel 5-HT3 antagonists MDL 73147EF (dolasetron mesilate) and MDL 74156 in NG108-15 neuroblastoma x glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First and Second-Generation 5-HT3 Antagonists
A Comprehensive Guide for Researchers and Drug Development Professionals
The advent of 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists revolutionized the management of nausea and vomiting, particularly in the context of chemotherapy and postoperative care. This guide provides a detailed, data-driven comparison of the first and second-generation 5-HT3 antagonists, offering insights into their distinct pharmacological profiles and clinical performance.
Executive Summary
First-generation 5-HT3 antagonists, such as ondansetron (B39145) and granisetron (B54018), introduced in the early 1990s, significantly improved the control of acute chemotherapy-induced nausea and vomiting (CINV).[1] The second-generation antagonist, palonosetron (B1662849), approved in 2003, exhibits a unique pharmacological profile, including a higher binding affinity and a longer half-life, which translates to enhanced efficacy, especially in preventing delayed CINV.[1][2] This comparison will delve into the mechanistic differences, pharmacokinetic properties, clinical efficacy, and safety profiles of these two generations, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Generations
Both generations of 5-HT3 antagonists share the primary mechanism of blocking the action of serotonin (B10506) at the 5-HT3 receptor, a ligand-gated ion channel.[1] However, their interaction with the receptor differs significantly.
First-Generation Antagonists (e.g., Ondansetron, Granisetron): These agents act as competitive antagonists.[1][3] They reversibly bind to the 5-HT3 receptor, preventing serotonin from activating the channel and initiating the emetic reflex.[1] Their duration of action is largely governed by their plasma half-life.[1]
Second-Generation Antagonist (Palonosetron): Palonosetron demonstrates a more complex interaction. It exhibits a significantly higher binding affinity for the 5-HT3 receptor compared to first-generation agents.[1][4] Furthermore, palonosetron is suggested to have allosteric binding and positive cooperativity.[1][5] This unique binding is thought to induce a conformational change in the receptor, leading to its internalization and a prolonged inhibition of receptor function.[3][5] However, some studies suggest that the prolonged inhibition is due to a very slow dissociation from the receptor, acting as a pseudo-irreversible antagonist.[6][7]
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[8] Upon serotonin binding, the channel opens, allowing an influx of cations (primarily Na+, K+, and Ca2+), which leads to neuronal depolarization and the initiation of the emetic signal.[1][9][10] 5-HT3 antagonists block this initial step.
Pharmacokinetic Properties
The pharmacokinetic profiles of first and second-generation 5-HT3 antagonists differ substantially, impacting their clinical application.
| Parameter | First-Generation (Ondansetron) | First-Generation (Granisetron) | Second-Generation (Palonosetron) |
| Binding Affinity (pKi) | ~8-9[4] | ~8-9[4] | ~10.5[4] |
| Plasma Half-life (t½) | ~4 hours[11] | ~4-6 hours[11] | ~40 hours[2][11] |
| Metabolism | Primarily hepatic via CYP3A4, CYP1A2, and CYP2D6[12] | Primarily hepatic via CYP3A4 and CYP1A1[12] | Primarily hepatic via CYP2D6, with renal excretion[12] |
Clinical Efficacy: A Head-to-Head Battle
Clinical trials have consistently demonstrated the efficacy of both generations in preventing nausea and vomiting. However, comparative studies reveal the superiority of the second-generation, particularly in the delayed phase of CINV (occurring 24 to 120 hours after chemotherapy).[1][13]
Chemotherapy-Induced Nausea and Vomiting (CINV)
A meta-analysis of 12 randomized controlled trials and five retrospective studies comparing palonosetron and granisetron for CINV prevention found that palonosetron was statistically superior in achieving a complete response (no emetic episodes and no rescue medication) in all phases.[13][14]
| Phase | Odds Ratio (Palonosetron vs. Granisetron) | 95% Confidence Interval |
| Acute (0-24h) | 1.28 | 1.06–1.54 |
| Delayed (24-120h) | 1.38 | 1.13–1.69 |
| Overall (0-120h) | 1.37 | 1.17–1.60 |
| Data from a meta-analysis by Hsu et al. (2021).[13][14] |
Another study found that in patients receiving highly emetogenic chemotherapy, the proportion of patients without nausea was significantly higher in the palonosetron group compared to the granisetron group in the delayed phase (37.8% vs. 26.9%).[15]
Postoperative Nausea and Vomiting (PONV)
Both generations are effective in preventing PONV. However, the longer half-life of palonosetron may offer a prolonged antiemetic effect.[16] A network meta-analysis suggested that for gynecological surgery, palonosetron demonstrated superior efficacy compared to ondansetron in preventing acute and overall nausea and vomiting.[17]
Safety and Side-Effect Profile
The 5-HT3 antagonists are generally well-tolerated. Common side effects are typically mild and transient.
| Side Effect | First-Generation (Incidence) | Second-Generation (Incidence) |
| Headache | Common | Common |
| Constipation | Common | More frequent with palonosetron in some studies[13][14] |
| Dizziness | Less Common | Less Common |
| QTc Prolongation | A known risk, particularly with dolasetron[18] | Lower risk compared to first-generation agents |
A meta-analysis comparing palonosetron and granisetron found no significant difference in the incidence of headache, but a higher incidence of constipation with palonosetron.[13][14]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the 5-HT3 receptor.
Objective: To quantify the affinity of first and second-generation 5-HT3 antagonists for the 5-HT3 receptor.
Materials:
-
Membrane preparations from cells stably expressing human 5-HT3 receptors (e.g., HEK293 cells).[19][20]
-
Radioligand (e.g., [3H]granisetron).[19]
-
Test compounds (first and second-generation antagonists at various concentrations).[19]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT3 antagonist like quipazine).[19]
-
Glass fiber filters and a scintillation counter.[19]
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.[19]
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.[19]
-
Filtration: The mixture is rapidly filtered to separate the bound from the free radioligand.[19][20]
-
Washing: Filters are washed with ice-cold buffer to remove unbound radioligand.[19]
-
Quantification: Radioactivity on the filters is measured using a scintillation counter.[19]
-
Data Analysis: Specific binding is calculated, and the IC50 of the test compound is determined. The Ki is then calculated using the Cheng-Prusoff equation.[19]
Conclusion
The evolution from first to second-generation 5-HT3 antagonists represents a significant advancement in antiemetic therapy. While both generations are effective, the distinct pharmacological properties of palonosetron, including its higher binding affinity, longer half-life, and unique receptor interactions, provide a clear advantage in clinical efficacy, particularly in the challenging setting of delayed CINV.[1] For researchers and drug development professionals, understanding these differences is crucial for the continued development of novel antiemetic agents with improved therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. benchchem.com [benchchem.com]
- 4. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged inhibition of 5-HT₃ receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 11. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 14. Effectiveness of palonosetron versus granisetron in preventing chemotherapy-induced nausea and vomiting: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Control of nausea with palonosetron versus granisetron, both combined with dexamethasone, in patients receiving cisplatin- or anthracycline plus cyclophosphamide-based regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of palonosetron and ondansetron to prevent postoperative nausea and vomiting in women using intravenous patient-controlled analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-HT3 receptor antagonists for preventing postoperative nausea and vomiting after gynecological surgery: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Potency of Dolasetron and its Active Metabolite, Hydrodolasetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the 5-HT3 receptor antagonist, dolasetron (B1670872), and its principal active metabolite, hydrodolasetron (B601787). Dolasetron is a prodrug that undergoes rapid and extensive metabolism to hydrodolasetron, which is largely responsible for the pharmacological effects of the parent drug.[1][2] Understanding the relative potency of these two molecules at the 5-HT3 receptor is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Quantitative Potency Comparison
The in vitro potency of dolasetron and hydrodolasetron has been evaluated using both functional assays (measuring the inhibition of receptor activation) and radioligand binding assays (measuring affinity for the receptor). Data from studies submitted to the U.S. Food and Drug Administration (FDA) provide a direct comparison.[3] Hydrodolasetron demonstrates a significantly higher potency and binding affinity for the 5-HT3 receptor than its parent compound, dolasetron.[3]
| Compound | Assay Type | Preparation | Potency Metric | Value (nM) | Fold Difference (vs. Dolasetron) | Reference |
| Dolasetron (MDL 73,147) | Functional Assay | Neuroblastoma Cells | IC50 | 3.8 | - | [3] |
| Hydrodolasetron (MDL 74,156) | Functional Assay | Neuroblastoma Cells | IC50 | 0.1 | 38x more potent | [3] |
| Dolasetron (MDL 73,147) | Radioligand Binding | Rat Brain 5-HT3 Receptors | Ki | 330 | - | [3] |
| Hydrodolasetron (MDL 74,156) | Radioligand Binding | Rat Brain 5-HT3 Receptors | Ki | 43 | 7.7x higher affinity | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) are measures of antagonist potency. A lower value indicates higher potency or affinity.
5-HT3 Receptor Signaling Pathway
Dolasetron and hydrodolasetron exert their antiemetic effects by competitively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels, distinct from other serotonin (B10506) receptors that are G-protein coupled. The binding of the endogenous agonist, serotonin (5-HT), opens the channel, allowing a rapid influx of cations (primarily Na⁺ and Ca²⁺), which leads to the depolarization of the neuron and propagation of the emetic signal. By blocking the binding of serotonin, these antagonists prevent this signaling cascade.
Experimental Protocols
The data presented in this guide were generated using standard pharmacological assays. The following are detailed representative protocols for the key experiments cited.
Protocol 1: Competitive Radioligand Binding Assay (for Ki Determination)
This in vitro assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the 5-HT3 receptor.
-
Receptor Preparation:
-
Homogenize tissue known to express 5-HT3 receptors (e.g., rat brain cortex) or membranes from cell lines stably expressing recombinant human 5-HT3 receptors (e.g., HEK293 cells) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure (96-well plate format):
-
Total Binding: Incubate receptor membranes with a fixed concentration of a specific 5-HT3 radioligand (e.g., [³H]-granisetron) in assay buffer.
-
Non-specific Binding (NSB): Incubate receptor membranes, the radioligand, and a high concentration of a non-labeled, potent 5-HT3 antagonist (e.g., 10 µM tropisetron) to saturate all specific binding sites.
-
Competitive Binding: Incubate receptor membranes, the radioligand, and varying concentrations of the test compound (dolasetron or hydrodolasetron).
-
Allow the reactions to incubate at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B pre-soaked in polyethyleneimine to reduce NSB), separating the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Antagonism Assay (for IC50 Determination)
This assay assesses the functional potency of an antagonist by measuring its ability to inhibit the cellular response triggered by a 5-HT3 receptor agonist.
-
Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing 5-HT3 receptors, such as a neuroblastoma cell line.
-
Agonist Challenge: Expose the cells to a fixed concentration of a 5-HT3 agonist (e.g., serotonin) that elicits a sub-maximal response (e.g., EC80). The response can be measured as an increase in intracellular calcium (via fluorescent dyes) or as ion flux via electrophysiological methods (e.g., patch-clamp).
-
Antagonist Inhibition: Pre-incubate the cells with varying concentrations of the test compound (dolasetron or hydrodolasetron) for a set period before adding the agonist.
-
Data Analysis: Measure the cellular response in the presence of the antagonist. Plot the percentage inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value, which is the concentration of antagonist required to inhibit the agonist response by 50%.
References
A cost-effectiveness analysis of Dolasetron versus other 5-HT3 antagonists in a research setting
In the landscape of antiemetic therapies for chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), the selection of a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist often involves a critical evaluation of both clinical efficacy and economic viability. This guide provides a detailed comparison of dolasetron (B1670872) with other prominent 5-HT3 antagonists, including ondansetron (B39145), granisetron (B54018), and palonosetron (B1662849), with a focus on cost-effectiveness supported by experimental data. This analysis is intended for researchers, scientists, and drug development professionals to inform clinical research and pharmacoeconomic assessments.
Comparative Efficacy and Cost-Effectiveness
The relative efficacy and cost-effectiveness of dolasetron have been the subject of numerous clinical investigations. While the first-generation 5-HT3 antagonists (dolasetron, ondansetron, and granisetron) have demonstrated broadly similar efficacy in preventing acute CINV, differences in acquisition costs and the need for rescue medication can lead to variations in overall cost-effectiveness.
A key consideration in the economic evaluation of these agents is the total cost of care, which encompasses not only the drug acquisition cost but also expenses related to administration, management of adverse events, and the treatment of breakthrough emesis.
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies of dolasetron and other 5-HT3 antagonists.
| Metric | Dolasetron | Ondansetron | Granisetron | Palonosetron | Source(s) |
| Efficacy: Complete Response (No emesis, no rescue) | |||||
| Chemotherapy-Induced Nausea and Vomiting (Acute) | Equivalent to Ondansetron | Equivalent to Dolasetron and Granisetron | Equivalent to Ondansetron | Superior to older 5-HT3 RAs in delayed and overall periods | [1][2] |
| Postoperative Nausea and Vomiting | Equivalent to Ondansetron | Equivalent to Dolasetron | - | - | [3][4] |
| Cost-Effectiveness | |||||
| Cost per Patient (PONV Prophylaxis) | $23.89 (12.5 mg IV) | $33.91 (4 mg IV) | - | - | [3] |
| Cost of Drug + Rescue Antiemetics (PONV Treatment) | Lower than Ondansetron | Higher than Dolasetron | - | - | [4] |
| Total Pharmacy Cost per Cycle (CINV) | - | $641 (oral) - $1747 (IV) | $770 (oral) | Higher acquisition cost, but lower overall medical costs vs. others | [5] |
| Incremental Cost-Effectiveness Ratio (ICER) | Dominated by ondansetron and granisetron in one study | $103,759/QALY vs. no treatment | $128,426/QALY vs. no treatment | Not cost-effective in one study at $799,696/QALY | [6] |
Note: Costs are based on data from specific studies and may vary based on location, institutional pricing, and time. QALY = Quality-Adjusted Life Year. The interpretation of ICER values depends on the willingness-to-pay threshold.
Experimental Protocols
The cost-effectiveness of antiemetic therapies is typically evaluated using pharmacoeconomic modeling, most commonly through decision analysis or Markov models. These models simulate the clinical and economic outcomes of different treatment strategies over a defined time horizon.
Decision Analysis Model for Cost-Effectiveness of PONV Prophylaxis
A common methodology for assessing the cost-effectiveness of antiemetics in the context of postoperative nausea and vomiting involves a decision-analytic model.
Objective: To compare the cost-effectiveness of prophylactic dolasetron versus ondansetron for the prevention of PONV in a specific surgical population.
Methodology:
-
Model Structure: A decision tree is constructed to represent the possible clinical pathways and outcomes for patients receiving either dolasetron, ondansetron, or a comparator (e.g., placebo). The branches of the tree represent different events, such as the occurrence of nausea, vomiting, both, or neither, and the subsequent need for rescue medication.
-
Clinical Probabilities: The probabilities of each clinical event (e.g., incidence of PONV with each drug) are derived from randomized controlled clinical trials or meta-analyses. These probabilities are used to determine the proportion of patients who would follow each pathway in the decision tree.
-
Cost Inputs: Costs are assigned to each component of the model. These typically include:
-
Direct Costs:
-
Drug acquisition cost of the prophylactic antiemetic.
-
Cost of administration (e.g., nursing time, supplies).
-
Cost of rescue antiemetics.
-
Cost of managing adverse events.
-
-
Indirect Costs:
-
Costs associated with prolonged stay in the post-anesthesia care unit (PACU).
-
Costs of unanticipated hospital admission due to severe PONV.
-
-
-
Effectiveness Measure: The primary effectiveness measure is often the number of patients who remain free of PONV (i.e., a complete response).
-
Analysis: The model calculates the total expected cost and the total expected effectiveness for each treatment strategy. The Incremental Cost-Effectiveness Ratio (ICER) is then calculated using the following formula: ICER = (Cost of Intervention A - Cost of Intervention B) / (Effectiveness of Intervention A - Effectiveness of Intervention B)
Mandatory Visualizations
5-HT3 Receptor Antagonist Signaling Pathway
References
- 1. A meta-analysis comparing the efficacy of four 5-HT3-receptor antagonists for acute chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the costs and efficacy of ondansetron versus dolasetron for antiemetic prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolasetron versus ondansetron for the treatment of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of 5-HT3RA Use on Cost and Utilization in Patients with Chemotherapy- Induced Nausea and Vomiting: Systematic Review of the Literature [ahdbonline.com]
- 6. Cost-effectiveness analysis, cost-utility analysis and influence on the budget of the Russian Federation of replacement of I generation 5TH3 receptor antagonists on palonosetron for the prevention of chemotherapy-induced nausea and vomiting - Plavinsky - Pharmateca [cardiosomatics.orscience.ru]
Validating the Specificity of Dolasetron Mesylate for the 5-HT3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dolasetron (B1670872) Mesylate's specificity for the serotonin (B10506) type 3 (5-HT3) receptor against other potential molecular targets. The information presented is supported by available experimental data to assist researchers and drug development professionals in their evaluation of this compound.
Dolasetron Mesylate is a well-established antiemetic agent, primarily used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Its therapeutic efficacy is attributed to the selective antagonism of the 5-HT3 receptor. Dolasetron is a prodrug that is rapidly and completely metabolized to its active form, hydrodolasetron (B601787). It is this active metabolite that exerts the primary pharmacological effect.[1]
Comparative Analysis of Receptor Binding Affinity
The specificity of a drug is a critical determinant of its therapeutic window and side-effect profile. An ideal drug candidate will exhibit high affinity for its intended target while displaying minimal affinity for other receptors, ion channels, and enzymes.
Key Findings:
-
Primary Target: this compound and its active metabolite, hydrodolasetron, are selective antagonists of the 5-HT3 receptor.[2][3][4]
-
Low Affinity for Other Receptors: Studies have shown that hydrodolasetron has low affinity for other known serotonin receptors and dopamine (B1211576) receptors.[2][3][4]
-
Comparative Selectivity: In comparison to other first-generation 5-HT3 antagonists like ondansetron (B39145), hydrodolasetron demonstrates a more selective binding profile. While ondansetron has been reported to interact with 5-HT4, 5-HT1B, 5-HT1C, α1-adrenergic, and opioid μ receptors, hydrodolasetron's activity is more specifically focused on the 5-HT3 receptor.[1]
Table 1: Comparative Binding Affinity of Hydrodolasetron
| Receptor/Target | Binding Affinity (Ki or IC50) | Species | Reference |
| 5-HT3 | High Affinity | Human | [1][2][3][4] |
| Dopamine Receptors | Low Affinity | Not Specified | [2][3][4] |
| Other Serotonin Receptors | Low Affinity | Not Specified | [2][3][4] |
Note: Specific quantitative values (Ki or IC50) for a broad receptor panel for hydrodolasetron are not publicly available in the reviewed literature. The table reflects the qualitative descriptions of high and low affinity as reported in the cited sources.
Experimental Protocols
The determination of a compound's binding affinity and functional activity at various receptors is achieved through standardized in vitro assays.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This assay quantifies the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind with high affinity to the receptor.
Methodology:
-
Membrane Preparation:
-
HEK293 cells (or other suitable cell lines) stably expressing the human 5-HT3A receptor are cultured and harvested.
-
The cells are homogenized in a lysis buffer and subjected to centrifugation to isolate the cell membranes containing the 5-HT3 receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [³H]-Granisetron), and varying concentrations of the unlabeled test compound (hydrodolasetron).
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled 5-HT3 antagonist to saturate all specific binding sites.
-
The plates are incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: Calcium Influx Assay
This cell-based functional assay measures the ability of a compound to antagonize the 5-HT3 receptor-mediated increase in intracellular calcium.
Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the human 5-HT3A receptor are seeded into 96- or 384-well microplates.
-
-
Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence intensity upon binding to calcium.
-
-
Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the test antagonist (hydrodolasetron) or a vehicle control.
-
-
Agonist Stimulation and Signal Detection:
-
A 5-HT3 receptor agonist (e.g., serotonin or 2-methyl-5-HT) is added to the wells to stimulate the receptors.
-
The change in fluorescence, indicating the influx of calcium, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium influx is quantified.
-
The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined from the dose-response curve.
-
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's action, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The available evidence strongly supports the high specificity of hydrodolasetron, the active metabolite of this compound, for the 5-HT3 receptor. Its low affinity for other tested receptors, particularly when compared to older 5-HT3 antagonists, underscores its targeted mechanism of action. This selectivity is a key factor in its clinical utility for managing nausea and vomiting. Further research providing a comprehensive quantitative analysis of its binding profile across a wider range of molecular targets would be beneficial for a more complete understanding of its pharmacological profile.
References
A Comparative Study of the Side Effect Profiles of Dolasetron and Ondansetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two commonly used 5-HT3 receptor antagonists, Dolasetron (B1670872) and Ondansetron (B39145). The information presented is based on data from clinical trials and post-marketing surveillance to assist researchers, scientists, and drug development professionals in their understanding of these antiemetic agents.
Introduction
Dolasetron and Ondansetron are selective serotonin (B10506) 5-HT3 receptor antagonists used for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. While both drugs share a common mechanism of action, their distinct pharmacological properties can lead to differences in their side effect profiles. This guide offers a detailed comparative analysis of their adverse effects, supported by quantitative data and experimental methodologies.
Mechanism of Action: 5-HT3 Receptor Antagonism
Both Dolasetron and Ondansetron exert their antiemetic effects by blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. The binding of serotonin to these receptors, often released in response to chemotherapeutic agents or surgical stimuli, initiates the vomiting reflex. By competitively inhibiting serotonin binding, Dolasetron and Ondansetron effectively suppress nausea and vomiting[1][2].
Comparative Side Effect Profiles: Quantitative Data
The following tables summarize the incidence of common adverse events associated with Dolasetron and Ondansetron as reported in comparative clinical trials.
Table 1: Incidence of Common Adverse Events in Adults
| Side Effect | Dolasetron (Incidence %) | Ondansetron (Incidence %) | References |
| Headache | ~15 | ~15 | [3] |
| Diarrhea | 8.9 | 3.4 | [4] |
| Dizziness | 3.7 | 4.8 | [5] |
| Fatigue/Tiredness | Not specified | 5.5 | [5] |
| Constipation | 12.0 | 12.0 | [5] |
Table 2: Cardiovascular Side Effects - ECG Changes
| ECG Change | Dolasetron | Ondansetron | References |
| QTc Prolongation | Associated with a risk of QT, PR, and QRS prolongation. | Can cause QT interval prolongation. | [6][7] |
| Asymptomatic Changes | Recorded in clinical trials. | Recorded in clinical trials. | [8] |
Experimental Protocols
The data presented in this guide are derived from various clinical studies. Below are summaries of the methodologies employed in key comparative trials.
Study 1: Prevention of Cisplatin-Induced Emesis
-
Objective: To compare the efficacy and safety of intravenous Dolasetron and Ondansetron in preventing acute and delayed emesis in cancer patients receiving cisplatin-based chemotherapy[4].
-
Study Design: An open-label, randomized, comparative study[4].
-
Patient Population: 112 patients receiving cisplatin-based combination chemotherapy[4].
-
Dosing Regimen:
-
Assessment of Side Effects: Adverse events were monitored and recorded throughout the study. Safety assessments included vital signs, laboratory tests (hematology, blood chemistry, urinalysis), physical examinations, and electrocardiogram (ECG) recordings at 24 hours and 1 week after drug administration[9].
Study 2: Prophylaxis of Postoperative Nausea and Vomiting in Children
-
Objective: To compare the efficacy of oral Dolasetron and Ondansetron in preventing postoperative nausea and vomiting (PONV) in children[10].
-
Study Design: A randomized, placebo-controlled, double-blind trial[10].
-
Patient Population: 150 children undergoing various surgical operations, randomly assigned to one of three groups (Dolasetron, Ondansetron, or placebo)[10].
-
Dosing Regimen:
-
Assessment of Side Effects: Postoperative nausea and vomiting were recorded for 0-1, 1-24, and 0-24 hours. The use of rescue antiemetics was also documented. Any adverse events were noted[10].
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the 5-HT3 receptor and the mechanism of action of antagonists like Dolasetron and Ondansetron.
Caption: Simplified 5-HT3 receptor signaling pathway and antagonist action.
Experimental Workflow for Characterizing 5-HT3 Receptor Antagonists
This diagram outlines a typical experimental workflow for the characterization of 5-HT3 receptor antagonists in a research setting.
Caption: Workflow for characterizing a 5-HT3 receptor antagonist.
Conclusion
Both Dolasetron and Ondansetron are effective 5-HT3 receptor antagonists with generally similar side effect profiles, particularly concerning common adverse events like headache. However, some studies suggest potential differences in the incidence of gastrointestinal side effects such as diarrhea. A noteworthy consideration for both drugs is the potential for ECG changes, specifically QTc interval prolongation, which warrants careful monitoring in at-risk patients. The choice between Dolasetron and Ondansetron may be guided by subtle differences in their side effect profiles, patient-specific factors, and institutional formularies. Further head-to-head clinical trials with standardized methodologies and larger patient populations would be beneficial to more definitively delineate the comparative safety of these two important antiemetic agents.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Pharmacotherapy Update | 5-HT3 Receptor Antagonists and ECG Effects [clevelandclinicmeded.com]
- 4. Open-label, Randomized Comparison of the Efficacy of Intravenous Dolasetron Mesylate and Ondansetron in the Prevention of Acute and Delayed Cisplatin-induced Emesis in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open-label, Randomized Comparison of the Efficacy of Intravenous this compound and Ondansetron in the Prevention of Acute and Delayed Cisplatin-induced Emesis in Cancer Patients [e-crt.org]
- 10. Comparison of oral dolasetron and ondansetron in the prophylaxis of postoperative nausea and vomiting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dolasetron Mesylate and Novel Antiemetic Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of dolasetron (B1670872) mesylate against novel antiemetic agents in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The following sections detail the mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Pathways
The emetic reflex is a complex process mediated by various neurotransmitter pathways. Dolasetron mesylate and novel antiemetics target distinct receptors within these pathways to exert their antiemetic effects.
This compound: Targeting the Serotonin (B10506) Pathway
Dolasetron is a selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] Chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal tract, leading to a release of serotonin.[4][5] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately activating the vomiting center.[5] Dolasetron competitively blocks these 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the CTZ, thereby inhibiting the emetic signal.[1][6] Upon administration, dolasetron is rapidly converted to its active metabolite, hydrodolasetron, which is responsible for most of the pharmacological activity.[1][2]
Novel Antiemetics: Expanding the Targets
Newer antiemetics often employ different mechanisms of action, targeting pathways that are also crucial in the emetic response, particularly in the delayed phase of CINV.
-
Neurokinin-1 (NK-1) Receptor Antagonists (e.g., Aprepitant, Fosaprepitant, Netupitant): These drugs block the binding of substance P to the NK-1 receptor in the brain.[7] Substance P is a key neurotransmitter in the emetic pathway, and blocking its action is effective against both acute and delayed CINV.[7]
-
Atypical Antipsychotics (e.g., Olanzapine): Olanzapine (B1677200) exhibits a broad pharmacological profile, acting as an antagonist at multiple receptors, including dopamine (B1211576) (D2), serotonin (5-HT2a, 5-HT2c, 5-HT3), histamine (B1213489) (H1), and muscarinic (M1) receptors.[8] This multi-receptor blockade contributes to its potent antiemetic effect.
-
Second-Generation 5-HT3 Receptor Antagonists (e.g., Palonosetron): Palonosetron (B1662849) has a higher binding affinity and a significantly longer half-life compared to first-generation 5-HT3 antagonists like dolasetron.[9] This results in a more prolonged and potent blockade of the 5-HT3 receptor.
-
Combination Products (e.g., NEPA - Netupitant (B1678218)/Palonosetron): NEPA combines an NK-1 receptor antagonist (netupitant) and a second-generation 5-HT3 receptor antagonist (palonosetron) in a single oral dose.[7][10] This dual-pathway inhibition provides broad protection against both acute and delayed CINV.[10]
Comparative Efficacy
The primary measure of efficacy in antiemetic clinical trials is the "complete response" (CR) rate, defined as no emetic episodes and no use of rescue medication.
This compound Efficacy
Clinical trials have demonstrated the efficacy of dolasetron in preventing CINV. In patients receiving highly emetogenic chemotherapy, intravenous dolasetron (1.8 mg/kg) resulted in complete suppression of vomiting in approximately 50% of patients.[2] For moderately emetogenic chemotherapy, the complete response rate was between 60% and 80%.[2][11]
Head-to-Head Comparison: Dolasetron vs. Palonosetron
A phase III, single-dose trial directly compared intravenous dolasetron with the novel 5-HT3 receptor antagonist, palonosetron, for the prevention of CINV in patients receiving moderately emetogenic chemotherapy.[9]
| Efficacy Endpoint | Palonosetron 0.25 mg | Dolasetron 100 mg |
| Acute Phase (0-24h) Complete Response | 63.0% | 52.9% |
| Delayed Phase (24-120h) Complete Response | 56.7% | 36.1% |
| Data from Eisenberg et al. (2003)[9] |
In this study, palonosetron was as effective as dolasetron in the acute phase and superior in preventing delayed CINV.[9]
Efficacy of Novel Antiemetic Regimens
While direct head-to-head trials with dolasetron are limited, the efficacy of novel antiemetics has been established in numerous studies, often as part of combination regimens.
| Antiemetic Regimen | Chemotherapy Emetogenicity | Acute Phase (0-24h) Complete Response | Delayed Phase (24-120h) Complete Response | Overall (0-120h) Complete Response |
| Aprepitant + 5-HT3 Antagonist + Dexamethasone | High | ~89% | ~75% | ~73% |
| Olanzapine + 5-HT3 Antagonist + Dexamethasone ± NK-1 Antagonist | High | 85-100% | 67-85% | 64% |
| NEPA (Netupitant/Palonosetron) + Dexamethasone | High | 87.4-89.6% | 81.8% | 78.4-89.6% |
| Efficacy rates are compiled from various phase III clinical trials and may not be from direct comparative studies.[4][12][13][14] |
Experimental Protocols
The following outlines a generalized experimental protocol for a randomized, double-blind, parallel-group clinical trial evaluating the efficacy of antiemetics for CINV, based on common methodologies.[6][15]
Key Methodological Components:
-
Study Design: A prospective, randomized, double-blind, parallel-group design is the standard for phase III antiemetic trials.[6]
-
Patient Population: Chemotherapy-naïve patients are often enrolled to avoid confounding factors from prior experiences with CINV.[13] Patients are typically stratified based on the emetogenicity of their chemotherapy regimen (highly or moderately emetogenic).
-
Intervention: The study drug (e.g., dolasetron) is compared to a comparator (e.g., a novel antiemetic). Both are typically administered with a corticosteroid like dexamethasone. The timing of administration is critical, usually within 30-60 minutes prior to chemotherapy.[16]
-
Efficacy Assessment:
-
Primary Endpoint: Complete Response (CR) is the standard primary endpoint, defined as no emetic episodes and no use of rescue medication.[12] This is assessed during the acute (0-24 hours), delayed (>24-120 hours), and overall (0-120 hours) phases.
-
Secondary Endpoints: These may include the proportion of patients with no emesis, no significant nausea, and time to first emetic episode.[1] Patient-reported outcomes using validated scales are also collected.[16]
-
-
Data Collection: Patients typically maintain a diary to record emetic episodes, nausea severity (often on a visual analog scale), and any rescue medications taken.[17]
-
Safety Assessment: Adverse events, clinical laboratory parameters, and electrocardiograms (ECGs) are monitored throughout the study.[18]
Safety and Tolerability
This compound
The most significant safety concern with dolasetron is its dose-dependent prolongation of the QT, PR, and QRS intervals on an ECG.[4][19] This carries a risk of serious cardiac arrhythmias, including Torsade de Pointes.[19] Due to this risk, the intravenous formulation of dolasetron is no longer recommended for the prevention of CINV in the United States.[19][20] Other common side effects are generally mild and include headache, dizziness, and diarrhea.[2][18]
Novel Antiemetics
-
NK-1 Receptor Antagonists (Aprepitant, etc.): Generally well-tolerated. Common side effects include fatigue, hiccups, and constipation. They can interact with other drugs metabolized by the CYP3A4 enzyme system.
-
Olanzapine: The most common side effect is sedation or drowsiness.[13] Other potential side effects include dizziness and dry mouth.
-
Palonosetron: Has a safety profile similar to other 5-HT3 antagonists, with headache and constipation being the most frequently reported adverse events.[9]
-
NEPA (Netupitant/Palonosetron): The safety profile is consistent with its individual components, with the most common side effects being headache, constipation, and fatigue.[12]
Conclusion
This compound is an effective antiemetic, but its clinical utility, particularly the intravenous formulation for CINV, has been significantly limited by concerns over cardiac safety. Novel antiemetics, including NK-1 receptor antagonists, olanzapine, and second-generation 5-HT3 receptor antagonists like palonosetron, offer comparable or superior efficacy, especially in the prevention of delayed CINV. Combination therapies, such as NEPA, provide a convenient and highly effective option for broad-spectrum protection against CINV. The choice of antiemetic should be guided by the emetogenic potential of the chemotherapy regimen, patient-specific risk factors, and the safety profiles of the available agents. For researchers and drug development professionals, the focus has shifted towards multi-targeted approaches and agents with superior efficacy in the delayed phase of CINV, areas where novel agents have demonstrated significant advantages over older drugs like dolasetron.
References
- 1. Effect of Aprepitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of intravenous NEPA, a fixed NK1/5-HT3 receptor antagonist combination, for the prevention of chemotherapy-induced nausea and vomiting (CINV) during cisplatin- and anthracycline cyclophosphamide (AC)-based chemotherapy: A review of phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Methodology in anti-emetic trials [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of NEPA for prevention of chemotherapy-induced nausea and vomiting in cancer patients receiving highly emetogenic chemotherapy and usefulness of adding olanzapine for grade 2 or higher emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olanzapine as Antiemetic Prophylaxis in Moderately Emetogenic Chemotherapy: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved prevention of moderately emetogenic chemotherapy-induced nausea and vomiting with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist: results of a phase III, single-dose trial versus dolasetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.mdedge.com [cdn.mdedge.com]
- 11. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of NEPA, an oral combination of netupitant and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following highly emetogenic chemotherapy: a randomized dose-ranging pivotal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Methodology of antiemetic trials: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The development of a protocol for the use of 5-HT3 antagonists in chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. COMET Initiative | Methodology of antiemetic trials [comet-initiative.org]
- 19. ascopubs.org [ascopubs.org]
- 20. Methodology of trials with antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioassay Validation for Screening Dolasetron Mesylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for a bioassay designed to screen derivatives of Dolasetron Mesylate, a potent and selective 5-HT3 receptor antagonist. The primary focus is on comparing the performance of established bioassays and outlining key experimental protocols and validation parameters critical for robust and reliable screening of novel chemical entities targeting the 5-HT3 receptor.
Introduction to this compound and the 5-HT3 Receptor
This compound is a medication used to prevent nausea and vomiting caused by chemotherapy and surgery.[1][2] Its therapeutic effect is mediated through the competitive blockade of the 5-HT3 receptor, a ligand-gated ion channel.[3][4] Upon binding of serotonin (B10506) (5-hydroxytryptamine or 5-HT), the 5-HT3 receptor opens, allowing for the influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization.[3][5] Dolasetron and its active metabolite, hydrodolasetron, prevent this action, thereby inhibiting the vomiting reflex.[6] The development of novel Dolasetron derivatives with improved efficacy, selectivity, and pharmacokinetic profiles is a key objective in drug discovery.
Primary Bioassays for Screening 5-HT3 Receptor Antagonists
The two most common and well-validated bioassays for screening 5-HT3 receptor antagonists are the radioligand binding assay and the intracellular calcium influx functional assay.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the 5-HT3 receptor by competing with a radiolabeled ligand. It is a robust method for determining the inhibitory constant (Ki) of a compound.[3]
Calcium Influx Functional Assay
This cell-based assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist. It provides a measure of the functional potency (IC50) of the antagonist.[7]
Comparative Performance of Primary Bioassays
The choice between a radioligand binding assay and a functional assay depends on the screening objectives. Binding assays are ideal for determining direct receptor affinity, while functional assays provide insights into the compound's ability to modulate receptor activity in a cellular context.
| Parameter | Radioligand Binding Assay | Calcium Influx Functional Assay |
| Principle | Measures direct binding affinity to the receptor. | Measures the inhibition of agonist-induced cellular response. |
| Primary Endpoint | Inhibitory Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) |
| Throughput | Moderate to High | High |
| Cost | Higher (due to radiolabeled compounds and disposal) | Lower |
| Physiological Relevance | Lower (biochemical assay) | Higher (cell-based assay) |
| Information Provided | Receptor affinity and binding kinetics. | Functional potency and efficacy of the antagonist. |
Table 1: Comparison of Primary Bioassays for 5-HT3 Receptor Antagonist Screening.
Quantitative Comparison of 5-HT3 Receptor Antagonists
The following table presents a comparison of the binding affinities (Ki) and functional potencies (IC50) of Dolasetron, its active metabolite hydrodolasetron, and other commercially available 5-HT3 receptor antagonists. Data for specific Dolasetron derivatives is often proprietary; however, this table serves as a benchmark for evaluating novel compounds.
| Compound | Bioassay Type | Receptor Source | Ki (nM) | IC50 (nM) |
| Dolasetron | Radioligand Binding | Human 5-HT3A Recombinant | ~30-50 | - |
| Hydrodolasetron | Radioligand Binding | Human 5-HT3A Recombinant | ~1-3 | - |
| Hydrodolasetron | Calcium Influx | HEK293-5HT3A cells | - | ~5-15 |
| Ondansetron | Radioligand Binding | Human 5-HT3A Recombinant | ~1-5 | - |
| Granisetron | Radioligand Binding | Human 5-HT3A Recombinant | ~0.1-1 | - |
| Palonosetron | Radioligand Binding | Human 5-HT3A Recombinant | ~0.05-0.2 | - |
Table 2: Comparative Potency of 5-HT3 Receptor Antagonists. Note: Values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of a bioassay.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Dolasetron derivatives for the 5-HT3 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]-Granisetron (a high-affinity 5-HT3 receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Ondansetron.
-
Test Compounds: Dolasetron derivatives at various concentrations.
-
96-well Microplates.
-
Glass Fiber Filters (GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-5HT3A cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .[7]
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM Ondansetron.
-
Competitive Binding: 50 µL of varying concentrations of the Dolasetron derivative.
-
-
Add 50 µL of [3H]-Granisetron (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.[7]
-
Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction.[7]
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[7]
-
-
Filtration and Washing:
-
Quantification:
-
Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 2: Calcium Influx Functional Assay
Objective: To determine the functional potency (IC50) of Dolasetron derivatives in inhibiting 5-HT-induced calcium influx.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT3A receptor.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Reference Antagonist: Dolasetron or Ondansetron.
-
Test Compounds: Dolasetron derivatives at various concentrations.
-
Fluorescence Microplate Reader (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Seed the cells into the assay plates at a density of 50,000-80,000 cells/well and culture for 24 hours.[7]
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).[7]
-
Remove the culture medium and add 100 µL of the loading solution to each well.[7]
-
Incubate the plate at 37°C for 60 minutes in the dark.[7]
-
Wash the cells twice with assay buffer to remove excess dye.[7]
-
-
Compound Incubation:
-
Add 100 µL of the Dolasetron derivative at various concentrations to the wells and incubate for 15-30 minutes at room temperature.[7]
-
-
Signal Detection:
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).[7]
-
Add a pre-determined concentration of 5-HT (typically the EC80) to stimulate the receptors.
-
Record the change in fluorescence intensity over time (e.g., for 60-120 seconds).[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the 5-HT-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Alternative and High-Throughput Screening Methods
While radioligand binding and calcium influx assays are the gold standards, several alternative methods offer advantages in terms of throughput, cost, or the type of data generated.
| Method | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled ligands upon binding to the receptor.[9][10] | Homogeneous (no-wash) format, high throughput, non-radioactive.[9] | Requires a suitable fluorescently labeled ligand, potential for interference from colored or fluorescent compounds. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as molecules bind and dissociate, providing real-time kinetic data.[11][12] | Label-free, provides kinetic parameters (kon, koff), high sensitivity.[13] | Lower throughput than plate-based assays, requires specialized equipment. |
| Automated Patch Clamp (APC) | High-throughput electrophysiology that measures ion channel activity directly.[3][14] | Direct functional measurement of ion channel block, high information content.[15] | High initial equipment cost, lower throughput than fluorescence-based HTS. |
Table 3: Comparison of Alternative Screening Methods.
Validation of the Bioassay
A rigorous validation process is essential to ensure the reliability and reproducibility of the bioassay. The following parameters, based on ICH Q2(R1) and FDA guidelines, should be assessed.[9][16]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17] | No significant interference from matrix components or related substances. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[17] | Defined by the linearity and accuracy studies. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[17] | Recovery of 80-120% of the nominal concentration. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] | Repeatability (intra-assay) and intermediate precision (inter-assay) with a coefficient of variation (CV) ≤ 15-20%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1] | No significant impact on results from minor variations in assay conditions (e.g., incubation time, temperature). |
| System Suitability | Ensures that the analytical system is working correctly at the time of analysis.[18] | Parameters such as signal-to-background ratio and positive control response are within predefined limits. |
Table 4: Key Bioassay Validation Parameters and Typical Acceptance Criteria.
Visualizing the Process: Diagrams
5-HT3 Receptor Signaling Pathway
Caption: 5-HT3 receptor signaling and antagonism by Dolasetron derivatives.
Experimental Workflow for Screening Dolasetron Derivatives
Caption: A typical workflow for screening Dolasetron derivatives.
Conclusion
The successful identification of novel this compound derivatives with enhanced therapeutic potential relies on the implementation of a robust and well-validated bioassay. This guide has provided a comparative overview of the primary and alternative screening methods, detailed experimental protocols, and a comprehensive framework for bioassay validation. By adhering to these principles and methodologies, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
- 1. Development of potent serotonin-3 (5-HT3) receptor antagonists. II. Structrue-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4- diazepin-6-yl)carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. molbio.princeton.edu [molbio.princeton.edu]
- 7. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nicoyalife.com [nicoyalife.com]
- 14. State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. muehlemann.dcbp.unibe.ch [muehlemann.dcbp.unibe.ch]
- 17. tandfonline.com [tandfonline.com]
- 18. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of the Preclinical Efficacy of 5-HT3 Receptor Antagonists
For Immediate Release to the Scientific Community
This guide provides a comprehensive meta-analysis of the preclinical efficacy of 5-HT3 receptor antagonists, a class of drugs pivotal in managing chemotherapy-induced nausea and vomiting, irritable bowel syndrome (IBS), and exhibiting potential in anxiety disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at the performance of key 5-HT3 antagonists—ondansetron (B39145), granisetron (B54018), palonosetron, and alosetron (B1665255)—supported by experimental data from various preclinical models.
Introduction to 5-HT3 Receptor Antagonism
The serotonin (B10506) 3 (5-HT3) receptor is unique among serotonin receptors as it is a ligand-gated ion channel.[1] Its activation by serotonin leads to a rapid influx of cations, causing neuronal depolarization. These receptors are strategically located in the central and peripheral nervous systems, including the chemoreceptor trigger zone and vagal afferent nerves, implicating them in emesis, visceral pain, and anxiety. 5-HT3 receptor antagonists competitively block these receptors, thereby mitigating these physiological responses. Preclinical studies have consistently demonstrated the dose-dependent efficacy of these antagonists in various animal models, although their effectiveness can vary.
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor initiates the opening of a non-selective cation channel, leading to an influx of Na+ and Ca2+ ions and subsequent neuronal depolarization. This initial electrical signal can trigger a cascade of downstream signaling events. A key pathway involves calcium influx, which can lead to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and subsequently the extracellular signal-regulated kinase (ERK) pathway, which has been implicated in the emetic reflex.
Comparative Efficacy in Preclinical Models
The preclinical efficacy of 5-HT3 receptor antagonists has been evaluated in a variety of animal models targeting different therapeutic areas. The following tables summarize the quantitative data from these studies.
Anti-Emetic Efficacy: Cisplatin-Induced Emesis Models
The ferret and rat are standard models for assessing anti-emetic drugs, as they exhibit emetic responses or pica behavior (ingestion of non-nutritive substances like kaolin (B608303) clay) to emetogenic stimuli like cisplatin (B142131).
| Antagonist | Animal Model | Cisplatin Dose | Antagonist Dose(s) | Efficacy Outcome | Reference(s) |
| Ondansetron | Rat (Pica) | 3 mg/kg, i.p. | 2 mg/kg, i.p. (q12h) | Potentiated acute (0-24h) kaolin intake by 41% | [2] |
| Rat (Pica) | 6 mg/kg, i.p. | Not specified | Significantly ameliorated pica | [3] | |
| Granisetron | Ferret | 5 mg/kg, i.p. | 3.2 mg/kg, i.v. | Significantly inhibited delayed emesis | [4] |
| Ferret | Cyclophosphamide + Doxorubicin | 0.5 mg/kg, i.v. | 3 out of 4 animals protected from vomiting | [5] | |
| Rat (Pica) | 6 mg/kg, i.p. | Not specified | Attenuated kaolin consumption in the first 24h |
Anxiolytic Efficacy: Behavioral Models
The Elevated Plus Maze (EPM) and the Hole-Board Test (HBT) are widely used to assess anxiety-like behaviors in rodents. Anxiolytic compounds typically increase exploration of the open arms in the EPM and increase head-dipping behavior in the HBT.
| Antagonist | Animal Model | Antagonist Dose(s) | Efficacy Outcome (EPM) | Efficacy Outcome (HBT) | Reference(s) |
| Ondansetron | Mouse | 0.08, 0.16 mg/kg, i.p. | Significant increase in open arm time and entries | - | [6] |
| Mouse | 0.5, 1.0 mg/kg, i.p. | Significant anxiolytic activity | Significant anxiolytic activity | [7][8] | |
| Rat | 0.05 - 0.5 mg/kg | Anxiolytic effect observed | - | [9][10] | |
| Zacopride | Rodent | 0.1 - 1.0 mg/kg | Anxiolytic effects observed | - | [1] |
Efficacy in Visceral Hypersensitivity: Models of Irritable Bowel Syndrome
Animal models of IBS often involve inducing visceral hypersensitivity, which can be measured by the response to colorectal distension (CRD).
| Antagonist | Animal Model | Antagonist Dose(s) | Efficacy Outcome | Reference(s) |
| Alosetron | Mouse (in vitro) | 20 nM (females) | 100-fold higher potency in females for inhibiting migrating motor complexes | [11] |
| Animal Models | Not specified | Attenuates visceral nociception | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cisplatin-Induced Pica in Rats
This model is used to assess the anti-emetic potential of compounds by measuring their ability to inhibit pica, an animal analogue of nausea and vomiting.
Procedure:
-
Animal Acclimation: Male Wistar or Sprague-Dawley rats are individually housed and acclimated for at least one week with free access to food, water, and kaolin pellets.
-
Baseline Measurement: Daily consumption of food, water, and kaolin is measured for several days to establish a baseline.
-
Drug Administration: The test 5-HT3 antagonist or vehicle is administered via the intended route (e.g., intraperitoneally, i.p.) at a predetermined time before the emetogenic challenge.
-
Induction of Pica: Cisplatin (typically 3-6 mg/kg) is administered i.p. to induce pica.
-
Data Collection: Kaolin and food consumption are measured at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin administration. A reduction in kaolin intake in the drug-treated group compared to the vehicle group indicates an anti-emetic effect.[2][13]
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Procedure:
-
Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.
-
Animal Acclimation: Rodents are habituated to the testing room for at least 30-60 minutes prior to the experiment.
-
Drug Administration: The 5-HT3 antagonist or vehicle is administered at a specified time before the test.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute session.
-
Data Collection: The session is recorded by a video camera. The primary parameters measured are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[9][14]
Hole-Board Test (HBT)
The HBT assesses anxiety and exploratory behavior by measuring an animal's propensity to dip its head into holes in the floor of an open field.
Procedure:
-
Apparatus: An enclosed square arena with a number of equidistant holes in the floor.
-
Animal Acclimation: Mice are habituated to the testing room before the experiment.
-
Drug Administration: The 5-HT3 antagonist or vehicle is administered prior to testing.
-
Testing: Each mouse is placed in the center of the hole-board and allowed to explore for a 5-minute period.
-
Data Collection: The number of head-dips and the locomotor activity (e.g., number of squares crossed) are recorded. An increase in head-dipping is interpreted as a decrease in anxiety-like behavior.[7][8][15][16]
Conclusion
This meta-analysis of preclinical data underscores the consistent efficacy of 5-HT3 receptor antagonists in animal models of emesis, anxiety, and visceral pain. While all reviewed antagonists demonstrate activity, there are notable differences in potency and model-specific efficacy that warrant further investigation. The provided experimental protocols and workflows serve as a resource for the design and execution of future preclinical studies in this area. Continued research is essential to further delineate the therapeutic potential of this important class of drugs and to translate these preclinical findings into improved clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential action of ondansetron and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica") in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ondansetron and [6]-gingerol on pica and gut microbiota in rats treated with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of granisetron and its combination with dexamethasone on cisplatin-induced delayed emesis in the ferret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmsh.ac.in [jmsh.ac.in]
- 8. jmsh.ac.in [jmsh.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. [The anxiolytic effect of ondansetron and its capacity to eliminate the benzodiazepine abstinence syndrome in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of alosetron on spontaneous migrating motor complexes in murine small and large bowel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alosetron and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Changes in head-dipping behavior in the hole-board test reflect the anxiogenic and/or anxiolytic state in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Assessing the Synergistic Effects of Dolasetron Mesylate with Other Anti-Nausea Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of nausea and vomiting, particularly in the contexts of chemotherapy (CINV) and post-operative recovery (PONV), remains a critical challenge in patient care. While 5-HT3 receptor antagonists like Dolasetron (B1670872) Mesylate have marked a significant advancement in antiemetic therapy, the quest for enhanced efficacy has led to the exploration of combination therapies. This guide provides a detailed comparison of Dolasetron Mesylate's performance when used synergistically with other classes of anti-nausea agents, supported by experimental data and detailed protocols.
This compound primarily functions as a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2][3] It is rapidly metabolized to its active form, hydrodolasetron, which is responsible for its therapeutic effects.[1][4][5] Emesis is a complex process involving multiple neurotransmitter pathways. Chemotherapeutic agents and other emetogenic stimuli can trigger the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem.[1][4] Dolasetron blocks these receptors, thereby interrupting the emetic signal.[1]
The rationale for combination therapy lies in targeting different pathways involved in the emetic reflex. By combining agents with distinct mechanisms of action, it is possible to achieve a synergistic or additive effect, leading to improved control of both acute and delayed nausea and vomiting. The most common agents combined with Dolasetron and other 5-HT3 antagonists are corticosteroids like dexamethasone (B1670325) and neurokinin-1 (NK1) receptor antagonists such as aprepitant (B1667566).
Signaling Pathways in Emesis and Mechanisms of Action
To understand the basis of synergistic antiemetic therapy, it is crucial to visualize the signaling pathways involved. The following diagrams illustrate the primary mechanisms of action for this compound and its common combination agents.
Caption: Overview of Emetic Pathways and Drug Targets.
Comparative Efficacy Data
The following tables summarize quantitative data from clinical trials assessing the efficacy of this compound in combination with other antiemetics. The primary endpoint in many of these studies is "Complete Response," typically defined as no emetic episodes and no use of rescue medication within a specified timeframe.
Table 1: this compound in Combination with Dexamethasone
| Study | Patient Population | Chemotherapy Regimen | Treatment Arms | Complete Response (Acute Phase, 0-24h) | Complete Response (Delayed/Overall) |
| Pater et al. (1997)[6] | 696 chemotherapy-naive patients | Moderately Emetogenic | 1. Dolasetron alone2. Dolasetron + Dexamethasone3. Ondansetron (B39145) alone4. Ondansetron + Dexamethasone | 57% (Dolasetron)67% (with Dex) | 36% (Dolasetron, 7 days)48% (with Dex, 7 days) |
| Hesketh et al. (2005)[7] | 90 patients | Platinum-based | 1. Dolasetron + Dexamethasone2. Granisetron + Dexamethasone3. Ondansetron + Dexamethasone | 89.8% (Vomiting Control) | Not Specified |
| Rubenstein et al. (1997)[8] | 75 patients | High-dose Cisplatin (B142131) (≥70 mg/m²) | Dolasetron (200mg) + Dexamethasone (20mg) | 76% | Not Specified |
| The Influence of Dexamethasone... (2011)[9] | 60 lung cancer patients | Cisplatin and Etoposide | 1. Ondansetron + Metoclopramide2. Ondansetron + Metoclopramide + Dexamethasone | Significant decrease in nausea and vomiting with dexamethasone added. | Significant decrease in delayed vomiting with dexamethasone. |
Data synthesized from the cited clinical trials. "Acute Phase" generally refers to the first 24 hours post-chemotherapy.
Table 2: this compound in Combination with NK1 Receptor Antagonists (e.g., Aprepitant)
| Study | Patient Population | Chemotherapy Regimen | Treatment Arms | Key Findings |
| NCT02550119 (Pilot Study)[10] | Patients with gastrointestinal malignancy | Oxaliplatin-containing | 1. Dolasetron + Dexamethasone2. Dolasetron + Dexamethasone + Aprepitant | Aimed to obtain preliminary data on the safety and efficacy of adding aprepitant. |
| Geling et al. (2008)[11][12] | Patients receiving highly emetogenic chemotherapy | Cisplatin (≥50 mg/m²) | Palonosetron (B1662849) + Aprepitant + Dexamethasone | While not using Dolasetron, this study demonstrates the high efficacy (nearly all patients achieved complete protection) of the triple-drug class combination. The superiority of palonosetron over dolasetron has been suggested in other trials.[11] |
| The efficacy of combination... (2012)[13] | 40 patients with abdominopelvic malignancies | Radiotherapy | 1. Ondansetron alone2. Ondansetron + Aprepitant | Significant superiority of the combination in managing radiotherapy-induced nausea and vomiting. |
Note: Direct head-to-head trials of Dolasetron/Dexamethasone vs. Dolasetron/Dexamethasone/Aprepitant are less common in the available literature, which often focuses on the newer 5-HT3 antagonist, Palonosetron, in triple-therapy regimens.[11][14] However, the principle of adding an NK1 antagonist to a 5-HT3 antagonist and dexamethasone is a well-established standard of care for highly emetogenic chemotherapy.[11][14]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the synergistic effects of anti-nausea agents.
Protocol 1: Clinical Trial for Chemotherapy-Induced Nausea and Vomiting (CINV)
This protocol is a generalized methodology based on designs from studies like Pater et al. (1997)[6] and Rubenstein et al. (1997)[8].
-
Patient Selection:
-
Inclusion Criteria: Chemotherapy-naive adult patients scheduled to receive a specific class of emetogenic chemotherapy (e.g., moderately or highly emetogenic).
-
Exclusion Criteria: Concurrent medical conditions or medications that could interfere with the assessment of nausea and vomiting; history of significant cardiac conditions.[15]
-
-
Study Design:
-
A multicenter, randomized, double-blind, parallel-group design.
-
Patients are randomized to receive one of the treatment regimens (e.g., Dolasetron alone, Dolasetron + Dexamethasone).
-
-
Treatment Administration:
-
Data Collection and Endpoints:
-
Primary Endpoint: Complete Response (no emetic episodes, no rescue antiemetic use) in the acute phase (0-24 hours).
-
Secondary Endpoints: Complete response in the delayed phase (24-120 hours); severity of nausea assessed using a Visual Analog Scale (VAS); number of emetic episodes; time to first emetic episode; patient satisfaction.[6][16]
-
Data is collected through patient diaries and investigator assessments.
-
-
Statistical Analysis:
-
Comparison of complete response rates between treatment arms using appropriate statistical tests (e.g., Chi-square test).
-
Analysis of nausea scores and time-to-emesis data.
-
Caption: Generalized Clinical Trial Workflow.
Protocol 2: Pre-Clinical In Vivo Assessment of Antiemetic Synergy
This protocol describes a common pre-clinical model for evaluating antiemetic drugs, adapted from methodologies used in animal studies.[17][18][19]
-
Animal Model:
-
Emesis Induction:
-
A chemical emetogen is used to induce a consistent vomiting/retching response. Copper sulfate (B86663) (orally) is common in chicks[17], while agents like cisplatin or lycorine (B1675740) can be used in other models.[19]
-
-
Experimental Groups:
-
Group 1: Negative Control (Vehicle only).
-
Group 2: Positive Control (Emetogen only).
-
Group 3: Dolasetron + Emetogen.
-
Group 4: Synergistic Agent (e.g., Dexamethasone) + Emetogen.
-
Group 5: Dolasetron + Synergistic Agent + Emetogen.
-
-
Drug Administration:
-
Test compounds (Dolasetron and the synergistic agent) are administered at predetermined times before the emetogen challenge. Doses are typically determined from dose-response studies.
-
-
Observation and Measurement:
-
Animals are observed for a fixed period (e.g., 3 hours) after emetogen administration.[19]
-
Primary Parameters:
-
Latency to the first retch/emetic event.
-
Total number of retches/emetic events during the observation period.
-
-
A significant increase in latency and a decrease in the number of retches in the combination group compared to the single-agent groups indicates synergy.
-
-
Statistical Analysis:
-
Data are analyzed using methods such as one-way ANOVA followed by post-hoc tests to compare between groups.
-
Conclusion
The available evidence strongly supports the synergistic effect of combining this compound with other classes of anti-nausea agents. The addition of the corticosteroid dexamethasone significantly improves the control of acute and delayed CINV compared to Dolasetron alone.[6] This combination elevates the complete response rate, providing a clear clinical benefit.
Furthermore, the triple-therapy paradigm, which incorporates an NK1 receptor antagonist like aprepitant with a 5-HT3 antagonist and dexamethasone, is the standard of care for preventing CINV from highly emetogenic agents.[11][14] This approach targets multiple, distinct emetic pathways, offering the most robust protection available. For researchers and drug development professionals, future work may focus on optimizing dosing regimens, exploring novel combinations, and identifying patient populations that would benefit most from specific multi-agent antiemetic strategies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase III double-blind comparison of this compound and ondansetron and an evaluation of the additive role of dexamethasone in the prevention of acute and delayed nausea and vomiting due to moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Prevention of acute emesis in cancer patients following high-dose cisplatin with the combination of oral dolasetron and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jbuon.com [jbuon.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Combination of palonosetron, aprepitant, and dexamethasone as primary antiemetic prophylaxis for cisplatin-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The efficacy of combination of ondansetron and aprepitant on preventing the radiotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of aprepitant, palonosetron and dexamethasone as antiemetic prophylaxis in lung cancer patients receiving multiple cycles of cisplatin-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dolasetron (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. In vivo assessment of antiemetic drugs and mechanism of lycorine-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Dolasetron Mesylate's antiemetic effects across different laboratories
An objective analysis of the consistent efficacy of dolasetron (B1670872) mesylate in the prevention of nausea and vomiting, with a comparative look at alternative therapies. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the reproducibility of dolasetron mesylate's antiemetic effects, drawing from a range of multicenter clinical trials. By summarizing quantitative data, detailing experimental protocols, and comparing its performance against other 5-HT3 receptor antagonists, this document serves as a valuable resource for understanding the reliability and efficacy of this compound in clinical settings.
Comparative Efficacy of this compound
This compound has demonstrated consistent antiemetic efficacy across various studies, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). Its performance has been shown to be comparable to other widely used 5-HT3 receptor antagonists, such as ondansetron (B39145).
A meta-analysis of 44 randomized studies involving 12,343 patients concluded that the efficacy of different 5-HT3 receptor antagonists, including dolasetron, for preventing acute CINV is generally comparable[1]. Specifically, the analysis found equivalence between ondansetron and dolasetron[1].
The following tables summarize key efficacy data from comparative clinical trials.
Table 1: Intravenous this compound vs. Ondansetron for Prevention of Acute Cisplatin-Induced Emesis
| Treatment Group | Cisplatin (B142131) Dose | Number of Patients (n) | Complete Response Rate* |
| This compound (1.8 mg/kg) | ≥70 and <91 mg/m² | 368 (pooled) | 49.2% |
| This compound (2.4 mg/kg) | ≥70 and <91 mg/m² | 368 (pooled) | 45.6% |
| Ondansetron (32 mg) | ≥70 and <91 mg/m² | 368 (pooled) | 50.4% |
| This compound (1.8 mg/kg) | ≥91 mg/m² | 241 (pooled) | 36.8% |
| This compound (2.4 mg/kg) | ≥91 mg/m² | 241 (pooled) | 31.3% |
| Ondansetron (32 mg) | ≥91 mg/m² | 241 (pooled) | 31.8% |
*Complete response is defined as zero emetic episodes and no rescue medication.[2] Data from a double-blind, randomized, multicenter study.[2]
Table 2: Oral this compound vs. Multiple-Dose Ondansetron for Prevention of Moderately Emetogenic Chemotherapy-Induced Emesis
| Treatment Group | Number of Patients (n) | Complete Response Rate* |
| This compound (200 mg, single dose) | Not specified | 76.3% |
| Ondansetron (8 mg x 3 or 4 doses) | 399 (total) | 72.3% |
*Complete response is defined as no vomiting and no rescue medication.[3] Data from a multicenter, randomized, double-blind study.[3]
Signaling Pathway of Chemotherapy-Induced Emesis and 5-HT3 Receptor Antagonism
Chemotherapy agents can induce the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately leading to nausea and vomiting. This compound, a selective 5-HT3 receptor antagonist, blocks these receptors, thereby inhibiting the emetic reflex.
Experimental Protocols
The reproducibility of dolasetron's antiemetic effects is supported by the consistent methodologies employed in multicenter clinical trials. Below are detailed protocols representative of those used in key studies.
Protocol 1: Intravenous Dolasetron for Highly Emetogenic Chemotherapy
-
Study Design: Randomized, double-blind, parallel-group, multicenter study.[4]
-
Patient Population: Cancer patients receiving their first course of high-dose cisplatin-containing chemotherapy (≥75 mg/m²).[4]
-
Treatment Arms:
-
This compound 1.8 mg/kg IV
-
This compound 2.4 mg/kg IV
-
Ondansetron 32 mg IV[2]
-
-
Administration: Study drug infused over 15 minutes, 30 minutes before cisplatin administration.[2]
-
Efficacy Assessment:
-
Primary Endpoint: Complete response, defined as zero emetic episodes and no use of rescue medication in the 24 hours following chemotherapy.[2]
-
Secondary Endpoints:
-
-
Safety Assessment: Monitoring of adverse events, vital signs, clinical laboratory parameters, and electrocardiograms.[4]
Protocol 2: Oral Dolasetron for Moderately Emetogenic Chemotherapy
-
Study Design: Multicenter, randomized, double-blind study.[3]
-
Patient Population: Cancer patients receiving moderately emetogenic chemotherapy (e.g., cyclophosphamide, doxorubicin, carboplatin).[3]
-
Treatment Arms:
-
Administration: Dolasetron administered 1 hour prior to chemotherapy; ondansetron administered 1.5 hours before and at subsequent intervals.[3]
-
Efficacy Assessment:
-
Primary Endpoint: Complete response (no vomiting, no rescue medication) evaluated for 24 hours after the initiation of chemotherapy.[3]
-
-
Safety Assessment: Monitoring of adverse events, vital signs, and clinical laboratory parameters.[3]
Experimental Workflow
The general workflow for conducting a clinical trial to assess the antiemetic efficacy of a drug like this compound is depicted below.
Conclusion
The available evidence from numerous multicenter clinical trials indicates a high degree of reproducibility in the antiemetic effects of this compound. Its efficacy is comparable to that of other standard-of-care 5-HT3 receptor antagonists, such as ondansetron, in preventing both acute and delayed chemotherapy-induced nausea and vomiting. The consistent outcomes across different study centers and patient populations underscore the reliability of this compound as an antiemetic agent. Researchers and clinicians can be confident in its performance based on the robust body of evidence from well-controlled clinical studies. It is important to note that while the intravenous formulation has shown potential for cardiac adverse events, the oral formulation is available and effective for CINV prevention.[6] Future research may further elucidate patient-specific factors that could influence response variability.[6]
References
- 1. A meta-analysis comparing the efficacy of four 5-HT3-receptor antagonists for acute chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic equivalence of single oral doses of dolasetron mesilate and multiple doses of ondansetron for the prevention of emesis after moderately emetogenic chemotherapy. European Dolasetron Comparative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiemetic efficacy of two different single intravenous doses of dolasetron in patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind, placebo-controlled trial of i.v. dolasetron mesilate in the prevention of radiotherapy-induced nausea and vomiting in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in antiemetics: new formulations of 5HT3-receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dolasetron Mesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Dolasetron (B1670872) Mesylate, ensuring that laboratory practices align with regulatory standards and environmental stewardship.
Understanding Dolasetron Mesylate and Its Waste Classification
This compound, an antiemetic agent, is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Consequently, it is not considered a characteristic hazardous waste by the Resource Conservation and Recovery Act (RCRA) for ignitability, corrosivity, reactivity, or toxicity. Furthermore, this compound is not listed on the RCRA's P-list or U-list of acute hazardous wastes.[3][4][5][6][7] This classification as non-hazardous waste simplifies disposal procedures but does not eliminate the need for responsible management.
| Parameter | Information | Citation |
| Chemical Name | This compound | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| RCRA Hazardous Waste | No | [3][4][5][6][7] |
| P-List/U-List Status | Not listed | [3][4][5][6][7] |
| Controlled Substance | No |
Recommended Disposal Protocol for this compound
The primary and most compliant method for the disposal of this compound from a laboratory or research setting is to engage a licensed, professional waste disposal company.[1][2] This ensures that the waste is handled in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Isolate waste this compound from other chemical waste streams. Although not classified as hazardous, it is best practice to avoid mixing pharmaceutical waste with other laboratory chemicals.
-
Containerization: Place the waste this compound in a clearly labeled, sealed container. The label should identify the contents as "Non-Hazardous Pharmaceutical Waste: this compound."
-
Licensed Disposal: Arrange for pickup and disposal by a licensed professional waste disposal company that specializes in pharmaceutical or chemical waste.
-
Documentation: Maintain records of the disposal, including the name of the disposal company, the date of pickup, and the amount of waste disposed of, in accordance with your institution's safety protocols.
Alternative Disposal for Small Quantities (Non-Laboratory Settings)
While professional disposal is the standard for laboratory settings, there may be instances where very small, residual amounts need to be managed. In such limited cases, and where permitted by institutional and local regulations, the following procedure, adapted from general guidance for non-hazardous pharmaceutical disposal, may be considered.
-
Deactivation: Do not crush tablets or capsules.[1] Mix the this compound with an undesirable substance such as used coffee grounds or cat litter.[1][5][8][9][10][11] This makes the drug unappealing to prevent accidental ingestion or diversion.
-
Containment: Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[1][8][11]
-
Final Disposal: Dispose of the sealed container in the regular municipal solid waste.[8][10]
Important Considerations:
-
Flushing: Do not flush this compound down the toilet or drain.[1][12] While some medications are on the FDA's "flush list" due to high abuse potential, this compound is not one of them, and this practice can lead to environmental contamination.[2][9][10][11][13]
-
Personal Information: If disposing of original packaging, ensure all personal and prescription information is removed or made illegible to protect privacy.[8][11]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a professional setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pwaste.com [pwaste.com]
- 4. safemgt.com [safemgt.com]
- 5. bioservusa.com [bioservusa.com]
- 6. Download [lf-public.deq.utah.gov:443]
- 7. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugs.com [drugs.com]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. DailyMed - ANZEMET- this compound tablet, film coated [dailymed.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Dolasetron Mesylate
For Immediate Implementation: Essential Safety and Handling Guidelines for Dolasetron Mesylate
This document provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedural guidelines is paramount to ensure a safe laboratory environment and prevent occupational exposure.
This compound is a selective serotonin (B10506) 5-HT3 receptor antagonist. While a Safety Data Sheet (SDS) from one manufacturer classifies it as not a hazardous substance or mixture, it also indicates that the compound may be harmful if inhaled, absorbed through the skin, or ingested, and can cause irritation to the respiratory tract, skin, and eyes.[1] Another source classifies it as harmful if swallowed and a cause of serious eye damage.[2] Therefore, adopting a cautious approach to handling is warranted. Notably, this compound is not listed on the National Institute for Occupational Safety and Health (NIOSH) list of hazardous drugs.[3][4][5][6][7] The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[8][9] For handling this compound in a research setting, the following PPE is recommended as a baseline:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Powder-free nitrile or neoprene gloves are preferred.[8] Gloves should be inspected before use and disposed of after handling the material.[1] |
| Body Protection | Lab Coat or Gown | A clean lab coat or a disposable gown should be worn to protect street clothing.[8][9] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Use eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Respiratory Protection | Mask | A mask should be worn if there is a risk of inhaling dust particles, especially when handling the powdered form of the compound.[8] |
Operational and Disposal Plans
Handling Procedures:
-
Avoid Dust Formation: Handle this compound in a manner that minimizes the generation of dust and aerosols.[1]
-
Ventilation: Use in a well-ventilated area. For procedures with a higher risk of aerosolization, consider using a fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands thoroughly after handling.[1]
Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated disposable materials in a suitable, closed container labeled for chemical waste.
-
Disposal Regulations: Dispose of waste in accordance with local, state, and federal regulations for pharmaceutical waste.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing the integration of safety measures at each step.
This procedural guidance is intended to provide a foundation for the safe handling of this compound in a laboratory environment. Researchers and scientists are encouraged to consult their institution's specific safety protocols and to perform a thorough risk assessment before beginning any new experimental work.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 5. NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings [malsparo.com]
- 6. cdc.gov [cdc.gov]
- 7. va.gov [va.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. ocpinfo.com [ocpinfo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
